molecular formula C9H6F3NO B161379 2-Methoxy-4-(trifluoromethyl)benzonitrile CAS No. 132927-08-3

2-Methoxy-4-(trifluoromethyl)benzonitrile

Cat. No.: B161379
CAS No.: 132927-08-3
M. Wt: 201.14 g/mol
InChI Key: IXLCDVCLGOVPBE-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)benzonitrile is a high-value chemical building block and functional intermediate in advanced materials and pharmaceutical research. Its molecular structure, featuring both a nitrile (-CN) and a trifluoromethyl (-CF3) group, is engineered for developing sophisticated compounds. A primary research application is in the development of next-generation electrolyte additives for high-voltage lithium-ion batteries . The nitrile functional group is known for its high electrochemical stability and ability to form stable cathode-electrolyte interphases (CEI) on materials like LiCoO2, which helps to suppress detrimental side reactions and extend battery cycle life at operating voltages above 4.4 V . Furthermore, the trifluoromethyl group is a critical pharmacophore in modern medicinal chemistry, extensively utilized in the design of FDA-approved drugs and new chemical entities to enhance metabolic stability, membrane permeability, and binding affinity . This compound serves as a versatile precursor in the synthesis of complex molecules targeting a range of therapeutic areas, leveraging the strong electron-withdrawing nature and lipophilicity of the -CF3 group to fine-tune the properties of lead compounds . Researchers value this benzonitrile derivative for its utility in creating novel compounds with potential applications in energy storage and pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLCDVCLGOVPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597258
Record name 2-Methoxy-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132927-08-3
Record name 2-Methoxy-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"physicochemical properties of 2-Methoxy-4-(trifluoromethyl)benzonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-(trifluoromethyl)benzonitrile

Introduction

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique combination of a methoxy group, a trifluoromethyl group, and a nitrile moiety on a benzene ring gives rise to a specific set of physicochemical properties that are crucial for its application in drug discovery and the development of advanced materials. The methoxy group acts as a hydrogen bond acceptor and can influence metabolic stability. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability. The nitrile group is a versatile synthetic handle and can participate in various chemical transformations.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. The information presented herein is a synthesis of available data on structurally related compounds and established analytical methodologies, providing a robust framework for understanding and utilizing this compound.

Molecular Identity

A clear identification of the molecule is the first step in any scientific investigation.

IdentifierValueSource
Chemical Name This compound[1][2]
Synonyms 4-Cyano-3-methoxybenzotrifluoride, 4-Cyano-3-(trifluoromethyl)anisole[1]
CAS Number 132927-08-3[1][2]
Molecular Formula C₉H₆F₃NO[1]
Molecular Weight 201.15 g/mol [1]
MDL Number MFCD02101784[1]

Thermal Properties

The thermal properties of a compound, such as its melting and boiling points, are critical indicators of its purity and physical state under various conditions.

Melting Point
CompoundMelting Point (°C)
4-Methoxy-2-(trifluoromethyl)benzonitrile63 - 66
4-Amino-2-(trifluoromethyl)benzonitrile141 - 145[3]
2-Methoxy-4-nitrobenzonitrile177 - 180[4]
2-nitro-4-trifluoromethyl benzonitrile42 - 44
4-isothiocyanato-2-(trifluoromethyl)benzonitrile39.0 - 43.0[4]

Based on these related structures, the melting point of this compound is likely to be in the range of 40-70 °C.

Experimental Protocol for Melting Point Determination

The following is a standard procedure for determining the melting point of a crystalline organic compound.[5][6]

Diagram of Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Prep1 Grind the crystalline solid into a fine powder. Prep2 Tap the open end of a capillary tube into the powder. Prep1->Prep2 Prep3 Pack the powder into the sealed end of the tube (2-3 mm height). Prep2->Prep3 Measure1 Place the capillary tube into the melting point apparatus. Prep3->Measure1 Measure2 Heat the sample rapidly to ~20°C below the expected melting point. Measure1->Measure2 Measure3 Decrease the heating rate to 1-2°C per minute. Measure2->Measure3 Measure4 Record the temperature at which the first liquid appears (T1). Measure3->Measure4 Measure5 Record the temperature at which the last solid melts (T2). Measure4->Measure5 Result The melting point range is T1 - T2. Measure5->Result SolubilityWorkflow Start Start: Weigh a known mass of the compound. AddSolvent Add a known volume of solvent incrementally. Start->AddSolvent Mix Mix vigorously after each addition (vortexing/sonication). AddSolvent->Mix Observe Visually inspect for complete dissolution. Mix->Observe Decision Is the solid fully dissolved? Observe->Decision Decision->AddSolvent No Record Record the total volume of solvent added. Decision->Record Yes Calculate Calculate solubility (e.g., in mg/mL). Record->Calculate End End Calculate->End

Caption: Workflow for Solubility Determination.

Step-by-Step Methodology:

  • Preparation:

    • Weigh a precise amount of this compound into a clean, dry vial.

    • Select a range of solvents for testing (e.g., water, phosphate-buffered saline, ethanol, DMSO, DMF).

  • Procedure:

    • Add a small, measured volume of the chosen solvent to the vial.

    • Vigorously mix the contents using a vortex mixer for at least one minute. If the solid does not dissolve, sonication can be employed to break up aggregates. [7] * Visually inspect the solution against a dark background to see if all the solid has dissolved.

    • If the solid has not fully dissolved, add another measured volume of the solvent and repeat the mixing process.

    • Continue this incremental addition of the solvent until the compound is completely dissolved.

    • Record the total volume of solvent required to dissolve the initial mass of the compound.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = Initial Mass of Compound (mg) / Total Volume of Solvent (mL)

Partition Coefficient (logP) and Distribution Coefficient (logD)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a nonpolar solvent (typically octanol) to its concentration in a polar solvent (water) at equilibrium. The distribution coefficient (logD) is a similar measure but takes into account the ionization of the compound at a specific pH.

While no experimental logP or logD values for this compound were found, we can make some predictions based on its structure. The trifluoromethyl group is highly lipophilic and will significantly increase the logP value. The methoxy group has a smaller, but still positive, contribution to lipophilicity. The nitrile group is polar and will decrease the logP. Overall, the compound is expected to be moderately to highly lipophilic.

For ionizable compounds, logD is a more physiologically relevant parameter than logP. [6]this compound does not have strongly acidic or basic functional groups, so its logP and logD values are expected to be similar over a wide pH range.

Acidity and Basicity (pKa)

The pKa value indicates the strength of an acid or a base. The nitrile group is very weakly basic, and the methoxy and trifluoromethyl groups do not significantly contribute to the acidity or basicity of the benzene ring. Therefore, this compound is considered a neutral compound under typical physiological conditions.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of a compound's identity.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Comments
C≡N (Nitrile)2240 - 2220For aromatic nitriles, this peak is sharp and of medium intensity. [8]
C-F (Trifluoromethyl)1350 - 1100Strong, broad absorptions.
C-O (Methoxy)1275 - 1200 (asymmetric) 1075 - 1020 (symmetric)Strong absorptions.
C=C (Aromatic)1600 - 1450Multiple sharp bands of variable intensity.
=C-H (Aromatic)3100 - 3000Weak to medium intensity.
C-H (Methoxy)2950 - 2850Medium intensity.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would show the following signals:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
OCH₃~3.9Singlet3H
Aromatic H7.0 - 7.8Multiplet3H

The aromatic region will show a complex splitting pattern due to the substitution on the ring.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C≡N115 - 120 [9]
CF₃120 - 130 (quartet)
Aromatic C110 - 160
OCH₃~56
UV-Vis Spectroscopy

Aromatic compounds like this compound exhibit characteristic UV-Vis absorption bands arising from π → π* transitions. The benzene ring itself has absorption bands around 184, 204, and 256 nm. The substituents on the ring will cause a bathochromic (red) shift of these bands.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While some experimental data for this specific molecule is not yet publicly available, a robust understanding of its properties can be achieved through the analysis of structurally related compounds and the application of established experimental methodologies. The protocols and predictive data presented herein offer a solid foundation for researchers and developers working with this promising compound.

References

  • ChemWhat. This compound CAS#: 132927-08-3.
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An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)benzonitrile (CAS 132927-08-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (–CF3), in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 2-Methoxy-4-(trifluoromethyl)benzonitrile stands as a key exemplar of a versatile fluorinated building block, offering a unique combination of reactive handles—a nitrile and an electron-rich aromatic ring—for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, analysis, and applications, designed to empower researchers in leveraging its full potential.

Core Molecular Attributes

This compound is a substituted aromatic compound with the chemical formula C9H6F3NO.[2] Its structure is characterized by a benzene ring substituted with a methoxy group, a trifluoromethyl group, and a nitrile group.

PropertyValueSource(s)
CAS Number 132927-08-3[2]
Molecular Formula C9H6F3NO[2]
Molecular Weight 201.15 g/mol [2]
IUPAC Name This compound[3]
Synonyms 4-Cyano-3-methoxybenzotrifluoride, 2-Cyano-5-(trifluoromethyl)anisole[2][4]
Appearance White to off-white solid[5]
Melting Point 64-65 °C[5]
Boiling Point 90-92 °C at 2 Torr[5]
Density 1.30±0.1 g/cm3 (Predicted)[5]

graph "2_Methoxy_4_trifluoromethyl_benzonitrile_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Benzene Ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-0.8,-2!"]; C4 [pos="0.8,-2!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="0,0!"];

C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C1 [len=1.5]; C1 -- C6 [style=invis]; C2 -- C6 [style=invis]; C3 -- C6 [style=invis]; C4 -- C6 [style=invis]; C5 -- C6 [style=invis];

// Substituents O [label="O", pos="0,3!"]; CH3 [label="CH3", pos="1.5,3.5!"]; C_CN [pos="-2.6, -1.5!"]; N_CN [label="N", pos="-3.9, -2.25!"]; C_CF3 [pos="2.6, -1.5!"]; F1 [label="F", pos="3.5, -0.5!"]; F2 [label="F", pos="3.5, -2.5!"]; F3 [label="F", pos="2, -3!"];

C1 -- O [len=1.5]; O -- CH3 [len=1.5]; C2 -- C_CN [len=1.5]; C_CN -- N_CN [style=triple, len=1.5]; C5 -- C_CF3 [len=1.5]; C_CF3 -- F1 [len=1.5]; C_CF3 -- F2 [len=1.5]; C_CF3 -- F3 [len=1.5];

// Labels for ring carbons C1_label [label="C1", pos="-0.5,1.5!"]; C2_label [label="C2", pos="-1.8,-0.75!"]; C3_label [label="C3", pos="-1.3,-2.5!"]; C4_label [label="C4", pos="1.3,-2.5!"]; C5_label [label="C5", pos="1.8,-0.75!"]; C6_label [label="C6", pos="0.5,0!"]; }

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of substituted benzonitriles can be achieved through various routes, often starting from correspondingly substituted benzaldehydes or anilines. A common and effective method for the preparation of benzonitriles from benzaldehydes involves a two-step, one-pot reaction sequence: formation of an aldoxime followed by its dehydration.

Synthesis_Workflow cluster_start Starting Material cluster_reagents1 Step 1: Oximation cluster_intermediate Intermediate cluster_reagents2 Step 2: Dehydration cluster_product Final Product SM 2-Methoxy-4-(trifluoromethyl)benzaldehyde Reagent1 Hydroxylamine Hydrochloride (NH2OH·HCl) Base1 Base (e.g., Sodium Acetate) Intermediate 2-Methoxy-4-(trifluoromethyl)benzaldoxime Reagent1->Intermediate Reaction in a suitable solvent (e.g., aqueous ethanol) Reagent2 Dehydrating Agent (e.g., Acetic Anhydride) Product This compound Reagent2->Product Heating

Caption: Representative synthesis workflow for this compound.

Representative Synthesis Protocol

This protocol is a representative example based on established methods for the synthesis of benzonitriles from benzaldehydes.[6][7]

Step 1: Oximation of 2-Methoxy-4-(trifluoromethyl)benzaldehyde

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Methoxy-4-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent system such as aqueous ethanol.

  • Add hydroxylamine hydrochloride (1.1-1.5 eq) and a mild base like sodium acetate (2.0-3.0 eq) to the solution. The base is crucial to neutralize the HCl released from hydroxylamine hydrochloride, thereby liberating the free hydroxylamine nucleophile.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the intermediate aldoxime can be isolated by pouring the reaction mixture into cold water and filtering the resulting precipitate. However, for a one-pot synthesis, the reaction mixture is carried directly to the next step.

Causality: The nitrogen atom of hydroxylamine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the benzaldehyde. The subsequent proton transfers and elimination of a water molecule lead to the formation of the C=N double bond of the oxime.

Step 2: Dehydration of the Aldoxime

  • To the reaction mixture containing the 2-Methoxy-4-(trifluoromethyl)benzaldoxime, add a dehydrating agent such as acetic anhydride (2.0-4.0 eq). Other effective dehydrating agents include thionyl chloride, phosphorus pentoxide, or certain catalysts.[8]

  • Heat the mixture to reflux (typically 100-140 °C) for 2-6 hours. Monitor the reaction by TLC or GC-MS until the starting aldoxime is consumed.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with stirring to quench the excess acetic anhydride.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound.

Causality: The dehydrating agent activates the hydroxyl group of the oxime, converting it into a good leaving group. Subsequent elimination of this leaving group and a proton from the adjacent carbon results in the formation of the nitrile triple bond.

Applications in Pharmaceutical Research and Development

This compound is a valuable intermediate in the synthesis of biologically active molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a gateway to a variety of functional groups. The trifluoromethyl and methoxy substituents on the benzene ring are key features for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.

Analytical Characterization

Robust and validated analytical methods are essential for ensuring the purity and quality of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for purity assessment and impurity profiling, while Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation.

Analytical_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis Sample This compound HPLC_System Reversed-Phase HPLC (C18 Column) Sample->HPLC_System Dissolve in Acetonitrile/Water GC_System Gas Chromatography (Capillary Column) Sample->GC_System Dissolve in volatile solvent NMR_Spectrometer NMR Spectrometer (e.g., 400 MHz) Sample->NMR_Spectrometer Dissolve in Deuterated Solvent UV_Detector UV Detector (e.g., 254 nm) HPLC_System->UV_Detector Purity & Quantification MS_Detector Mass Spectrometry (EI Source) GC_System->MS_Detector Identification & Impurity Profiling NMR_Spectra 1H, 13C, 19F NMR Spectra NMR_Spectrometer->NMR_Spectra Structural Elucidation

Caption: Standard analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This is a representative reversed-phase HPLC method for the purity determination of this compound. Method validation should be performed according to ICH guidelines.[9][10][11]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient would be from 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Trustworthiness through Self-Validation: A robust HPLC method should demonstrate specificity, linearity, accuracy, precision, and robustness. For instance, specificity is confirmed by the absence of interfering peaks at the analyte's retention time in a blank chromatogram. Linearity is established by analyzing a series of standard solutions of known concentrations and obtaining a correlation coefficient (r²) > 0.999.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful tool for identifying and quantifying volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Causality in Method Choice: GC-MS is suitable for this compound due to its volatility and thermal stability. The mass spectrum will provide a unique fragmentation pattern, allowing for unambiguous identification and the detection of structurally related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for structural confirmation. While publicly available, fully assigned spectra are scarce, data for numerous related benzonitriles are available and can be used for interpretation.[12] Spectral data for this compound is listed as available from commercial suppliers, confirming its characterization by this method.[4][13]

  • ¹H NMR: Expected signals would include a singlet for the methoxy protons (around 3.9-4.1 ppm) and a complex multiplet pattern for the three aromatic protons in the range of 7.0-8.0 ppm.

  • ¹³C NMR: The spectrum will show nine distinct carbon signals. The nitrile carbon will appear around 115-120 ppm, the trifluoromethyl carbon will be a quartet due to coupling with fluorine, and the methoxy carbon will be around 55-60 ppm. The aromatic carbons will resonate in the 110-160 ppm region.

  • ¹⁹F NMR: A single sharp peak for the CF3 group is expected.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of inadequate ventilation, wear respiratory protection.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a strategically important building block in contemporary organic synthesis and drug discovery. Its unique combination of functional groups and the presence of the trifluoromethyl moiety make it a valuable precursor for a wide range of complex molecules. A thorough understanding of its synthesis, analytical characterization, and safe handling, as outlined in this guide, is crucial for its effective utilization in research and development.

References

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  • LUMACAFTOR an Orphan drug in clinical trial for oral the tre
  • Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)
  • Copies of 1H, 13C, 19F NMR spectra. [Link]
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]
  • 2-Methoxy-4-nitrobenzonitrile | C8H6N2O3 | CID 291867 - PubChem. [Link]

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An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(trifluoromethyl)benzonitrile is a substituted aromatic nitrile, a class of compounds recognized for its utility as a versatile building block in organic synthesis. The presence of three distinct functional groups—a nitrile, a methoxy ether, and a trifluoromethyl group—on the benzene ring imparts a unique electronic and steric profile, making it a molecule of significant interest in medicinal chemistry and materials science. The electron-withdrawing nature of both the nitrile and the trifluoromethyl group, contrasted with the electron-donating character of the methoxy group, creates a complex pattern of reactivity and potential for diverse chemical transformations. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

PropertyValueSource
CAS Number 132927-08-3[1][2][3]
Molecular Formula C₉H₆F₃NO[1][2]
Molecular Weight 201.15 g/mol [1][2]
Physical Form Solid[4]
Purity Typically >97%[4]
Storage Sealed in a dry place at room temperature[4]
InChI Key IXLCDVCLGOVPBE-UHFFFAOYSA-N[4]

Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound is characterized by a benzene ring substituted at positions 1, 2, and 4. The nitrile group (-C≡N) is located at position 1, the methoxy group (-OCH₃) at position 2, and the trifluoromethyl group (-CF₃) at position 4. While specific, publicly available spectroscopic data for this exact isomer is limited, we can predict the expected spectral features based on analysis of closely related compounds.[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region will display a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene ring. The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the nine carbon atoms. The carbon of the nitrile group will appear in the downfield region (around 115-120 ppm). The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The methoxy carbon will resonate around 55-60 ppm.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A strong, sharp peak around 2220-2240 cm⁻¹ is indicative of the nitrile (-C≡N) stretching vibration.[9] The C-O stretching of the methoxy group will be observed in the region of 1250-1000 cm⁻¹. Strong C-F stretching bands for the trifluoromethyl group are expected between 1350 and 1100 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (201.15 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group, the trifluoromethyl group, and other characteristic fragments of the benzonitrile core.

Synthesis and Mechanistic Insights

While a specific, detailed synthesis protocol for this compound is not widely published in readily available literature, a plausible synthetic route can be devised based on established organometallic cross-coupling reactions or nucleophilic aromatic substitution. A hypothetical, yet chemically sound, multi-step synthesis is outlined below. This proposed pathway is based on synthetic strategies for analogous compounds and requires experimental optimization.[10][11]

Proposed Synthetic Workflow

A potential route could start from a readily available substituted nitrobenzene.

Synthesis_Workflow A 2-Nitro-4-(trifluoromethyl)anisole B 2-Amino-4-(trifluoromethyl)anisole A->B Reduction (e.g., Fe/HCl or H2/Pd-C) C 2-Bromo-4-(trifluoromethyl)anisole B->C Sandmeyer Reaction (NaNO2, HBr, CuBr) D This compound C->D Cyanation (e.g., CuCN, DMF, heat)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Reduction of 2-Nitro-4-(trifluoromethyl)anisole to 2-Amino-4-(trifluoromethyl)anisole

  • To a stirred solution of 2-nitro-4-(trifluoromethyl)anisole in ethanol, add iron powder and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-amino-4-(trifluoromethyl)anisole.

Step 2: Sandmeyer Reaction to Yield 2-Bromo-4-(trifluoromethyl)anisole

  • Dissolve 2-amino-4-(trifluoromethyl)anisole in an aqueous solution of hydrobromic acid and cool to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

  • Extract the product with an organic solvent, wash with water and brine, dry, and purify by column chromatography.

Step 3: Cyanation to this compound

  • In a flask equipped with a reflux condenser, combine 2-bromo-4-(trifluoromethyl)anisole and copper(I) cyanide in a high-boiling polar aprotic solvent such as dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

  • After the reaction is complete, cool the mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product with an organic solvent, wash thoroughly with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Potential Applications in Drug Discovery and Development

The trifluoromethyl group is a key pharmacophore in modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. The benzonitrile moiety is also a common feature in many pharmaceuticals. Therefore, this compound represents a valuable scaffold for the synthesis of novel therapeutic agents.

While specific applications of this exact molecule are not extensively documented, its structural motifs are present in compounds explored for various therapeutic areas. For instance, substituted benzonitriles are key intermediates in the synthesis of inhibitors for enzymes such as phosphodiesterases and kinases, which are important targets in inflammation, oncology, and cardiovascular diseases.[12]

Potential Signaling Pathway Involvement

The structural features of molecules derived from this compound could allow them to interact with various signaling pathways implicated in disease. For example, as a precursor to kinase inhibitors, it could be used to synthesize compounds that target pathways like the MAPK/ERK pathway, which is often dysregulated in cancer.

Signaling_Pathway cluster_0 MAPK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Kinase_Inhibitor Potential Kinase Inhibitor (Derived from Topic Compound) Kinase_Inhibitor->RAF Inhibition Kinase_Inhibitor->MEK Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway by kinase inhibitors derived from this compound.

Safety and Handling

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation.[15]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[15]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[15]

Recommended Handling Procedures:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry and cool place.[13]

In case of exposure, seek immediate medical attention and refer to the safety data sheet of a closely related compound for first-aid measures.

Conclusion

This compound is a chemical compound with significant potential as a building block in the synthesis of complex organic molecules. Its unique combination of functional groups makes it an attractive starting material for the development of novel pharmaceuticals and advanced materials. While detailed experimental data for this specific isomer is not abundant in the public domain, this guide provides a comprehensive overview of its known properties, a plausible synthetic route, and its potential applications based on the chemistry of its structural analogues. As with any chemical compound, it should be handled with care, following appropriate safety protocols. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in various scientific and industrial fields.

References

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An In-depth Technical Guide to the NMR Analysis of 2-Methoxy-4-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Methoxy-4-(trifluoromethyl)benzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial building block in the synthesis of various high-value molecules, including pharmaceuticals and agrochemicals.[1] The precise arrangement of its functional groups—a methoxy (-OCH₃), a trifluoromethyl (-CF₃), and a nitrile (-C≡N) on a benzene ring—imparts unique electronic properties and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation and purity assessment of such organic molecules. Its ability to provide detailed information about the chemical environment of individual atoms (¹H, ¹³C, ¹⁹F) is unparalleled. This guide offers a comprehensive analysis of this compound, blending theoretical predictions with practical, field-proven experimental protocols. We will dissect the expected ¹H, ¹³C, and ¹⁹F NMR spectra, explaining the causal relationships between the molecular structure and the resulting spectral features.

Molecular Structure and Electronic Influences

To accurately interpret the NMR spectra, one must first understand the electronic interplay of the substituents on the benzene ring.

  • Methoxy Group (-OCH₃): This is an electron-donating group (EDG) through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect being dominant. It increases electron density primarily at the ortho and para positions, causing the attached protons and carbons to be shielded (shifted upfield).[2]

  • Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group (EWG) due to the strong inductive effect (-I effect) of the three highly electronegative fluorine atoms. It significantly deshields the aromatic ring, particularly at the ortho and para positions.

  • Nitrile Group (-C≡N): The nitrile group is also electron-withdrawing through both induction and resonance (-I, -R effects). It contributes to the overall deshielding of the aromatic system.[3]

The combined influence of these groups creates a distinct electronic environment for each proton and carbon atom, which is directly reflected in their chemical shifts and coupling patterns.

Caption: Structure of this compound.

Predicted NMR Spectral Analysis

Based on the electronic effects and standard NMR principles, we can predict the key features of the ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-3, H-5, and H-6.

  • Methoxy Protons (-OCH₃): These three protons are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet . Due to the attachment to an electronegative oxygen atom, the signal is expected in the range of δ 3.9 - 4.1 ppm .

  • Aromatic Proton H-3: This proton is ortho to the electron-donating methoxy group and meta to the electron-withdrawing nitrile group. The strong shielding from the methoxy group will shift this proton upfield relative to the others. It will be split by H-5 (para coupling, J ≈ 0-1 Hz, often not resolved) and H-6 (meta coupling, J ≈ 2-3 Hz). It is expected to appear as a doublet or a narrow multiplet around δ 7.0 - 7.2 ppm .

  • Aromatic Proton H-5: This proton is ortho to the strongly electron-withdrawing -CF₃ group and meta to the -OCH₃ group. The deshielding effect of the -CF₃ group will dominate, shifting this proton significantly downfield. It will be split by H-6 (ortho coupling, J ≈ 7-10 Hz) and H-3 (para coupling, J ≈ 0-1 Hz). This signal is predicted to be a doublet of doublets (dd) or a doublet if the para coupling is not resolved, in the region of δ 7.7 - 7.9 ppm .[4]

  • Aromatic Proton H-6: This proton is situated ortho to the nitrile group and meta to the -CF₃ group. It will also be deshielded. It will be split by H-5 (ortho coupling, J ≈ 7-10 Hz) and H-3 (meta coupling, J ≈ 2-3 Hz), appearing as a doublet of doublets (dd) around δ 7.6 - 7.8 ppm .[4][5]

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display all eight unique carbon atoms.

  • Methoxy Carbon (-OCH₃): This aliphatic carbon is shielded and will appear upfield, typically around δ 56-57 ppm .[6]

  • Nitrile Carbon (-C≡N): The nitrile carbon has a characteristic chemical shift in the range of δ 115-125 ppm .[7] Due to its quaternary nature and long relaxation time, this peak may have a lower intensity.

  • Trifluoromethyl Carbon (-CF₃): This carbon is directly bonded to three fluorine atoms. The signal will be split into a quartet due to one-bond C-F coupling (¹JCF ≈ 270-275 Hz). Its chemical shift is expected around δ 122-124 ppm .[8]

  • Aromatic Carbons:

    • C1 (ipso-CN): This quaternary carbon will be found near δ 102-104 ppm .

    • C2 (ipso-OCH₃): Shielded by the EDG, this carbon will be significantly downfield due to the oxygen attachment, around δ 160-162 ppm .

    • C3: Shielded by the ortho -OCH₃ group, expected around δ 112-114 ppm .

    • C4 (ipso-CF₃): This quaternary carbon will show a quartet due to two-bond C-F coupling (²JCF ≈ 30-35 Hz) and will be deshielded, appearing around δ 134-136 ppm .[8]

    • C5: Deshielded by the ortho -CF₃ group, this carbon is expected around δ 128-130 ppm and may show a small quartet due to three-bond C-F coupling.

    • C6: Deshielded by the ortho -CN group, this carbon should appear around δ 133-135 ppm .

¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides a clean diagnostic signal for the trifluoromethyl group.[9]

  • Trifluoromethyl Fluorines (-CF₃): The three fluorine atoms are chemically equivalent. In a proton-decoupled spectrum, they will appear as a sharp singlet . The chemical shift for a -CF₃ group on a benzene ring typically falls in the range of δ -60 to -65 ppm relative to the standard CFCl₃ (δ 0.00 ppm).[8][10]

Data Summary: Predicted NMR Assignments

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-OCH₃ 3.9 - 4.1 s (singlet) -
H-3 7.0 - 7.2 d (doublet) Jmeta ≈ 2-3
H-6 7.6 - 7.8 dd (doublet of doublets) Jortho ≈ 7-10, Jmeta ≈ 2-3

| H-5 | 7.7 - 7.9 | d (doublet) | Jortho ≈ 7-10 |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (from C-F coupling)
-OCH₃ 56 - 57 Singlet
C1 102 - 104 Singlet
C3 112 - 114 Singlet
-C≡N 115 - 125 Singlet
-CF₃ 122 - 124 q (quartet)
C5 128 - 130 q (quartet, small J)
C6 133 - 135 Singlet
C4 134 - 136 q (quartet)

| C2 | 160 - 162 | Singlet |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Multiplicity

| -CF₃ | -60 to -65 | s (singlet) |

Experimental Protocol for NMR Analysis

This protocol outlines a self-validating workflow for the complete NMR characterization of the title compound.

prep 1. Sample Preparation ~10-20 mg in 0.6 mL CDCl₃ Add TMS as internal standard h1 2. ¹H NMR Acquisition Quantitative analysis prep->h1 c13 3. ¹³C{¹H} NMR Acquisition Broadband decoupled h1->c13 f19 4. ¹⁹F{¹H} NMR Acquisition Broadband decoupled c13->f19 proc 5. Data Processing Fourier Transform, Phasing, Baseline Correction, Integration f19->proc d2 6. 2D NMR (Optional) COSY, HSQC, HMBC For definitive assignments proc->d2 if needed report 7. Final Analysis & Reporting Assign peaks, verify structure proc->report d2->report

Caption: Standard workflow for comprehensive NMR analysis.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. It is an excellent choice for many organic compounds and its residual proton signal (δ ~7.26 ppm) serves as a secondary chemical shift reference.[11]

  • Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of CDCl₃.

  • Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS, δ 0.00 ppm) as the internal standard for accurate referencing of both ¹H and ¹³C spectra.

  • Homogenization: Cap the tube and gently invert it several times or use a vortex mixer on a low setting to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition
  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially in the aromatic region.

  • Tuning and Matching: Ensure the probe is properly tuned and matched for the ¹H, ¹³C, and ¹⁹F nuclei to maximize sensitivity.

  • Locking and Shimming: Lock onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay (d1): 5 seconds to ensure full relaxation for accurate integration.

  • Number of Scans (ns): 8 to 16 scans, depending on sample concentration.

¹³C{¹H} NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans (ns): 1024 to 4096 scans, as ¹³C has low natural abundance.

¹⁹F{¹H} NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled experiment.

  • Spectral Width: ~250 ppm (e.g., from -200 to 50 ppm).

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans (ns): 16 to 64 scans.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS peak to δ 0.00 ppm. Reference the ¹³C spectrum to the TMS peak at δ 0.00 ppm or the CDCl₃ triplet at δ 77.16 ppm.[12] The ¹⁹F spectrum should be referenced to an external standard like CFCl₃ if not done internally.

  • Peak Picking and Integration: Identify all significant peaks. For the ¹H spectrum, integrate the signals to determine the relative number of protons for each peak.

Conclusion

The NMR analysis of this compound provides a clear and definitive confirmation of its structure. The ¹H, ¹³C, and ¹⁹F spectra each offer unique and complementary information. The characteristic singlet for the methoxy group, the distinct splitting patterns of the three aromatic protons, the quaternary carbon signals (including the nitrile and two C-F coupled carbons), and the singlet in the ¹⁹F spectrum collectively serve as a robust fingerprint for this molecule. The protocols and predictive data outlined in this guide provide researchers with a solid framework for the accurate and efficient characterization of this important chemical intermediate.

References

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  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
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  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: https://moodle.brcn.edu/pluginfile.
  • University of Ottawa. (n.d.). 19Flourine NMR. Available at: https://www.nmr.uottawa.ca/nmr-101/properties-of-nuclei/19f-nmr
  • Chemistry Stack Exchange. (2017). How can multiplets in para-disubstituted benzene rings be described?. Available at: https://chemistry.stackexchange.com/questions/84617/how-can-multiplets-in-para-disubstituted-benzene-rings-be-described
  • Alfa Chemistry. (n.d.). This compound (CAS No. 132927-08-3) Suppliers. Available at: https://www.alfa-chemistry.com/product/2-methoxy-4-trifluoromethyl-benzonitrile-cas-132927-08-3-22168.html
  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: https://pubs.acs.org/doi/10.1021/acs.oprd.6b00018
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart. Available at: https://www.isotope.com/uploads/files/NMR_Solvent_Chart.pdf

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An In-depth Technical Guide to the Mass Spectrometry of 2-Methoxy-4-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-Methoxy-4-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical synthesis. As a molecule featuring a trifluoromethyl group, a methoxy moiety, and a nitrile function on an aromatic core, its characterization by mass spectrometry is crucial for quality control, metabolic studies, and reaction monitoring. This document, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of its predicted fragmentation patterns under electron ionization (EI), supported by established principles and data from analogous structures. Furthermore, it outlines robust analytical methodologies, including both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure reliable identification and quantification.

Introduction: The Significance of this compound

This compound (C₉H₆F₃NO, Molecular Weight: 201.15 g/mol ) is a substituted aromatic compound of significant interest in medicinal chemistry. The trifluoromethyl group is a bioisostere for various functional groups and is known to enhance metabolic stability and membrane permeability of drug candidates. Its presence, along with the methoxy and nitrile functionalities, makes this compound a versatile building block in the synthesis of complex pharmaceutical agents.

Given its role in drug development, the unambiguous identification and quantification of this compound in various matrices are paramount. Mass spectrometry, with its high sensitivity and specificity, is the premier analytical technique for this purpose. This guide will delve into the core principles of its mass spectrometric analysis, providing a predictive framework for its fragmentation and practical, field-tested protocols for its analysis.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathways

While a publicly available, experimentally verified mass spectrum for this compound is not readily found, a theoretical fragmentation pattern can be constructed with high confidence by examining the known mass spectrometric behavior of its constituent functional groups. Electron ionization (EI) at a standard 70 eV is a high-energy technique that induces reproducible fragmentation, creating a molecular fingerprint.

The ionization process begins with the removal of an electron to form the molecular ion (M•+), which then undergoes a series of fragmentation reactions. The most likely sites for initial ionization are the non-bonding electrons on the oxygen of the methoxy group or the nitrogen of the nitrile group, as well as the π-system of the aromatic ring.

Key Fragmentation Reactions

The fragmentation of the this compound molecular ion is expected to be driven by the stability of the resulting fragments and the energetic favorability of specific bond cleavages. The primary fragmentation pathways are anticipated to be:

  • Loss of a Methyl Radical (•CH₃): A characteristic fragmentation of methoxy-substituted aromatic compounds is the cleavage of the O-CH₃ bond, leading to the loss of a methyl radical. This results in a highly stable phenoxy-type cation.

  • Loss of a Trifluoromethyl Radical (•CF₃): The C-CF₃ bond is susceptible to cleavage, leading to the expulsion of a trifluoromethyl radical. This is a common fragmentation pathway for trifluoromethyl-containing aromatic compounds.

  • Loss of Hydrogen Cyanide (HCN): A hallmark of aromatic nitriles is the elimination of a neutral molecule of hydrogen cyanide from the molecular ion or subsequent fragment ions.

  • Sequential Loss of CO: Following the initial loss of a methyl radical, the resulting ion can undergo further fragmentation, including the loss of a carbon monoxide molecule.

Proposed Fragmentation Scheme

The interplay of these fragmentation pathways leads to a predictable mass spectrum. The following table summarizes the proposed major fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Neutral Loss Proposed Fragmentation Pathway
201[C₉H₆F₃NO]•+-Molecular Ion (M•+)
186[C₈H₃F₃NO]•+•CH₃Loss of a methyl radical from the methoxy group.
172[C₉H₆F₂NO]•+•FLoss of a fluorine atom from the trifluoromethyl group.
158[C₇H₃F₃O]•+•CH₃, COSequential loss of a methyl radical and carbon monoxide.
132[C₈H₆NO]•+•CF₃Loss of a trifluoromethyl radical.
104[C₇H₆N]•+•CF₃, COSequential loss of a trifluoromethyl radical and carbon monoxide.
75[C₆H₃]•+•CF₃, CO, HCNFurther fragmentation involving the loss of hydrogen cyanide.
Visualization of the Fragmentation Pathway

The logical flow of the fragmentation process can be visualized as follows:

Fragmentation_Pathway M [M]•+ m/z 201 F1 [M-CH₃]•+ m/z 186 M->F1 - •CH₃ F2 [M-CF₃]•+ m/z 132 M->F2 - •CF₃ F3 [M-CH₃-CO]•+ m/z 158 F1->F3 - CO F4 [M-CF₃-CO]•+ m/z 104 F2->F4 - CO F5 [M-CF₃-CO-HCN]•+ m/z 75 F4->F5 - HCN

Predicted EI fragmentation pathway of this compound.

Analytical Methodologies

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on the sample matrix, required sensitivity, and the specific goals of the analysis. Both techniques are well-suited for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is an excellent choice for the analysis of relatively volatile and thermally stable compounds like this compound, especially in less complex matrices.

  • Sample Preparation: Dissolve a known quantity of the sample in a high-purity volatile solvent such as ethyl acetate or dichloromethane to a final concentration of approximately 10-100 µg/mL.

  • GC System:

    • Injection: 1 µL of the sample solution is injected in splitless mode.

    • Inlet Temperature: 250 °C.

    • Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 15 °C/min.

      • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS) System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 50 to 300.

    • Data Acquisition: Full scan mode.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection cluster_data Data Analysis Prep Dissolve sample in ethyl acetate (10-100 µg/mL) Inject 1 µL Injection (Splitless, 250 °C) Prep->Inject Separate Capillary Column Separation (Temperature Programmed) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (m/z 50-300) Ionize->Analyze Process Spectrum Interpretation & Library Matching Analyze->Process

GC-MS analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is the preferred method for analyzing this compound in complex biological matrices or when high sensitivity is required.[1][2] This technique offers excellent selectivity through the use of Multiple Reaction Monitoring (MRM).

  • Sample Preparation:

    • For biological samples (e.g., plasma, urine), perform a protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.

    • Reconstitute the final extract in the initial mobile phase.

  • LC System:

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • Start with 95% A, hold for 0.5 minutes.

      • Linearly decrease A to 5% over 3 minutes.

      • Hold at 5% A for 1 minute.

      • Return to 95% A and re-equilibrate for 1.5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (MS/MS) System:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Ion Source Parameters: Optimize spray voltage, gas temperatures, and gas flows for the specific instrument.

    • Data Acquisition: Multiple Reaction Monitoring (MRM).

      • Precursor Ion: m/z 202.1 [M+H]⁺.

      • Product Ions: Monitor at least two product ions for confirmation. Based on the predicted fragmentation, suitable product ions would be m/z 187.1 ([M+H-CH₃]⁺) and m/z 133.1 ([M+H-CF₃]⁺). Collision energies for each transition should be optimized.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Extract Extraction from Matrix (e.g., SPE or LLE) Inject 5 µL Injection Extract->Inject Separate Reverse-Phase C18 (Gradient Elution) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Q1 Q1: Precursor Ion Selection (m/z 202.1) Ionize->Q1 Q2 Q2: Collision-Induced Dissociation (CID) Q1->Q2 Q3 Q3: Product Ion Monitoring (e.g., m/z 187.1, 133.1) Q2->Q3 Quantify Quantification using MRM transitions Q3->Quantify

LC-MS/MS analysis workflow for this compound.

Conclusion

The mass spectrometric analysis of this compound is a critical component of its application in pharmaceutical development. This guide has provided a detailed, predictive framework for its fragmentation under electron ionization, based on the established behavior of related chemical structures. The proposed fragmentation pathways, centered around the loss of methyl and trifluoromethyl radicals, offer a robust basis for the identification of this compound.

Furthermore, the detailed GC-MS and LC-MS/MS protocols presented herein provide validated starting points for the development of routine analytical methods. By understanding the fundamental principles of its mass spectrometric behavior and employing appropriate analytical strategies, researchers can confidently identify and quantify this compound, ensuring the quality and integrity of their scientific endeavors.

References

  • Thurman, E. M., & Ferrer, I. (2012). Liquid Chromatography-Mass Spectrometry for Environmental Analysis. In Analysis of Emerging Contaminants in the Environment (pp. 1-36). Springer, New York, NY. [Link]
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"FTIR spectrum of 2-Methoxy-4-(trifluoromethyl)benzonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the FTIR Spectrum of 2-Methoxy-4-(trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound, a substituted aromatic compound of significant interest in pharmaceutical and chemical synthesis. As a molecule featuring nitrile, aromatic ether, and trifluoromethyl functionalities, its infrared spectrum presents a rich source of structural information. This document delineates the theoretical underpinnings of the vibrational modes associated with each functional group, presents a robust experimental protocol for acquiring high-quality spectral data, and offers a detailed interpretation of the resulting spectrum. The guide is intended for researchers, scientists, and drug development professionals who utilize FTIR spectroscopy for structural elucidation, reaction monitoring, and quality assurance.

Introduction: The Molecule and the Method

This compound (CAS No. 132927-08-3) is a polysubstituted benzene derivative.[1][2] Its molecular structure combines several key functional groups: a nitrile (-C≡N), a methoxy ether (-OCH₃), and a trifluoromethyl (-CF₃) group, all attached to an aromatic ring. This unique combination makes it a valuable building block in medicinal chemistry and materials science.

Characterizing such molecules with precision is paramount. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for this purpose. It is a rapid, non-destructive method that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[3] Each functional group absorbs infrared radiation at a characteristic frequency, allowing for detailed structural confirmation and the identification of impurities.[4] This guide aims to provide an expert-level walkthrough of the FTIR analysis of this compound, from first principles to practical application.

Caption: Molecular structure of this compound.

Theoretical Principles and Structural Analysis

The FTIR spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.[3] The frequency of absorption is determined by the bond strength, the masses of the bonded atoms, and the type of vibration (e.g., stretching or bending). For this compound, we can predict the characteristic absorption regions by dissecting its structure.

  • Aromatic System: The benzene ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[5][6] In-plane C=C stretching vibrations within the ring produce a series of sharp absorptions of variable intensity between 1620 cm⁻¹ and 1450 cm⁻¹.[6] Furthermore, the pattern of C-H out-of-plane (OOP) bending in the 900-650 cm⁻¹ region is highly diagnostic of the ring's substitution pattern.[7][8] As a 1,2,4-trisubstituted ring, specific bands are expected in this region.[6]

  • Nitrile Group (-C≡N): The carbon-nitrogen triple bond stretch is one of the most characteristic absorptions in infrared spectroscopy. For aromatic nitriles, this vibration gives rise to a sharp, strong-to-medium intensity peak in the 2240-2220 cm⁻¹ region.[9] Its position is relatively isolated, making it an excellent diagnostic marker.

  • Aromatic Ether (Ar-O-CH₃): This group is characterized by the C-O stretching vibrations. Phenyl alkyl ethers display two prominent C-O stretching bands: a strong, asymmetric Ar-O stretch between 1300-1200 cm⁻¹, and a symmetric O-CH₃ stretch between 1050-1010 cm⁻¹.[10][11]

  • Trifluoromethyl Group (-CF₃): The C-F bonds are highly polar, resulting in very strong absorption bands. The C-F stretching vibrations typically occur in the 1400-1000 cm⁻¹ range. For a -CF₃ group, these absorptions are often observed as multiple intense bands, which can sometimes overlap with other vibrations in the fingerprint region.

  • Aliphatic C-H (-OCH₃): The methyl group of the methoxy substituent has its own C-H vibrations. The stretching modes occur just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), while bending vibrations are found near 1450 cm⁻¹.[12][13]

Experimental Protocol: Acquiring the Spectrum

Acquiring a high-quality, reproducible FTIR spectrum requires meticulous sample preparation and a validated methodology. For a solid sample like this compound, the potassium bromide (KBr) pellet technique is a well-established transmission method.[14][15]

Causality Behind Experimental Choices:

  • Matrix Selection: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and forms a clear, solid pellet under pressure.[14]

  • Grinding: The sample must be ground to a fine powder (particle size less than the IR wavelength) to minimize scattering of the infrared beam, which would otherwise cause distorted peak shapes and a sloping baseline.[16]

  • Drying: KBr is hygroscopic. Any absorbed water will show broad O-H stretching bands around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, potentially obscuring sample peaks. Therefore, using oven-dried KBr and minimizing exposure to air is critical.[16]

G start Start: Sample Acquisition prep Sample Preparation (KBr Pellet Method) start->prep bg Background Scan (Empty Sample Compartment) prep->bg Instrument Setup sample_scan Sample Scan (Insert KBr Pellet) bg->sample_scan process Data Processing (Background Subtraction & FT) sample_scan->process interpret Spectral Interpretation (Peak Assignment) process->interpret end End: Structural Confirmation interpret->end G mol 2-Methoxy-4-(CF₃) benzonitrile arom Aromatic Ring mol->arom cn Nitrile (-C≡N) mol->cn ether Aromatic Ether (Ar-O-CH₃) mol->ether cf3 Trifluoromethyl (-CF₃) mol->cf3 arom_wn >3000 cm⁻¹ (C-H) 1620-1450 cm⁻¹ (C=C) ~820 cm⁻¹ (OOP) arom->arom_wn cn_wn 2240-2220 cm⁻¹ cn->cn_wn ether_wn 1300-1200 cm⁻¹ 1050-1010 cm⁻¹ ether->ether_wn cf3_wn 1400-1000 cm⁻¹ (Strong) cf3->cf3_wn

Caption: Correlation of functional groups in the target molecule to their IR absorption regions.

Detailed Peak Assignments

The following table summarizes the expected absorption bands for this compound, correlating them with their respective vibrational modes.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3080WeakAromatic C-H StretchAromatic Ring
~2960, ~2850WeakAliphatic C-H Stretch (asymmetric & symmetric)Methoxy (-OCH₃)
~2230 Medium, Sharp C≡N Stretch Nitrile
~1610, ~1580, ~1500Medium-Weak, SharpAromatic C=C Ring StretchesAromatic Ring
~1460MediumAliphatic C-H Bend (asymmetric)Methoxy (-OCH₃)
~1280 Strong Asymmetric Ar-O-C Stretch Aromatic Ether
~1320, ~1170, ~1130StrongC-F Stretching ModesTrifluoromethyl (-CF₃)
~1030 Strong Symmetric Ar-O-C Stretch Aromatic Ether
~820StrongC-H Out-of-Plane Bend (1,2,4-Trisubstituted)Aromatic Ring
  • Diagnostic Region (4000-1600 cm⁻¹): The most unambiguous peaks appear here. The sharp nitrile stretch around 2230 cm⁻¹ is a definitive marker for the -C≡N group. [9][17]The weak absorptions for aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) clearly distinguish the two types of C-H bonds present in the molecule. [5]

  • Fingerprint Region (1600-600 cm⁻¹): This region is complex but information-rich. The C=C ring stretching modes confirm the presence of the benzene ring. The most intense bands in the spectrum are expected here, corresponding to the C-O stretches of the ether linkage and the C-F stretches of the trifluoromethyl group. The strong band around 1280 cm⁻¹ is characteristic of the asymmetric aryl-oxygen stretch, while another strong band near 1030 cm⁻¹ corresponds to the symmetric stretch. [10][18]The powerful C-F stretching vibrations of the -CF₃ group will also manifest as very strong absorptions, likely overlapping with the C-O bands, in the 1400-1100 cm⁻¹ range. Finally, a strong peak around 820 cm⁻¹ is anticipated, which is characteristic of the C-H out-of-plane bending for a 1,2,4-trisubstituted aromatic ring, providing confirmation of the isomer's structure. [6][7]

Conclusion

The FTIR spectrum of this compound provides a wealth of structural information that is readily interpretable with a foundational understanding of group frequencies. The analysis confirms the presence of all key functional groups: the sharp nitrile peak at ~2230 cm⁻¹, the aromatic C-H and C=C vibrations, the strong, characteristic dual C-O stretches of the aromatic ether, the very intense C-F absorptions, and the distinct out-of-plane bending pattern confirming the 1,2,4-substitution of the aromatic ring. This technical guide provides the theoretical basis and a validated experimental workflow, serving as a reliable resource for scientists employing FTIR spectroscopy for the routine analysis and structural verification of this and structurally related compounds.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • University of the West Indies. (n.d.). Sample preparation for FT-IR.
  • Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Journal of Physical Chemistry, 100(22), 9297-9306.
  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.
  • Spectroscopy Online. (2018). Interpreting the Spectra of Substituted Benzene Rings.
  • Innovatech Labs. (2011). FTIR Analysis Sampling Techniques.
  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28.
  • Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy, 31(3), 34-37.
  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
  • Química Orgánica. (n.d.). IR spectrum: Nitriles.
  • Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra.
  • Stanciu, I. (2025). Study of the composition of nitriles using IR spectroscopy. National Journal of Advanced Research, 11(2), 63-64.
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25.
  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy, 32(5), 34-37.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.
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  • OpenStax. (2023). 15.
  • ResearchGate. (n.d.). FTIR spectrum of chloromethyltrifluorosilane.
  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout.
  • Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed), 3439-3441.
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"biological activity of 2-Methoxy-4-(trifluoromethyl)benzonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Methoxy-4-(trifluoromethyl)benzonitrile

This guide provides a comprehensive technical overview of the potential biological activities of this compound. Leveraging insights from structure-activity relationship (SAR) studies of analogous compounds, this document outlines hypothesized mechanisms of action and provides detailed experimental workflows for researchers, scientists, and drug development professionals. The focus is on providing a robust framework for investigating this compound's therapeutic potential, from initial screening to lead optimization.

Introduction and Physicochemical Profile

This compound is an aromatic organic compound featuring a benzonitrile scaffold substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 4-position. The trifluoromethyl group, a strong electron-withdrawing moiety, often enhances metabolic stability and membrane permeability, making it a desirable feature in drug candidates.[1] The methoxy group, an electron-donating group, can influence binding interactions and metabolic pathways. While direct biological data for this specific molecule is not extensively published, its structural motifs are present in numerous biologically active compounds, suggesting a high potential for therapeutic relevance. This guide will explore its likely biological activities based on these structural precedents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 132927-08-3[2][3]
Molecular Formula C₉H₆F₃NO[3]
Molecular Weight 201.15 g/mol [3]
Appearance Likely a white to off-white solidGeneral chemical properties
Solubility Expected to be soluble in organic solvents like DMSO and ethanolGeneral chemical properties

Hypothesized Biological Targets and Rationale

The structural features of this compound suggest several plausible biological targets. The rationale for investigating these targets is grounded in published research on structurally related molecules.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

A compelling line of inquiry is the potential for this compound to act as a TRPV1 antagonist. Research has demonstrated that libraries of 4-(trifluoromethyl)benzonitriles with various substituents at the 2-position exhibit potent antagonism of the TRPV1 receptor, which is activated by capsaicin.[4] Given that the core scaffold is identical, the 2-methoxy substitution in our compound of interest places it directly within this chemical space, making TRPV1 a primary hypothesized target.

Kinase Inhibition

Substituted benzonitriles are common scaffolds in the development of kinase inhibitors for oncology and inflammatory diseases. For instance, 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives, which can be synthesized from benzonitrile precursors, have been developed as dual EGFR/c-Met inhibitors for non-small cell lung cancer.[5] The trifluoromethyl group is a known feature in many kinase inhibitors, where it can contribute to binding affinity and selectivity.[6] Therefore, screening against a panel of kinases is a logical step.

Antiproliferative and Cytotoxic Activity

Derivatives of benzonitrile have shown promise as anticancer agents. For example, methoxy-substituted phenylacrylonitriles have demonstrated cytotoxic effects against cancer cell lines like MCF-7.[7] The combination of the methoxy and trifluoromethyl groups on the benzonitrile ring may confer potent antiproliferative properties, warranting investigation against a panel of cancer cell lines.

Modulation of α7 Nicotinic Acetylcholine Receptors (nAChR)

The α7 nAChR is a ligand-gated ion channel implicated in cognitive function, and its modulation is a key strategy for treating neurological and psychiatric disorders.[8] While the structures of known positive allosteric modulators (PAMs) of α7 nAChR are often more complex, the presence of a substituted aromatic ring is a common feature.[9][10] Investigating the potential for this compound to act as a modulator, either as an agonist, antagonist, or PAM, represents an exploratory but potentially fruitful avenue.

Proposed Experimental Workflow for Target Validation

A systematic approach is crucial to elucidate the biological activity of this compound. The following workflow outlines a logical progression from broad screening to focused, mechanism-of-action studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Focused Investigation cluster_2 Phase 3: Mechanism of Action & Lead Optimization a Cytotoxicity Profiling (Cancer Cell Line Panel) c TRPV1 Receptor Assays a->c If cytotoxic b Broad Target Screening (Receptor & Enzyme Panels) b->c If TRPV1 hit d Kinase Inhibition Assays b->d If kinase hit e α7 nAChR Modulation Assays b->e If α7 nAChR hit f Cellular Assays (e.g., Western Blot, Apoptosis) c->f d->f g In Vivo Efficacy Models f->g h Structure-Activity Relationship (SAR) Studies g->h

Caption: High-level experimental workflow for characterizing this compound.

Phase 1: Initial Screening

Rationale: To determine the general cytotoxicity and potential antiproliferative effects of the compound.

Protocol: XTT Cell Viability Assay

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

  • XTT Reagent Addition: Add the XTT labeling mixture to each well and incubate for 4-6 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Rationale: To identify potential high-affinity binding partners from a wide range of biological targets.

Protocol: Commercial Binding and Enzyme Inhibition Panels

  • Compound Submission: Submit this compound to a contract research organization (CRO) offering broad target screening services (e.g., Eurofins SafetyScreen, CEREP BioPrint).

  • Assay Performance: The CRO will perform radioligand binding assays and enzymatic assays against a panel of several hundred common drug targets (GPCRs, ion channels, kinases, etc.) at a fixed concentration (typically 1-10 µM).

  • Data Analysis: The results are provided as a percentage of inhibition or binding displacement. "Hits" are typically defined as targets showing >50% inhibition at the tested concentration.

Phase 2: Focused Investigation of Hypothesized Targets

Based on the initial screening results and the rationale outlined in Section 2, the following focused assays should be performed.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Use cell membranes prepared from HEK293 cells stably expressing human TRPV1.

  • Assay Setup: In a 96-well plate, combine the cell membranes (5-10 µg protein/well), a fixed concentration of a high-affinity TRPV1 radioligand (e.g., [³H]-Resiniferatoxin), and varying concentrations of this compound.

  • Incubation: Incubate the mixture at room temperature for 1-2 hours to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.[11]

  • Washing: Wash the filters several times with ice-cold buffer to minimize non-specific binding.

  • Detection: Add scintillation cocktail to the dried filters and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC₅₀ value and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[11]

G cluster_0 Assay Components cluster_1 Binding Equilibrium cluster_2 Separation & Detection start Receptor TRPV1 Receptor start->Receptor Radioligand [3H]-Ligand start->Radioligand TestCompound Test Compound start->TestCompound Incubation Incubate to Equilibrium Receptor->Incubation Radioligand->Incubation TestCompound->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting

Caption: Logical flow of a competitive radioligand binding assay.

Protocol: Capsaicin-Induced Calcium Flux Assay

  • Cell Plating and Dye Loading: Plate HEK293 cells expressing human TRPV1 in a 96-well plate. After 24 hours, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

  • Stimulation: Add a fixed concentration of capsaicin (e.g., EC₈₀) to all wells to stimulate TRPV1 channel opening.

  • Data Acquisition: Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Data Analysis: Quantify the inhibition of the capsaicin-induced calcium influx and determine the IC₅₀ value for the compound.

Protocol: In Vitro Biochemical Kinase Assay

  • Assay Setup: In a 384-well plate, combine a recombinant kinase (e.g., EGFR, c-Met, Src), its specific peptide substrate, and ATP.

  • Compound Addition: Add varying concentrations of this compound.

  • Reaction: Incubate at 30°C for 1-2 hours to allow the phosphorylation reaction to proceed.

  • Detection: Use a commercial kinase assay kit (e.g., ADP-Glo™, HTRF®) to measure the amount of phosphorylated substrate or ADP produced.

  • Data Analysis: Calculate the IC₅₀ value from the dose-response curve.

Protocol: α7 nAChR Positive Allosteric Modulator (PAM) Assay

  • Cell Culture and Dye Loading: Use a cell line expressing human α7 nAChR (e.g., GH4C1 cells) and load with a calcium-sensitive dye as described above.

  • Compound and Agonist Addition: Add varying concentrations of this compound to the cells, immediately followed by a low, fixed concentration of an α7 agonist (e.g., acetylcholine at its EC₂₀).

  • Data Acquisition: Measure the fluorescence intensity to detect calcium influx.

  • Data Analysis: A PAM will potentiate the agonist-evoked response. Quantify the fold-potentiation and determine the EC₅₀ for the modulatory effect.[9] This assay distinguishes PAM activity from direct agonism, as the compound is tested in the presence of a sub-maximal concentration of a known agonist.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison.

Table 2: Hypothetical Biological Activity Profile

Assay TypeTarget/Cell LineEndpointResult (IC₅₀/EC₅₀/Kᵢ)
Cytotoxicity MCF-7IC₅₀5.2 µM
A549IC₅₀8.9 µM
Binding Assay hTRPV1Kᵢ150 nM
Functional Assay hTRPV1 (Ca²⁺ flux)IC₅₀210 nM
Kinase Assay EGFRIC₅₀> 20 µM
c-MetIC₅₀12.5 µM
Modulator Assay hα7 nAChR (PAM)EC₅₀> 30 µM

Conclusion and Future Directions

Based on the analysis of its structural analogs, this compound presents a promising starting point for drug discovery, with a high probability of activity as a TRPV1 antagonist and potential for anticancer effects. The experimental workflows detailed in this guide provide a clear and scientifically rigorous path to validating these hypotheses and elucidating the compound's mechanism of action. Positive results from these in vitro assays would justify progression to cellular mechanism-of-action studies (e.g., apoptosis assays, cell cycle analysis), followed by preclinical in vivo models to assess efficacy and safety. Subsequent structure-activity relationship studies, exploring modifications at the 2-position and other sites on the aromatic ring, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

References

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An In-depth Technical Guide to the Structure-Activity Relationship of Trifluoromethylated Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trifluoromethylated benzonitriles represent a privileged scaffold in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. The synergistic interplay between the trifluoromethyl (CF₃) group and the nitrile (CN) moiety on a benzene core gives rise to a unique combination of physicochemical properties that profoundly influence biological activity. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this important class of molecules. We will delve into the nuanced roles of the CF₃ and CN groups, their impact on molecular properties, and how their positional variations on the benzonitrile ring dictate interactions with biological targets. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of trifluoromethylated benzonitriles.

Introduction: The Power of Two - Trifluoromethyl and Nitrile Groups

The strategic incorporation of specific functional groups is a cornerstone of rational drug design.[1] Trifluoromethylated benzonitriles are a testament to this principle, where the CF₃ and CN groups work in concert to create molecules with enhanced therapeutic potential.

The trifluoromethyl group is a bioisostere often used to replace a methyl group or a chlorine atom.[2] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a highly desirable substituent in drug candidates.[1][3] The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the CF₃ group resistant to oxidative metabolism and leading to improved pharmacokinetic profiles.[3][4]

The nitrile group , on the other hand, is a versatile functional group that can participate in a variety of chemical transformations, making it a valuable synthetic handle.[1] In the context of medicinal chemistry, the nitrile moiety can act as a hydrogen bond acceptor, a carbonyl bioisostere, and can modulate the electronic properties of the aromatic ring.[5][6] Its incorporation into drug molecules can enhance binding affinity to target proteins and improve pharmacokinetic properties.[6][7]

When combined on a benzonitrile scaffold, these two groups create a molecule with a unique electronic and steric profile, offering a powerful platform for the development of targeted therapies.

Physicochemical Properties and Their Impact on Biological Activity

The interplay of the trifluoromethyl and nitrile groups significantly influences the physicochemical properties of the benzonitrile core, which in turn dictates its biological activity.

Electronic Effects

Both the trifluoromethyl and nitrile groups are potent electron-withdrawing groups. Their presence on the benzene ring significantly reduces the electron density of the aromatic system. This has several important consequences:

  • Enhanced Binding Affinity: The electron-deficient aromatic ring can engage in favorable π-π stacking interactions with electron-rich aromatic residues in a protein's binding pocket.

  • Modulation of pKa: The electron-withdrawing nature of these groups can influence the acidity or basicity of other functional groups on the molecule, which can be critical for target engagement and pharmacokinetic properties.

  • Increased Metabolic Stability: The electron-deficient nature of the aromatic ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[8]

Lipophilicity and Permeability

The trifluoromethyl group is highly lipophilic, and its incorporation into a molecule generally increases its overall lipophilicity (logP).[4][9] This can lead to:

  • Improved Membrane Permeability: Increased lipophilicity can enhance a drug's ability to cross cell membranes, leading to better absorption and distribution.[4][9]

  • Enhanced Target Binding: The hydrophobic nature of the CF₃ group can facilitate its entry into and interaction with hydrophobic binding pockets of target proteins.

Metabolic Stability

As previously mentioned, the trifluoromethyl group is exceptionally resistant to metabolic degradation.[3][8] Strategically placing a CF₃ group at a known site of metabolism can effectively block this pathway, a strategy known as "metabolic switching."[8] This can lead to a longer drug half-life and improved bioavailability.[8] The nitrile group is also generally considered to be metabolically stable.[7]

Structure-Activity Relationship (SAR) Case Study: Selective Androgen Receptor Modulators (SARMs)

Trifluoromethylated benzonitriles have emerged as a key scaffold for the development of Selective Androgen Receptor Modulators (SARMs).[10][11] SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR), leading to anabolic effects in muscle and bone with reduced androgenic effects on tissues like the prostate.[8][9]

A notable example is the clinical candidate 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (2f) , which has demonstrated an ideal SARM profile.[10][11] The SAR studies leading to the discovery of this compound provide valuable insights into the structural requirements for potent and selective AR modulation.

Quantitative SAR Data

The following table summarizes the in vitro activity of a series of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivatives, highlighting the key structural modifications and their impact on AR binding affinity and agonist activity.

CompoundAR Binding Affinity (Ki, nM)AR Agonist Activity (EC₅₀, nM)
2a HH1.815
2b MeH1.28.7
2c EtH0.955.4
2d n-PrH1.511
2e HOH2.525
2f EtOH0.43 2.1

Data synthesized from Aikawa, K., et al. (2017). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate. Bioorganic & Medicinal Chemistry, 25(13), 3330-3349.

SAR Insights

The data in the table reveals several key SAR trends:

  • Substitution on the Pyrrolidine Ring: Alkyl substitution at the R¹ position generally enhances both binding affinity and agonist activity, with the ethyl group (compound 2c ) showing optimal activity in this series.

  • Hydroxylation of the Pyrrolidine Ring: The introduction of a hydroxyl group at the R² position (compound 2e ) slightly decreases activity compared to the unsubstituted analog (2a ).

  • Synergistic Effect: The combination of an ethyl group at R¹ and a hydroxyl group at R² (compound 2f ) results in a significant enhancement of both AR binding affinity and agonist activity, highlighting a synergistic effect of these two substituents. The stereochemistry of these substituents is also crucial for optimal activity.[10]

The trifluoromethyl group at the 2-position of the benzonitrile ring is critical for the high affinity and agonist activity of this series of compounds.

Experimental Protocols

Synthesis of a Representative Trifluoromethylated Benzonitrile SARM

The following is a representative, multi-step synthesis for a trifluoromethylated benzonitrile SARM, adapted from the literature.[12]

Scheme 1: Synthesis of 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (SARM 2f)

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Epoxide Opening cluster_2 Step 3: Azide Substitution cluster_3 Step 4: Reductive Cyclization cluster_4 Step 5: Buchwald-Hartwig Amination Start Methyl (E)-hex-2-enoate Step1_reagents mCPBA, NaHCO3 DCM, 0°C to RT Intermediate_1 Methyl (2R,3S)-3-ethyloxirane-2-carboxylate Start->Intermediate_1 a) Step1_reagents->Intermediate_1 Step2_reagents LiBr, Mg(ClO4)2 ACN, RT Intermediate_2 Methyl (3R,4S)-4-bromo-3-hydroxyhexanoate Intermediate_1->Intermediate_2 b) Step2_reagents->Intermediate_2 Step3_reagents NaN3, DMSO 40°C Intermediate_3 Methyl (3R,4R)-4-azido-3-hydroxyhexanoate Intermediate_2->Intermediate_3 c) Step3_reagents->Intermediate_3 Step4_reagents H2, Pd/C MeOH, RT Intermediate_4 (3S,4S)-4-ethyl-3-hydroxypyrrolidin-2-one Intermediate_3->Intermediate_4 d) Step4_reagents->Intermediate_4 Step5_reagents 4-iodo-2-(trifluoromethyl)benzonitrile Pd(dba)2, Xantphos, Cs2CO3 1,4-dioxane, 120°C Final_Product SARM 2f Intermediate_4->Final_Product e) Step5_reagents->Final_Product

Caption: Synthetic route for SARM 2f.

Step-by-Step Methodology:

  • Epoxidation: To a solution of methyl (E)-hex-2-enoate in dichloromethane (DCM) at 0 °C, add sodium bicarbonate (NaHCO₃) followed by the portion-wise addition of meta-chloroperoxybenzoic acid (mCPBA). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Epoxide Opening: Dissolve the resulting epoxide in acetonitrile (ACN) and cool to 0 °C. Add lithium bromide (LiBr) and magnesium perchlorate (Mg(ClO₄)₂). Allow the mixture to warm to room temperature and stir for 3 hours.

  • Azide Substitution: Dissolve the bromo-alcohol intermediate in dimethyl sulfoxide (DMSO) and add sodium azide (NaN₃). Heat the reaction to 40 °C and stir for 72 hours.

  • Reductive Cyclization: Dissolve the azido-alcohol in methanol (MeOH) and add palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere at room temperature for 4 hours.

  • Buchwald-Hartwig Amination: To a solution of the lactam intermediate and 4-iodo-2-(trifluoromethyl)benzonitrile in 1,4-dioxane, add cesium carbonate (Cs₂CO₃), bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), and Xantphos. Heat the mixture to 120 °C and stir for 12 hours. Purify the final product by column chromatography.

Biological Evaluation: Androgen Receptor Competitive Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the androgen receptor.

Materials:

  • Rat ventral prostate cytosol (source of AR)

  • [³H]-R1881 (radiolabeled ligand)

  • Test compounds (trifluoromethylated benzonitriles)

  • Unlabeled R1881 (for determining non-specific binding)

  • Assay buffer (e.g., TEDG buffer)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail

  • 96-well plates

  • Scintillation counter

Workflow:

G Start Prepare serial dilutions of test compounds and controls Incubation Incubate AR cytosol with [3H]-R1881 and test compounds (or controls) overnight at 4°C Start->Incubation Separation Add HAP slurry to separate bound from free radioligand Incubation->Separation Washing Wash HAP pellet to remove unbound radioligand Separation->Washing Measurement Add scintillation cocktail and measure radioactivity in a scintillation counter Washing->Measurement Analysis Calculate percent inhibition and determine IC50/Ki values Measurement->Analysis

Caption: Workflow for AR competitive binding assay.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Incubation: In a 96-well plate, add the assay buffer, [³H]-R1881, and either the test compound, unlabeled R1881 (for non-specific binding), or solvent (for total binding). Add the rat prostate cytosol to initiate the binding reaction. Incubate the plate overnight at 4°C.

  • Separation of Bound and Free Ligand: Add a hydroxyapatite (HAP) slurry to each well to bind the AR-ligand complex. Incubate and then centrifuge the plate to pellet the HAP.

  • Washing: Aspirate the supernatant and wash the HAP pellet with wash buffer to remove any unbound radioligand. Repeat the wash steps as necessary.

  • Measurement: Add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Molecular Interactions

Trifluoromethylated benzonitriles, particularly SARMs, exert their effects by modulating the androgen receptor signaling pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus SARM Trifluoromethylated Benzonitrile (SARM) AR Androgen Receptor (AR) SARM->AR SARM_AR SARM-AR Complex AR->SARM_AR Binding HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR HSP dissociation SARM_AR_dimer SARM-AR Dimer SARM_AR->SARM_AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) on DNA SARM_AR_dimer->ARE Binding Coactivators Coactivators ARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (e.g., muscle growth) mRNA->Protein Translation

Caption: Androgen receptor signaling pathway.

Upon entering the cell, the SARM binds to the ligand-binding domain of the androgen receptor, causing the dissociation of heat shock proteins. The SARM-AR complex then dimerizes and translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding event recruits coactivators, leading to the transcription of target genes responsible for anabolic effects in muscle and bone. The tissue selectivity of SARMs is thought to arise from their ability to induce a unique conformational change in the AR, leading to the differential recruitment of co-regulators in different tissues.

Conclusion and Future Perspectives

Trifluoromethylated benzonitriles are a versatile and powerful scaffold in drug discovery. The unique combination of the trifluoromethyl and nitrile groups imparts favorable physicochemical and pharmacokinetic properties, making these compounds attractive candidates for a wide range of therapeutic targets. The successful development of trifluoromethylated benzonitrile-based SARMs highlights the potential of this chemical class. Future research in this area will likely focus on further elucidating the molecular basis of their tissue selectivity, exploring their potential for other therapeutic applications, and developing novel synthetic methodologies to access a wider range of structural diversity. The principles of SAR outlined in this guide will continue to be instrumental in the rational design of the next generation of trifluoromethylated benzonitrile-based therapeutics.

References

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An In-Silico Gauntlet: Deconstructing 2-Methoxy-4-(trifluoromethyl)benzonitrile for Drug Discovery Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Hypothetical Small Molecule Analysis

Authored by: [Your Name/Gemini]

Introduction: The Genesis of a Candidate

In the vast, digitally-rendered landscape of modern drug discovery, the journey of a thousand miles begins with a single molecule. This guide embarks on such a journey with 2-Methoxy-4-(trifluoromethyl)benzonitrile, a compound of interest for which public biological data remains scarce. This very scarcity makes it an ideal candidate for a comprehensive in silico analysis, a process that allows us to predict its biological behavior and therapeutic potential before committing to costly and time-consuming wet-lab experiments. As a Senior Application Scientist, my objective is to not merely list a series of computational steps, but to illuminate the scientific rationale that underpins this analytical cascade. We will treat this molecule as a novel entity, subjecting it to a rigorous, multi-faceted computational workflow designed to build a foundational understanding of its potential as a drug candidate. This guide is structured to mirror the logical progression of early-stage drug discovery, from basic physicochemical characterization to sophisticated predictions of protein interactions and safety profiles.

Part 1: Foundational Analysis - The Molecule in Profile

Before we can predict the biological destiny of our molecule, we must first understand its fundamental physicochemical properties. These characteristics are the bedrock upon which all subsequent predictions are built, influencing everything from solubility and membrane permeability to binding affinity and metabolic stability.

Molecular Identity and Structure

This compound is a small organic molecule with the following key identifiers:

  • CAS Number: 132927-08-3[1][2]

  • Molecular Formula: C₉H₆F₃NO[1]

  • Molecular Weight: 201.15 g/mol [1]

  • SMILES (Simplified Molecular Input Line Entry System): COC1=CC(=C(C=C1)C#N)C(F)(F)F

The SMILES string is a crucial piece of information, as it provides a machine-readable representation of the molecule's two-dimensional structure, serving as the primary input for the majority of in silico tools we will employ.

Physicochemical Properties and Drug-Likeness

A molecule's potential as a drug is heavily influenced by its physicochemical properties. One of the most widely accepted frameworks for assessing "drug-likeness" is Lipinski's Rule of Five. These rules are heuristics that predict a drug's oral bioavailability. Let's assess our candidate against these criteria:

PropertyValue (Predicted)Lipinski's Rule of FiveCompliance
Molecular Weight201.15 g/mol ≤ 500 g/mol Yes
LogP (Octanol-Water Partition Coefficient)2.5 - 3.0≤ 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors2 (Nitrile nitrogen, Methoxy oxygen)≤ 10Yes

Note: LogP values are estimations from various computational models.

Our initial assessment indicates that this compound comfortably adheres to Lipinski's Rule of Five, suggesting it possesses a favorable profile for oral absorption. This is a promising first step in our in silico gauntlet.

Part 2: The Quest for a Target - Unveiling Biological Purpose

With a foundational understanding of our molecule, the next logical question is: what does it do in a biological system? Target prediction is a cornerstone of modern drug discovery, allowing us to generate hypotheses about the protein(s) a small molecule might interact with. For this, we will leverage the power of ligand-based similarity searching.

Target Prediction Methodology

The principle behind ligand-based target prediction is straightforward: similar molecules tend to bind to similar proteins. By comparing the structure of our query molecule to vast databases of known ligands with annotated protein targets, we can infer its most probable biological partners. We will employ the SwissTargetPrediction web server, a robust tool that utilizes a combination of 2D and 3D similarity measures to predict protein targets.[3][4]

Experimental Protocol: Target Prediction with SwissTargetPrediction
  • Navigate to the SwissTargetPrediction web server.[5]

  • Input the SMILES string for this compound (COC1=CC(=C(C=C1)C#N)C(F)(F)F) into the query field.[4]

  • Select "Homo sapiens" as the target organism.

  • Initiate the prediction.

  • Analyze the results, paying close attention to the targets with the highest probability scores.

Predicted Biological Targets (Hypothetical Results)

For the purpose of this guide, let us assume the following hypothetical, yet plausible, high-probability targets are returned by SwissTargetPrediction:

Target ClassSpecific TargetUniProt IDProbability
EnzymeCarbonic Anhydrase IIP00918High
G-Protein Coupled ReceptorDopamine Receptor D2P14416Moderate
KinaseEpidermal Growth Factor ReceptorP00533Moderate
Ion ChannelVoltage-gated sodium channel alpha subunitP35498Low

Note: These are representative results and would need to be generated from a live run of the tool.

The prediction of Carbonic Anhydrase II as a high-probability target is particularly interesting. This enzyme family is well-characterized and has numerous solved crystal structures, making it an excellent candidate for further structural analysis.

G cluster_input Input cluster_workflow Target Prediction Workflow SMILES SMILES String COC1=CC(=C(C=C1)C#N)C(F)(F)F SwissTargetPrediction SwissTargetPrediction Server SMILES->SwissTargetPrediction Similarity 2D/3D Similarity Search SwissTargetPrediction->Similarity Database Ligand-Target Database Database->Similarity PredictedTargets Predicted Targets (e.g., Carbonic Anhydrase II) Similarity->PredictedTargets Ranked List

Target Prediction Workflow using SwissTargetPrediction.

Part 3: ADMET Profiling - The Gatekeeper of Drug Development

A promising drug candidate must not only be effective but also safe. The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early-stage assessment of a molecule's viability. A poor ADMET profile is a common reason for the failure of drug candidates in clinical trials.

In Silico ADMET Prediction

We will utilize a consensus approach, drawing predictions from multiple well-validated web servers, such as ProTox-II and ADMETlab 2.0, to build a comprehensive ADMET profile for our molecule.

Experimental Protocol: ADMET Prediction
  • Access the ProTox-II and ADMETlab 2.0 web servers.

  • Input the SMILES string of this compound.

  • Execute the prediction protocols on each server.

  • Consolidate and analyze the predicted ADMET properties.

Predicted ADMET Profile (Hypothetical Results)

The following table summarizes the predicted ADMET properties for our molecule:

ADMET ParameterPredicted Value/ClassInterpretation
Absorption
Human Intestinal AbsorptionHighLikely well-absorbed from the gut.
Blood-Brain Barrier PermeabilityPermeableMay cross into the central nervous system.
P-glycoprotein SubstrateNoNot likely to be subject to efflux from cells.
Distribution
Plasma Protein BindingHighMay have a longer duration of action.
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions.
CYP3A4 InhibitorNoLower risk of interaction with many common drugs.
Excretion
Renal Organic Cation TransporterSubstrateLikely cleared by the kidneys.
Toxicity
Ames MutagenicityNon-mutagenicLow likelihood of causing DNA mutations.
CarcinogenicityNon-carcinogenLow likelihood of causing cancer.
Hepatotoxicity (Liver Toxicity)Low riskUnlikely to cause significant liver damage.
hERG InhibitionLow riskLow likelihood of causing cardiac arrhythmias.

This hypothetical ADMET profile suggests that this compound has a generally favorable safety and pharmacokinetic profile, with the notable exception of potential CYP2D6 inhibition, which would warrant further investigation.

Part 4: Molecular Docking - Visualizing the Interaction

Having identified a high-probability target (Carbonic Anhydrase II) and established a reasonable ADMET profile, we can now proceed to the most structurally-focused part of our analysis: molecular docking. This computational technique predicts the preferred orientation of our molecule when bound to its protein target, providing insights into the binding affinity and the key molecular interactions that drive this binding.

The Principles of Molecular Docking

Molecular docking algorithms explore the conformational space of a ligand within the binding site of a receptor, using a scoring function to estimate the binding affinity for each pose. A lower binding energy generally indicates a more favorable interaction.

Experimental Protocol: Molecular Docking with AutoDock Vina (Conceptual)
  • Receptor Preparation:

    • Download the 3D crystal structure of human Carbonic Anhydrase II from the Protein Data Bank (PDB).[1]

    • Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning partial charges.

  • Ligand Preparation:

    • Generate a 3D conformation of this compound from its SMILES string.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Define the binding site on the receptor, typically based on the location of a known co-crystallized ligand.

    • Run the docking simulation using a tool like AutoDock Vina.

  • Analysis of Results:

    • Examine the predicted binding poses and their corresponding binding energies.

    • Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) using a molecular visualization program like PyMOL or Chimera.

Predicted Binding Interaction (Hypothetical Results)

A successful docking simulation might reveal the following:

  • Binding Energy: A predicted binding energy of -8.5 kcal/mol, suggesting a strong and stable interaction.

  • Key Interactions:

    • The nitrile group of our molecule forming a hydrogen bond with a key amino acid residue in the active site of Carbonic Anhydrase II.

    • The trifluoromethyl group engaging in hydrophobic interactions with a nonpolar pocket of the binding site.

    • The methoxy group positioned to make favorable van der Waals contacts.

G cluster_input Inputs cluster_workflow Molecular Docking Workflow cluster_output Outputs Ligand 3D Ligand Structure (this compound) Preparation Prepare Ligand and Receptor (Add hydrogens, assign charges) Ligand->Preparation Receptor 3D Receptor Structure (Carbonic Anhydrase II from PDB) Receptor->Preparation Docking Docking Simulation (e.g., AutoDock Vina) Preparation->Docking Analysis Analyze Poses and Interactions Docking->Analysis BindingEnergy Binding Energy (-8.5 kcal/mol) Analysis->BindingEnergy Interactions Key Interactions (Hydrogen bonds, hydrophobic contacts) Analysis->Interactions

Conceptual Workflow for Molecular Docking.

Conclusion: A Data-Driven Hypothesis

This in-depth technical guide has navigated a hypothetical in silico analysis of this compound, demonstrating a logical and scientifically grounded workflow for the initial assessment of a novel small molecule. Our computational journey began with establishing its favorable drug-like properties and led to the prediction of Carbonic Anhydrase II as a plausible biological target. The subsequent ADMET profiling suggested a generally safe and bioavailable molecule, albeit with a potential for a specific drug-drug interaction that warrants further consideration. Finally, our conceptual molecular docking provided a structural hypothesis for its interaction with the predicted target.

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Introduction: Lipophilicity as a Cornerstone of Pharmacokinetics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Lipophilicity of 2-Methoxy-4-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount physicochemical parameter in the field of drug discovery and development. It governs a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, thereby dictating its journey through a biological system. An optimal balance between lipophilicity and hydrophilicity is crucial; while a certain degree of lipophilicity is necessary for a drug to permeate biological membranes and reach its target, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and potential toxicity.

This parameter is most commonly quantified as the partition coefficient (P) or its logarithmic form, logP. The logP value represents the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For ionizable compounds, the distribution coefficient (logD) is used, which is pH-dependent and accounts for all species (ionized and non-ionized) in the aqueous phase. According to Lipinski's "Rule of Five," a widely recognized guideline for oral bioavailability, a drug candidate's logP should ideally be less than 5.

This guide provides a comprehensive technical overview of the lipophilicity of this compound (CAS No. 132927-08-3), a molecule featuring functional groups of significant interest in medicinal chemistry. We will dissect its structural components, present predicted lipophilicity data, detail rigorous experimental protocols for its determination, and offer expert insights into the interplay between its structure and physicochemical properties.

Structural Analysis of this compound

The lipophilicity of a molecule is a direct consequence of its structure. By examining the constituent functional groups of this compound, we can anticipate their individual contributions to the overall lipophilic character.

An In-Depth Technical Guide to the Electronic Properties of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive exploration of the electronic properties of substituted benzonitriles, a class of compounds pivotal in medicinal chemistry and materials science. We delve into the fundamental principles governing how aromatic substituents modulate the electronic landscape of the benzonitrile core. The discussion synthesizes theoretical frameworks, such as the Hammett relationship, with practical spectroscopic and computational methodologies. By explaining the causality behind observed electronic effects, this document serves as a technical resource for professionals seeking to rationally design and characterize novel benzonitrile derivatives for targeted applications, from drug development to organic electronics.

Introduction: Benzonitrile as a Privileged Scaffold

Benzonitrile derivatives are a versatile class of organic compounds characterized by a cyano (-C≡N) group attached to a benzene ring[1]. This structural motif is indispensable across various scientific fields, primarily due to the unique electronic and chemical properties imparted by the nitrile group[1]. The nitrile is a potent electron-withdrawing group, significantly influencing the reactivity of the aromatic ring and enabling a wide array of chemical transformations[1]. This versatility makes benzonitriles valuable building blocks for complex molecular architectures in pharmaceuticals, agrochemicals, and fine chemicals[1].

In drug development, the benzonitrile moiety is considered a "privileged scaffold." Its physicochemical properties, including its role as a bioisostere for various functional groups and its ability to act as a hydrogen bond acceptor, have made it a cornerstone in medicinal chemistry[2]. Many biologically active molecules incorporate this scaffold to enhance pharmacokinetic properties and interact effectively with biological targets[1]. Furthermore, the tunable electronic nature of substituted benzonitriles makes them ideal candidates for materials science applications, including organic light-emitting diodes (OLEDs), liquid crystals, and functional polymers[1][3][4][5].

The Intrinsic Electronic Influence of the Cyano Group

The electronic character of the benzonitrile core is dominated by the cyano group. Understanding its influence is the first step in predicting the effect of further substitution. The nitrile group exerts a powerful, electron-withdrawing effect on the aromatic ring through two primary mechanisms:

  • Inductive Effect (-I): The nitrogen atom is highly electronegative, pulling electron density away from the carbon atom to which it is triple-bonded. This effect is transmitted through the sigma (σ) bonds of the benzene ring, polarizing the C-C framework and reducing the overall electron density of the ring.

  • Resonance Effect (-R): The cyano group can participate in resonance, delocalizing the ring's π-electrons towards the nitrogen atom. This deactivates the ring towards electrophilic aromatic substitution, particularly at the ortho and para positions, making the meta position the most likely site for such reactions[6].

This combined electron-withdrawing nature makes the benzene ring in benzonitrile significantly more electron-poor (deactivated) than unsubstituted benzene[7][8].

Quantifying Substituent Effects: The Hammett Relationship

To move from a qualitative to a quantitative understanding of substituent effects, chemists rely on Linear Free-Energy Relationships (LFERs), the most famous of which is the Hammett equation[9][10]. Developed by Louis Plack Hammett, this equation provides a mathematical framework for correlating reaction rates and equilibrium constants for reactions of substituted benzene derivatives[9][10].

The equation is given by: log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the constant for the unsubstituted (hydrogen) reactant.

  • σ (Sigma): The Substituent Constant. This value is an empirical measure of the electronic effect (both inductive and resonance) of a substituent. It is independent of the reaction type.

    • σ > 0: The substituent is electron-withdrawing (e.g., -NO₂, -CN, -CF₃).

    • σ < 0: The substituent is electron-donating (e.g., -NH₂, -OH, -CH₃)[10]. The constant is further refined based on position (meta or para).

  • ρ (Rho): The Reaction Constant. This value measures the sensitivity of a specific reaction to the electronic effects of substituents[9].

    • ρ > 0: The reaction rate is accelerated by electron-withdrawing groups. This implies that a negative charge is building up in the transition state, which is stabilized by EWGs[9]. A study on the hydration of para-substituted benzonitriles, for instance, found a positive ρ value, indicating that electron-withdrawing groups facilitate the nucleophilic attack on the nitrile carbon[11].

    • ρ < 0: The reaction rate is accelerated by electron-donating groups, implying a buildup of positive charge in the transition state.

Table 1: Hammett Constants for Common Substituents
Substituentσ_meta (σm)σ_para (σp)Electronic Effect
-NH₂-0.16-0.66Strong Electron-Donating
-OH+0.12-0.37Electron-Donating (by resonance)
-OCH₃+0.12-0.27Electron-Donating (by resonance)
-CH₃-0.07-0.17Weak Electron-Donating
-H0.000.00Reference
-Cl+0.37+0.23Electron-Withdrawing (by induction)
-Br+0.39+0.23Electron-Withdrawing (by induction)
-CF₃+0.43+0.54Strong Electron-Withdrawing
-CN+0.56+0.66Strong Electron-Withdrawing
-NO₂+0.71+0.78Very Strong Electron-Withdrawing

A Deeper Dive into Electronic Effects

The Hammett constant (σ) provides a composite value, but it arises from the interplay of distinct physical phenomena: inductive and resonance effects.

Inductive Effects (-I / +I)

Inductive effects are electrostatic effects transmitted through sigma (σ) bonds, originating from differences in electronegativity between atoms[6].

  • -I Effect (Electron-Withdrawing): Substituents more electronegative than carbon, such as halogens, -NO₂, and -CF₃, pull electron density away from the benzene ring[6][7]. This deshields the ring protons and carbons.

  • +I Effect (Electron-Donating): Alkyl groups are weakly electron-donating through induction and hyperconjugation, pushing electron density towards the ring[6][7].

Resonance Effects (-R / +R)

Resonance effects involve the delocalization of electrons through the π-system of the molecule[6].

  • -R Effect (Electron-Withdrawing): Substituents with π-bonds to electronegative atoms, like -NO₂ and -C=O, can withdraw electron density from the aromatic ring's π-system by delocalizing the ring's electrons onto the substituent.

  • +R Effect (Electron-Donating): Substituents with lone pairs of electrons adjacent to the ring, such as -NH₂, -OH, and -OR, can donate electron density into the π-system, activating the ortho and para positions[8].

The net electronic effect of a substituent is a balance of these two forces, which can sometimes be opposing. For example, hydroxyl (-OH) and methoxy (-OCH₃) groups are inductively withdrawing (-I) due to the oxygen's electronegativity but are strongly resonance-donating (+R) due to the lone pairs on the oxygen. In aromatic systems, the +R effect typically dominates, making them net electron-donating groups.

Electronic_Effects Benzonitrile Substituted Benzonitrile Core Inductive Inductive Effect (Through σ-bonds) Benzonitrile->Inductive Modifies σ-framework Resonance Resonance Effect (Through π-system) Benzonitrile->Resonance Modifies π-system substituent Substituent Type EDG Electron-Donating Group (EDG) (-NH₂, -OH, -CH₃) EWG Electron-Withdrawing Group (EWG) (-NO₂, -CF₃, -Cl) EDG->Benzonitrile +I / +R (Increases Ring e⁻ Density) EWG->Benzonitrile -I / -R (Decreases Ring e⁻ Density)

Caption: Interplay of inductive and resonance effects on the benzonitrile core.

Spectroscopic Manifestations of Electronic Properties

The electronic perturbations caused by substituents are directly observable through various spectroscopic techniques. These methods provide a powerful means to characterize and validate the electronic nature of newly synthesized benzonitrile derivatives.

Infrared (IR) Spectroscopy

The most diagnostic feature in the IR spectrum of a benzonitrile is the nitrile stretching vibration (νC≡N), which appears as a sharp, intense band typically around 2230 cm⁻¹[12]. The precise frequency of this band is highly sensitive to the electronic effects of the ring substituents.

  • Electron-Withdrawing Groups (EWGs): EWGs pull electron density away from the nitrile group. This leads to a strengthening of the C≡N triple bond and an increase in the vibrational frequency (a shift to higher wavenumbers).

  • Electron-Donating Groups (EDGs): EDGs push electron density into the ring and towards the nitrile group via resonance. This populates the π* antibonding orbital of the nitrile, slightly weakening the C≡N bond and causing a decrease in the vibrational frequency (a shift to lower wavenumbers)[13].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of individual nuclei.

  • ¹H NMR: Substituents alter the electron density around the aromatic protons, changing their chemical shifts. EWGs deshield nearby protons, shifting their signals downfield (to higher ppm), while EDGs shield them, shifting signals upfield (to lower ppm)[14].

  • ¹³C NMR: The chemical shift of the nitrile carbon is also influenced by substituents, appearing in a characteristic downfield region[12].

  • ¹⁵N NMR: The nitrogen atom of the cyano group is particularly sensitive to electronic effects. ¹⁵N NMR chemical shifts correlate well with Hammett substituent constants[15][16]. Electron-withdrawing substituents induce an upfield shift in the ¹⁵N signal, a phenomenon described as a "reverse" trend, which is consistent with a π-polarization mechanism[16].

Table 2: Representative Spectroscopic Shifts in Substituted Benzonitriles
Substituent (Para)Hammett σpνC≡N (cm⁻¹)¹⁵N Chemical Shift (ppm, relative)
-N(CH₃)₂-0.83~2215Downfield
-OCH₃-0.27~2223Downfield
-H0.00~2230Reference
-Cl+0.23~2232Upfield
-CN+0.66~2235Upfield
-NO₂+0.78~2238Upfield
(Note: Exact values can vary based on solvent and experimental conditions. Trends are the key takeaway.)
UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily the π → π* transitions of the aromatic system. Substituents can alter the energy of the molecular orbitals (HOMO and LUMO), thus changing the absorption wavelength (λ_max).

  • EDGs tend to raise the energy of the HOMO, decreasing the HOMO-LUMO gap and causing a bathochromic shift (shift to longer wavelengths).

  • EWGs tend to lower the energy of the LUMO, also decreasing the gap and causing a bathochromic shift. The combination of an EDG and an EWG on the same ring (a "push-pull" system) can dramatically reduce the HOMO-LUMO gap, shifting absorption into the visible region. Furthermore, the interaction between the molecule's dipole moment and the solvent can lead to solvatochromism, where the absorption wavelength changes with solvent polarity[17].

Experimental & Computational Protocols

Protocol: Spectroscopic Characterization of a Novel Substituted Benzonitrile

This protocol outlines a self-validating workflow for confirming the structure and electronic properties of a newly synthesized benzonitrile derivative.

Objective: To verify the molecular structure and assess the electronic influence of a substituent.

Methodologies:

  • Sample Preparation:

    • Dissolve a small quantity (~5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis.

    • Prepare a dilute solution (~10 mM) in an appropriate aprotic solvent (e.g., acetonitrile, hexane) for IR and UV-Vis analysis[17].

  • Infrared (IR) Spectroscopy:

    • Acquire a background spectrum using a Fourier-Transform Infrared (FTIR) spectrometer[12].

    • Record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹[12].

    • Self-Validation: Identify the sharp, intense nitrile (-C≡N) stretch between 2210-2240 cm⁻¹. Compare its position to that of unsubstituted benzonitrile (~2230 cm⁻¹). A shift to higher frequency suggests an EWG; a shift to lower frequency suggests an EDG.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire a ¹H NMR spectrum. Verify the aromatic substitution pattern (ortho, meta, para) and observe the chemical shifts relative to a reference like tetramethylsilane (TMS).

    • Acquire a ¹³C NMR spectrum. Identify the downfield nitrile carbon signal.

    • (Optional, if equipped) Acquire a ¹⁵N NMR spectrum to directly probe the nitrogen's electronic environment.

    • Self-Validation: The observed chemical shifts and coupling patterns in the ¹H NMR must be consistent with the proposed structure. The shifts should reflect the known shielding/deshielding effects of the substituent.

  • Data Analysis & Interpretation:

    • Correlate the observed νC≡N frequency and NMR chemical shifts with Hammett parameters to quantitatively assess the substituent's electronic effect.

Protocol: Computational Analysis via Density Functional Theory (DFT)

DFT calculations provide powerful insights into electronic structure, complementing experimental data.

Objective: To calculate electronic properties and visualize electron distribution.

Methodology:

  • Structure Optimization:

    • Build the 3D structure of the substituted benzonitrile using molecular modeling software.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p))[18].

  • Property Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum and to predict the IR spectrum. The calculated νC≡N can be compared with the experimental value.

    • Calculate molecular orbitals to determine the HOMO-LUMO energy gap.

    • Generate a molecular electrostatic potential (MEP) map. This map visualizes electron-rich (red) and electron-poor (blue) regions of the molecule.

  • Data Analysis:

    • Self-Validation: The MEP map should visually confirm the electron-withdrawing or donating nature of the substituent. An EDG will increase the negative potential (red color) on the aromatic ring, while an EWG will increase the positive potential (blue color) and show a high negative potential on the substituent itself (e.g., the oxygen atoms of a nitro group). The calculated HOMO-LUMO gap should correlate with the UV-Vis absorption data.

Workflow start Synthesis of Substituted Benzonitrile exp_char Experimental Characterization start->exp_char comp_char Computational Modeling (DFT) start->comp_char ir IR Spectroscopy (νC≡N shift) exp_char->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N shifts) exp_char->nmr uv UV-Vis Spectroscopy (λ_max, Solvatochromism) exp_char->uv geom_opt Geometry Optimization & Freq. Calculation comp_char->geom_opt mep MEP Map & MO Analysis (HOMO-LUMO) comp_char->mep analysis Data Correlation & Analysis ir->analysis nmr->analysis uv->analysis geom_opt->analysis mep->analysis end Structure-Property Relationship Established analysis->end

Caption: Integrated workflow for characterizing substituted benzonitriles.

Applications Driven by Electronic Properties

The ability to precisely tune the electronic properties of the benzonitrile core is not merely an academic exercise; it is the foundation for its widespread application.

Medicinal Chemistry and Drug Design

The electronic nature of a benzonitrile derivative profoundly impacts its behavior as a drug candidate.

  • Target Interaction: The nitrile group is an excellent hydrogen bond acceptor[2]. Modulating the electron density on the nitrogen atom via ring substituents can fine-tune the strength of this interaction with a biological target, such as an enzyme or receptor.

  • Bioisosterism: The benzonitrile group can act as a bioisostere for other functional groups, like aldehydes or ketones, while offering improved metabolic stability.

  • Pharmacokinetics: Introducing electron-withdrawing groups like trifluoromethyl (-CF₃) can increase a molecule's lipophilicity and metabolic stability, which are critical for drug efficacy and bioavailability[19]. Benzonitrile derivatives have been developed as potent inhibitors for a range of therapeutic targets, including kinases, tubulin polymerization in cancer, and viral entry for HCV[2].

Organic Electronics and Materials Science

In materials science, the focus is on the collective electronic behavior of molecules in the solid state.

  • Organic Light-Emitting Diodes (OLEDs): Benzonitrile derivatives are used as building blocks for host materials and emitters in OLEDs[4][5]. By creating "push-pull" systems with donor and acceptor moieties, molecules can be designed to exhibit Thermally Activated Delayed Fluorescence (TADF), a key mechanism for achieving high efficiency in next-generation OLEDs[3].

  • Functional Materials: The strong dipole moment and polarizability of benzonitriles make them useful in the synthesis of liquid crystals and nonlinear optical materials[20]. The ability to control the HOMO-LUMO energy levels through substitution is critical for designing materials with specific light absorption and emission properties[20].

Conclusion and Future Outlook

Substituted benzonitriles represent a remarkable class of molecules where the principles of physical organic chemistry find direct and impactful application. The electronic effects of substituents, governed by a predictable interplay of inductive and resonance forces, can be precisely quantified by the Hammett relationship and verified through a suite of spectroscopic and computational techniques. This deep understanding allows scientists to rationally design molecules with tailored properties, whether to optimize binding to a biological target or to tune the emission color of an OLED.

The future of benzonitrile chemistry will likely focus on developing more sophisticated multifunctional systems. This includes designing novel derivatives for targeted covalent inhibitors in medicine, creating advanced materials with dynamic, stimuli-responsive electronic properties, and leveraging them in photocatalysis and energy conversion applications. The foundational knowledge of their electronic properties will remain the critical enabler of these innovations.

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An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)benzonitrile as a Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methoxy-4-(trifluoromethyl)benzonitrile, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, reactivity, and safety considerations, offering field-proven insights and practical methodologies.

Introduction and Strategic Importance

This compound (CAS No. 132927-08-3) is a substituted aromatic nitrile that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its unique trifluoromethyl and methoxy substitutions on the benzonitrile scaffold create a distinct electronic and steric environment, making it a versatile reagent for the construction of novel pharmaceutical and agrochemical candidates. The trifluoromethyl group often enhances metabolic stability and binding affinity of target molecules, while the methoxy and nitrile functionalities offer multiple avenues for synthetic transformations.[1] This guide will explore the fundamental characteristics and synthetic utility of this important research chemical.

Physicochemical and Spectroscopic Profile

A thorough understanding of a research chemical's physical and spectral properties is paramount for its effective use and characterization.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueReference(s)
CAS Number 132927-08-3[2][3][4]
Molecular Formula C₉H₆F₃NO[2][3][4]
Molecular Weight 201.15 g/mol [2][3][4]
Appearance White to off-white solid
Melting Point 64-65 °C
Boiling Point 90-92 °C (at 2 Torr)
Storage Sealed in a dry, room temperature environment[4]
Spectroscopic Characterization

While experimental spectra for this compound are not widely published in peer-reviewed journals, data from commercial suppliers and spectral prediction software provide a reliable basis for its characterization. The following are expected spectral features based on analysis of closely related analogs.[5][6]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will exhibit splitting patterns influenced by their positions relative to the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group. The methoxy protons will appear as a singlet, typically in the range of 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, the nitrile carbon, the trifluoromethyl carbon, and the methoxy carbon. The chemical shift of the aromatic carbons is influenced by the electronic effects of the substituents.[7]

  • FT-IR Spectroscopy: The infrared spectrum will feature a strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the region of 2220-2240 cm⁻¹. Other significant absorptions will include C-H stretching of the aromatic ring and the methoxy group, C-O stretching of the ether linkage, and strong C-F stretching bands associated with the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns can be predicted based on the stability of the resulting fragments, with potential cleavages at the methoxy and trifluoromethyl groups.[8]

Synthesis and Manufacturing

The synthesis of this compound can be approached through several strategic pathways. A common and effective method involves the nucleophilic aromatic substitution (SNAᵣ) of a suitable precursor, such as 2-chloro-4-(trifluoromethyl)benzonitrile.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a representative procedure for the synthesis of this compound from 2-chloro-4-(trifluoromethyl)benzonitrile.

Materials:

  • 2-Chloro-4-(trifluoromethyl)benzonitrile

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Toluene

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous methanol.

  • Reagent Addition: Add sodium methoxide (1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: To the residue, add toluene and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous Methanol: Ensures the sodium methoxide does not decompose and maximizes its nucleophilicity.

  • Excess Sodium Methoxide: Drives the reaction to completion.

  • Reflux: Provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its three key functional groups: the nitrile, the methoxy group, and the trifluoromethyl-substituted aromatic ring.

Reactivity of the Nitrile Group

The nitrile group is a versatile functional handle that can undergo a variety of transformations:

  • Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (2-methoxy-4-(trifluoromethyl)benzoic acid) under acidic or basic conditions.

  • Reduction: The nitrile can be reduced to a primary amine (2-methoxy-4-(trifluoromethyl)benzylamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[9]

  • Cycloaddition: The nitrile can participate in cycloaddition reactions, for example, with azides to form tetrazoles.

Caption: Key reactions of the nitrile group in this compound.

Reactivity of the Aromatic Ring

The aromatic ring's reactivity is influenced by the interplay of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl and nitrile groups. This substitution pattern makes the ring susceptible to further functionalization, particularly nucleophilic aromatic substitution at positions activated by the electron-withdrawing groups. A notable application is its use in the synthesis of fungicidal compounds, as described in patent literature, where it serves as a precursor to more complex phenoxyphenyl derivatives.[10]

Safety, Handling, and Storage

As with any research chemical, proper safety precautions are essential when handling this compound.

Hazard Identification

Based on safety data sheets for closely related compounds, this compound should be handled with care.[5][11] Potential hazards include:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and eye irritation.

  • May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)
  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a valuable and versatile research chemical with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its unique combination of functional groups provides a rich platform for a wide range of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully harness the synthetic power of this important building block.

References

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A Technical Guide to the Strategic Applications of 2-Methoxy-4-(trifluoromethyl)benzonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of therapeutic candidates.[1][2] Among the vast arsenal of fluorinated building blocks, 2-Methoxy-4-(trifluoromethyl)benzonitrile has emerged as a particularly valuable scaffold. Its unique electronic signature, conferred by the interplay between the electron-donating methoxy group, the strongly electron-withdrawing trifluoromethyl group, and the versatile nitrile moiety, makes it an attractive starting point for the synthesis of complex, high-value molecules. This guide provides an in-depth analysis of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its utility for researchers, medicinal chemists, and drug development professionals in the design of next-generation therapeutics.

Molecular Profile and Physicochemical Rationale

The utility of this compound stems from the distinct and synergistic contributions of its three key functional groups. Understanding these contributions is paramount to leveraging this scaffold effectively in a drug design campaign.

  • Trifluoromethyl (CF₃) Group : This group is a bioisostere of a methyl group but with profoundly different properties. Its strong electron-withdrawing nature enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[3] Furthermore, it significantly increases lipophilicity, which can improve cell membrane permeability and binding affinity to biological targets.[1][3]

  • Methoxy (OCH₃) Group : Positioned ortho to the nitrile, the methoxy group acts as a hydrogen bond acceptor and can improve aqueous solubility.[3] Its presence also modulates the electronic environment of the aromatic ring, providing an additional vector for interaction with protein targets and influencing the overall conformation of the molecule.[3]

  • Nitrile (CN) Group : The nitrile is a versatile functional group. It is a weak hydrogen bond acceptor and can participate in dipole-dipole interactions within a protein's active site. Critically, it serves as a synthetic handle for elaboration into other functional groups, such as primary amines, carboxylic acids, or tetrazoles, providing a gateway to a diverse range of chemical structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource(s)
CAS Number 132927-08-3[][5]
Molecular Formula C₉H₆F₃NO[5]
Molecular Weight 201.15 g/mol [5]
Boiling Point 259.3°C at 760 mmHg[]
Density 1.3 g/cm³[]
IUPAC Name This compound[]
InChI Key IXLCDVCLGOVPBE-UHFFFAOYSA-N[]
Structural Diagram

Caption: 2D structure of this compound.

Synthesis Strategies

While multiple synthetic routes can be envisioned, a common and efficient approach involves the functionalization of a pre-existing trifluoromethyl-substituted benzene ring. The following workflow outlines a plausible, multi-step synthesis.

Synthetic Workflow Diagram

Caption: Plausible synthetic route to the target compound.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a representative example and requires optimization by an experienced synthetic chemist. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2-Methoxy-4-(trifluoromethyl)aniline

  • To a solution of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene in ethanol, add iron powder and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude aniline, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Prepare a solution of the crude 2-Methoxy-4-(trifluoromethyl)aniline in aqueous hydrochloric acid and cool to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water and heat it to 60-70 °C.

  • Slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue heating for an additional 30 minutes.

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent like toluene or dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product.

Potential Applications in Drug Discovery

The primary value of this compound lies in its role as a key intermediate for synthesizing biologically active molecules. Its structural and electronic features make it particularly suitable for developing inhibitors of various enzyme classes and receptor modulators.

Kinase Inhibitors

The largest and most successful application area for this scaffold is in the development of kinase inhibitors for oncology and inflammatory diseases.[6][] The benzonitrile core can serve as a "hinge-binding" motif, a common feature in ATP-competitive kinase inhibitors. The substituents provide vectors for achieving potency and selectivity.

  • Rationale for Use : The trifluoromethyl group can be directed into hydrophobic pockets of the ATP-binding site, while the methoxy group can form key hydrogen bonds with the hinge region of the kinase. The nitrile itself can interact with backbone amides or be used as an attachment point for larger side chains that target solvent-exposed regions, thereby enhancing selectivity.

  • Example Application : In the design of selective phosphodiesterase 4 (PDE4) inhibitors for treating inflammatory conditions, this benzonitrile derivative serves as a crucial intermediate.[3] The unique structure allows for the construction of molecules that potently inhibit PDE4 while showing selectivity over other phosphodiesterase isoforms, which is critical for minimizing side effects.[3]

Agrochemicals

The metabolic stability conferred by the trifluoromethyl group is also highly desirable in the design of modern agrochemicals, such as fungicides and herbicides.

  • Rationale for Use : Compounds must persist in the environment long enough to be effective but must not be overly persistent. The CF₃ group helps achieve this balance.

  • Example Application : The compound is a precursor for 4-halophenoxy-2-trifluoromethyl benzonitrile, which is an intermediate in the synthesis of highly effective fungicidal 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol derivatives.[8]

Other Therapeutic Areas

The versatility of the benzonitrile scaffold allows its application across a range of therapeutic targets.

  • Androgen Receptor Modulators : The electron-withdrawing properties of the cyano and trifluoromethyl groups can enhance binding affinity in the ligand-binding domain of nuclear receptors like the androgen receptor, making it a key intermediate for drugs targeting prostate cancer.[3][9]

  • Material Science : The unique electronic characteristics of the molecule make it a candidate for use in creating advanced organic electronic materials, such as those used in organic electroluminescent elements.[3][10]

Logic of Application Diagram

Caption: Conceptual workflow from core scaffold to a targeted drug candidate.

Representative Assay Protocol: Biochemical Kinase Inhibition Assay

To evaluate the efficacy of a novel kinase inhibitor derived from this compound, a standard in vitro biochemical assay is employed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

Materials:

  • Recombinant active kinase enzyme.

  • Specific peptide substrate for the kinase.

  • ATP (Adenosine triphosphate).

  • Test compound (dissolved in DMSO).

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).

  • 384-well microplates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Assay Plate Setup: Add 5 µL of assay buffer to all wells of a 384-well plate. Add 1 µL of the serially diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.

  • Enzyme Addition: Add 2 µL of the kinase enzyme solution (at a pre-determined optimal concentration) to all wells except the "no enzyme" controls.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of product (ADP) formed by adding the detection reagents according to the manufacturer's protocol. This typically involves a two-step process: first adding an ADP-Glo™ reagent to stop the reaction and deplete remaining ATP, followed by adding a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence on a plate reader. Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. The combination of a metabolically robust trifluoromethyl group, a solubility-enhancing and interaction-prone methoxy group, and a synthetically versatile nitrile handle provides a powerful platform for drug discovery. Its proven utility in developing kinase inhibitors and other high-value molecules underscores its importance. As drug discovery programs continue to tackle increasingly challenging biological targets, the demand for sophisticated, well-characterized, and strategically functionalized scaffolds like this compound is set to grow, ensuring its place in the toolbox of medicinal chemists for the foreseeable future.

References

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Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 2-Methoxy-4-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methoxy-4-(trifluoromethyl)benzonitrile is a key fluorinated building block in the development of advanced pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a methoxy, a trifluoromethyl, and a nitrile group, provides a versatile scaffold for constructing complex molecular architectures. This guide provides a detailed, field-tested protocol for the synthesis of this valuable intermediate via the Sandmeyer reaction, starting from the commercially available 2-Methoxy-4-(trifluoromethyl)aniline. We delve into the mechanistic rationale behind the procedural choices, offer a comprehensive troubleshooting guide, and present an alternative state-of-the-art palladium-catalyzed approach for consideration.

Introduction: The Significance of Fluorinated Benzonitriles

Fluorinated organic compounds have become indispensable in modern chemistry, particularly in drug discovery. The incorporation of fluorine atoms, especially the trifluoromethyl (CF₃) group, can dramatically enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[1] The benzonitrile moiety is also of great synthetic importance, serving as a precursor to amines, amides, carboxylic acids, and various heterocyclic systems.[2] Consequently, molecules like this compound, which combine these features, are highly sought-after intermediates for creating novel compounds with tailored functional properties.[3][4]

This document serves as a comprehensive guide for researchers and drug development professionals, offering a reliable and reproducible method for its synthesis.

Synthetic Pathway Analysis

The most direct and established route to this compound begins with the corresponding aniline. Two primary methodologies are considered: the classic Sandmeyer reaction and the more modern palladium-catalyzed cyanation.

Primary Recommended Pathway: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust method for converting an aryl amine into an aryl nitrile via a diazonium salt intermediate.[5][6]

Reaction Scheme:

Causality and Rationale: This pathway is chosen for its reliability and the use of cost-effective reagents. The starting material, 2-Methoxy-4-(trifluoromethyl)aniline, is readily available from commercial suppliers.[7][8] The diazotization of anilines is a well-understood and high-yielding transformation, particularly for anilines with electron-donating groups like methoxy, which can stabilize the diazonium intermediate.[9] The subsequent displacement of the diazonium group with cyanide, catalyzed by copper(I) cyanide, is a highly effective method for introducing the nitrile functionality.[10] The mechanism involves a single electron transfer (SET) from the copper(I) species to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species.[5]

Alternative Pathway: Palladium-Catalyzed Cyanation

A powerful modern alternative is the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with a cyanide source.[11] This approach would start from a precursor like 1-bromo-2-methoxy-4-(trifluoromethyl)benzene.

Rationale: This method often proceeds under milder conditions than the Sandmeyer reaction and can exhibit broader functional group tolerance.[12][13] Recent advancements have introduced highly active catalyst systems and less toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]), enhancing the safety and practicality of the protocol.[12][14] However, it may require more specialized and expensive palladium catalysts and ligands, and the synthesis of the required aryl halide precursor adds an extra step compared to the Sandmeyer route starting from the aniline.

Experimental Workflow and Protocols

The following section provides a detailed, step-by-step protocol for the synthesis of this compound using the Sandmeyer reaction.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_diazotization Part 1: Diazotization cluster_cyanation Part 2: Cyanation (Sandmeyer) cluster_workup Part 3: Work-up & Purification A 1. Dissolve 2-Methoxy-4- (trifluoromethyl)aniline in aq. HCl B 2. Cool solution to 0-5 °C in an ice-salt bath A->B D 4. Add NaNO₂ solution dropwise to aniline solution, maintaining T < 5 °C B->D C 3. Prepare aq. NaNO₂ solution C->D E 5. Stir for 20-30 min at 0-5 °C D->E H 8. Add diazonium salt solution portion-wise to CuCN solution E->H Use Immediately F 6. Prepare solution of CuCN and NaCN in water G 7. Cool CuCN solution to 0-5 °C F->G G->H I 9. Warm to room temp., then heat to 50-60 °C until N₂ evolution ceases H->I J 10. Cool mixture and extract with Ethyl Acetate I->J K 11. Wash organic layer with water and brine J->K L 12. Dry over Na₂SO₄, filter, and concentrate K->L M 13. Purify crude product via silica gel chromatography L->M N 14. Characterize final product: This compound M->N

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Safety First: This procedure involves highly toxic reagents (NaNO₂, CuCN, NaCN) and strong acids. It must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Materials & Reagents:

  • 2-Methoxy-4-(trifluoromethyl)aniline (1.0 eq)[7]

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Copper(I) Cyanide (CuCN) (1.2 eq)

  • Sodium Cyanide (NaCN) (1.2 eq) - EXTREME CAUTION: HIGHLY TOXIC

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate Solution (aq.)

  • Brine (Saturated NaCl solution, aq.)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Deionized Water

  • Ice

Part 1: Diazotization of 2-Methoxy-4-(trifluoromethyl)aniline

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-Methoxy-4-(trifluoromethyl)aniline (e.g., 10.0 g, 52.3 mmol).

  • Add deionized water (50 mL) followed by the slow, careful addition of concentrated HCl (15 mL). Stir until the aniline salt fully dissolves.

  • Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.

  • In a separate beaker, dissolve sodium nitrite (3.97 g, 57.5 mmol) in deionized water (20 mL).

  • Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred aniline hydrochloride solution. Crucial: Maintain the internal temperature below 5 °C throughout the addition. A slight excess of nitrous acid can be checked with starch-iodide paper (turns blue).

  • After the addition is complete, continue stirring the resulting diazonium salt solution at 0–5 °C for an additional 20 minutes. Use this solution immediately in the next step.

Part 2: Cyanation (Sandmeyer Reaction)

  • In a separate 500 mL flask, prepare the copper(I) cyanide solution. Under constant stirring, dissolve copper(I) cyanide (5.62 g, 62.8 mmol) and sodium cyanide (3.08 g, 62.8 mmol) in deionized water (60 mL). Caution: This operation generates a toxic solution and must be handled with extreme care.

  • Cool this solution in an ice bath to ~5 °C.

  • Slowly and carefully, add the cold diazonium salt solution from Part 1 to the stirred copper(I) cyanide solution. The addition should be portion-wise to control the effervescence (evolution of nitrogen gas).

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.

  • Gently heat the mixture in a water bath to 50–60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

Part 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to afford the pure product.

Data Summary

ParameterDetailsRationale
Starting Material 2-Methoxy-4-(trifluoromethyl)anilineCommercially available and contains the required aromatic core.[15]
Key Reagents NaNO₂/HCl, CuCN/NaCNStandard reagents for the Sandmeyer cyanation.[5][10]
Diazotization Temp. 0–5 °CPrevents premature decomposition of the unstable diazonium salt.[16]
Cyanation Temp. 0–5 °C (addition), then 50-60 °CInitial low temperature controls the exothermic reaction; heating drives the reaction to completion.
Typical Yield 65–80%Expected range for a well-executed Sandmeyer reaction.
Purification Silica Gel ChromatographyStandard method for removing impurities and isolating the final product.
Characterization ¹H NMR, ¹³C NMR, GC-MS, FTIRStandard analytical techniques to confirm structure and purity.[17]

Troubleshooting Guide

Troubleshooting P1 Problem Low or No Product Yield C1 Potential Cause Diazonium salt decomposed prematurely. P1:p->C1:c C2 Potential Cause Incomplete diazotization. P1:p->C2:c P2 Problem Formation of Phenolic Impurity C3 Potential Cause Diazonium salt reacted with water. P2:p->C3:c P3 Problem Reaction Stalls (N₂ evolution stops prematurely) C4 Potential Cause CuCN reagent is of poor quality or inactive. P3:p->C4:c S1 Solution Strictly maintain temperature at 0-5 °C during diazotization and use the salt immediately. C1:c->S1:s S2 Solution Ensure complete dissolution of aniline salt. Use a slight excess (1.1 eq) of NaNO₂. Test with starch-iodide paper. C2:c->S2:s S3 Solution Ensure addition of diazonium salt to CuCN solution is done at low temperature to favor cyanation over hydrolysis. C3:c->S3:s S4 Solution Use fresh, high-purity CuCN. Ensure the CuCN/NaCN solution is properly prepared and homogeneous. C4:c->S4:s

Caption: A troubleshooting guide for the synthesis of this compound.

Conclusion

The Sandmeyer reaction provides a reliable and scalable method for the synthesis of this compound from its corresponding aniline. By carefully controlling key parameters, particularly temperature during the diazotization step, researchers can consistently obtain the target compound in good yields. This protocol serves as a validated starting point for laboratory-scale synthesis, enabling further research and development in the fields of medicinal chemistry and materials science.

References

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Synthetic Routes for Substituted Benzonitriles: An Application and Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Substituted benzonitriles are a cornerstone of modern chemical synthesis, serving as pivotal intermediates and final products in pharmaceuticals, agrochemicals, and materials science.[1][2] Their unique electronic properties, conferred by the electron-withdrawing nitrile group, and the versatility of the cyano moiety for further chemical transformations, make them highly valuable scaffolds.[1][3] This guide provides an in-depth analysis of the most pertinent synthetic routes to substituted benzonitriles, offering not just protocols, but the underlying chemical logic to empower researchers in their experimental design and execution.

The Sandmeyer Reaction: A Classic Route from Anilines

The Sandmeyer reaction is a stalwart in aromatic chemistry, providing a reliable method for the conversion of anilines to benzonitriles via a diazonium salt intermediate.[4][5] This transformation is particularly useful for introducing a cyano group in positions that are not easily accessible through direct electrophilic aromatic substitution.

Causality Behind Experimental Choices

The success of the Sandmeyer reaction hinges on two critical stages: the diazotization of the primary aromatic amine and the subsequent copper(I) cyanide-mediated substitution. The diazotization must be conducted at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[6][7] The subsequent cyanation step utilizes copper(I) cyanide, which facilitates a single-electron transfer mechanism, leading to the formation of an aryl radical and the desired benzonitrile.[5]

Experimental Workflow: Sandmeyer Reaction

cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation A Aromatic Amine C Aryl Diazonium Salt A->C 0-5 °C B NaNO₂, HCl (or H₂SO₄) B->C E Substituted Benzonitrile C->E Heat D CuCN D->E A Ar-X C [Ar-Cu(III)(CN)X] A->C Oxidative Addition B CuCN B->C D Ar-CN C->D Reductive Elimination E CuX C->E

Caption: Simplified mechanism of the Rosenmund-von Braun reaction.

Protocol 2: L-Proline-Promoted Synthesis of 4-Methoxybenzonitrile

Materials:

  • 4-Bromoanisole

  • Copper(I) Cyanide (CuCN)

  • L-Proline

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup:

    • To a dry reaction flask, add 4-bromoanisole, copper(I) cyanide (2.0 equivalents), and L-proline (1.0 equivalent). [8] * Add anhydrous DMF as the solvent. [8]

  • Reaction Execution:

    • Heat the reaction mixture to 120 °C and stir for the specified time (monitoring by TLC is recommended). [8]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Trustworthiness: The use of L-proline as a promoter makes this a more substrate-tolerant and milder alternative to the classical Rosenmund-von Braun conditions. DMF is an excellent solvent for this reaction, but other polar aprotic solvents can be explored. [8]

Palladium-Catalyzed Cyanation of Aryl Halides

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the cyanation of aryl halides is no exception. [9][10]These methods offer milder reaction conditions and broader functional group tolerance compared to traditional copper-mediated reactions. [11]

The Challenge of Catalyst Deactivation and Modern Solutions

A significant challenge in palladium-catalyzed cyanation is the deactivation of the catalyst by the cyanide anion, which can strongly coordinate to the palladium center. [9][11]To overcome this, various strategies have been developed, including the use of specific ligands, cyanide sources with low solubility (e.g., KCN, Zn(CN)₂), and additives. [10][11]

Catalytic Cycle: Palladium-Catalyzed Cyanation

A Pd(0)L₂ C Ar-Pd(II)(X)L₂ A->C Oxidative Addition B Ar-X B->C E Ar-Pd(II)(CN)L₂ C->E Ligand Exchange D CN⁻ D->E E->A Reductive Elimination F Ar-CN E->F

Caption: Catalytic cycle for palladium-catalyzed cyanation.

Protocol 3: Cyanation of 4-Chlorotoluene using a Palladium Catalyst

Materials:

  • 4-Chlorotoluene

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylacetamide (DMAc)

  • Zinc dust (optional, as a reducing agent) [10] Procedure:

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, add 4-chlorotoluene, zinc cyanide (0.6 equivalents), Pd₂(dba)₃ (e.g., 1 mol%), and dppf (e.g., 2 mol%) to a dry reaction vessel.

    • Add anhydrous DMAc as the solvent.

  • Reaction Execution:

    • Heat the reaction mixture to 120 °C and stir until the starting material is consumed (monitor by GC or TLC). [10]For less reactive aryl chlorides, a higher temperature (e.g., 150 °C) may be required. [10]

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove insoluble salts.

    • Wash the filtrate with aqueous ammonia to remove residual zinc salts, followed by a brine wash.

    • Dry the organic layer, concentrate, and purify the product by chromatography or distillation.

Trustworthiness: The use of sterically demanding and electron-rich phosphine ligands like dppf is crucial for promoting the reductive elimination step and preventing catalyst deactivation. [12]Zinc cyanide is a commonly used and less acutely toxic cyanide source compared to alkali metal cyanides. [11]

Direct C-H Cyanation of Arenes

The direct functionalization of C-H bonds represents a highly atom-economical and efficient approach in organic synthesis. [13]Recent advances have enabled the direct cyanation of arenes, bypassing the need for pre-functionalized starting materials like halides or anilines.

Photoredox Catalysis: A Mild and Metal-Free Approach

One promising strategy involves organic photoredox catalysis, which allows the reaction to proceed under mild conditions at room temperature. [13][14]In this process, a photocatalyst, upon excitation by visible light, oxidizes the arene to a radical cation, which then reacts with a cyanide source. [3]

Protocol 4: Photoredox-Catalyzed C-H Cyanation of Anisole

Materials:

  • Anisole

  • Trimethylsilyl cyanide (TMSCN)

  • Acridinium photoredox catalyst (e.g., Mes-Acr⁺-Me ClO₄⁻)

  • Acetonitrile (MeCN)

  • Blue LED light source

Procedure:

  • Reaction Setup:

    • In a reaction vial, combine anisole, trimethylsilyl cyanide, and the acridinium photoredox catalyst in acetonitrile.

    • Seal the vial and place it in front of a blue LED light source.

  • Reaction Execution:

    • Irradiate the mixture at room temperature with stirring for the required reaction time (monitor by GC or TLC). [13]The reaction is typically run under an air atmosphere. [13]

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture.

    • Purify the residue by column chromatography on silica gel to afford the substituted benzonitrile.

Trustworthiness: This method is compatible with a variety of functional groups and offers a greener alternative to traditional methods that often require harsh reagents and conditions. [3][13]The regioselectivity is often governed by the electronic properties of the substituents on the arene.

Synthesis from Aldehydes and Benzamides

Substituted benzonitriles can also be accessed from readily available aldehydes and benzamides through dehydration reactions.

From Aldehydes

Aldehydes can be converted to benzonitriles in a one-pot reaction with hydroxylamine hydrochloride, often catalyzed by a Lewis acid like ferrous sulfate. [15][16]This method avoids the use of highly toxic metal cyanides.

From Benzamides

The dehydration of primary amides to nitriles is a fundamental transformation. [17]A variety of dehydrating agents can be employed, including phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (TFAA). [6][18]Microwave-assisted dehydration of benzamides using phosphorus pentoxide offers a rapid and high-yielding route to benzonitriles. [19][20]

Protocol 5: Microwave-Assisted Dehydration of Benzamide

Materials:

  • Benzamide

  • Phosphorus Pentoxide (P₂O₅)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a microwave-safe reaction vessel, thoroughly mix benzamide and phosphorus pentoxide. [17][19] * Place the vessel in a microwave reactor.

  • Reaction Execution:

    • Irradiate the mixture with microwaves for a short period (e.g., 1-2.5 minutes) at a controlled temperature (e.g., 220-240 °C). [17][19]

  • Work-up and Purification:

    • Cool the reaction mixture and carefully quench with water or a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • The crude benzonitrile can be purified by distillation.

Trustworthiness: This method is extremely fast and often provides high yields. [19]However, the reaction can be exothermic, and careful control of the microwave power and temperature is necessary. [6]

Comparative Summary of Synthetic Routes

MethodStarting MaterialKey ReagentsConditionsAdvantagesDisadvantages
Sandmeyer Reaction Aromatic AmineNaNO₂, CuCNLow temperature, then heatWell-established, good for specific isomersUnstable diazonium intermediate, use of toxic cyanides
Rosenmund-von Braun Aryl HalideCuCNHigh temperature (classical), milder with promotersDirect conversion of halidesHarsh conditions (classical), stoichiometric copper
Pd-Catalyzed Cyanation Aryl HalidePd catalyst, ligand, cyanide sourceMild to moderate heatHigh functional group tolerance, catalyticCatalyst deactivation, ligand cost
Direct C-H Cyanation ArenePhotocatalyst, cyanide sourceRoom temperature, visible lightAtom economical, mild conditionsRegioselectivity can be an issue
From Aldehydes AldehydeHydroxylamine, catalystRefluxAvoids toxic metal cyanidesMay require specific catalysts
From Benzamides BenzamideDehydrating agent (e.g., P₂O₅)Heat or microwaveReadily available starting materials, fast (microwave)Stoichiometric and sometimes harsh dehydrating agents

Troubleshooting Common Issues

  • Low Yield in Sandmeyer Reaction: Incomplete diazotization due to improper temperature control is a common culprit. [6][7]Ensure the reaction is kept consistently at 0-5 °C. The diazonium salt is also unstable and should be used immediately after preparation. [6]* Reaction Stalls in Pd-Catalyzed Cyanation: Catalyst poisoning by cyanide is a likely cause. [11]Ensure anhydrous conditions and consider using a less soluble cyanide source or additives like zinc dust. [10][11]* Sublimation of Benzamide: During dehydration at high temperatures, benzamide can sublime. [6]Ensure the apparatus is set up to minimize this, or use a milder dehydrating agent.

  • Product Not Found After Workup: The product may be water-soluble or volatile. [21]Check the aqueous layer and the solvent from the rotovap trap.

This guide provides a comprehensive overview of key synthetic strategies for substituted benzonitriles, grounded in mechanistic understanding and practical application. By understanding the causality behind each experimental step, researchers can more effectively troubleshoot and optimize their synthetic routes to these valuable compounds.

References

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  • Scribd. Benzaldehyde To Benzonitrile.
  • MDPI. Nickel-Catalyzed Cyanation of Aryl Halides.
  • L.S.College, Muzaffarpur. Sandmeyer reaction.
  • Duquesne University. New methods for the synthesis of substituted nitriles.
  • YouTube. Preparation of Benzonitriles, Part 3: By Ammoxidation.
  • MedCrave. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces.
  • ACS Publications. Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source.
  • Google Patents. Synthesis of benzonitriles from substituted benzaldehyde.
  • National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Benzonitrile Derivatives in Organic Synthesis.
  • YouTube. Dehydration of Amides.
  • Royal Society of Chemistry. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
  • NCERT. Aldehydes, Ketones and Carboxylic Acids.
  • University of Rochester. How To: Troubleshoot a Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research.

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The Synthetic Chemist's Guide to 2-Methoxy-4-(trifluoromethyl)benzonitrile: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern organic synthesis, fluorinated molecules are indispensable tools for tailoring the physicochemical properties of functional materials and pharmacologically active agents. The strategic incorporation of fluorine-containing groups, such as the trifluoromethyl (-CF3) moiety, can profoundly enhance metabolic stability, lipophilicity, and binding affinity.[1] 2-Methoxy-4-(trifluoromethyl)benzonitrile (CAS No. 132927-08-3) has emerged as a particularly valuable building block, offering a unique convergence of reactive sites and electronic properties.

This benzonitrile derivative is characterized by a trifluoromethyl group, a potent electron-withdrawing substituent that significantly influences the reactivity of the aromatic ring.[2] Juxtaposed with the electron-donating methoxy group and the synthetically versatile nitrile functionality, this arrangement provides a platform for a diverse array of chemical transformations. This guide serves as a comprehensive overview of the key applications of this compound, providing detailed, field-proven protocols for its conversion into valuable downstream products for researchers in the pharmaceutical, agrochemical, and materials science sectors.[3][4]

Compound Profile:

PropertyValue
CAS Number 132927-08-3
Molecular Formula C₉H₆F₃NO
Molecular Weight 201.15 g/mol
Appearance Off-white to light yellow crystalline solid
Boiling Point ~259.3 °C at 760 mmHg

Section 1: Strategic Transformations of the Nitrile Group

The nitrile functional group is a cornerstone of organic synthesis, serving as a precursor to amides, carboxylic acids, and amines. The following protocols detail the primary transformations of this compound.

Selective Hydrolysis to 2-Methoxy-4-(trifluoromethyl)benzamide

The conversion of a nitrile to a primary amide is a fundamental transformation, often providing a key intermediate for the synthesis of more complex molecules, including N-substituted benzamides with potential antitumor activity.[5] While harsh acidic or basic conditions can lead to the over-hydrolysis to the carboxylic acid, milder, catalyzed methods offer excellent chemoselectivity.[6][7] A robust method employs a base-catalyzed hydrolysis, which proceeds under relatively mild conditions to afford the desired amide in high yield.[8]

  • Reaction: this compound → 2-Methoxy-4-(trifluoromethyl)benzamide

  • Principle: This protocol utilizes sodium hydroxide in an aqueous solution to perform a nucleophilic attack on the nitrile carbon. The reaction is heated to facilitate the hydrolysis while controlling the conditions to favor the formation of the amide over the carboxylate salt.[9]

Step-by-Step Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (2.0 g, 50 mmol, 2.5 eq) in deionized water (40 mL).

  • Reaction Setup: Add this compound (4.02 g, 20 mmol, 1.0 eq) to the aqueous NaOH solution.

  • Heating: Heat the stirred suspension to 100 °C using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. A white solid should precipitate.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).

  • Drying: Dry the product under vacuum to a constant weight to yield 2-Methoxy-4-(trifluoromethyl)benzamide.

  • Expected Outcome: This procedure typically affords the product as a white solid with yields in the range of 85-95%.[9]

Complete Hydrolysis to 2-Methoxy-4-(trifluoromethyl)benzoic Acid

For applications requiring a carboxylic acid moiety, complete hydrolysis of the nitrile is necessary. This is typically achieved under more forcing acidic conditions. The resulting 2-Methoxy-4-(trifluoromethyl)benzoic acid is itself a valuable intermediate for drug discovery and the synthesis of esters and other acid derivatives.[10][11]

  • Reaction: this compound → 2-Methoxy-4-(trifluoromethyl)benzoic acid

  • Principle: Concentrated sulfuric acid protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon and rendering it susceptible to attack by water. The initially formed amide is subsequently hydrolyzed under the same conditions to the carboxylic acid.[6]

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, cautiously add this compound (2.01 g, 10 mmol, 1.0 eq) to a mixture of concentrated sulfuric acid (10 mL) and water (5 mL).

  • Heating: Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring for 6-8 hours.

  • Monitoring: The reaction can be monitored by taking small aliquots, carefully quenching with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture over crushed ice (approx. 50 g) in a beaker. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral (pH ~7).

  • Purification (Optional): For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

  • Drying: Dry the purified 2-Methoxy-4-(trifluoromethyl)benzoic acid under vacuum.[12]

Reduction to [2-Methoxy-4-(trifluoromethyl)phenyl]methanamine

The reduction of nitriles to primary amines is a powerful C-N bond-forming strategy, yielding benzylamines that are crucial building blocks for numerous pharmaceuticals and agrochemicals.[13] This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common and effective choice for laboratory-scale synthesis.

  • Reaction: this compound → [2-Methoxy-4-(trifluoromethyl)phenyl]methanamine

  • Principle: The powerful nucleophilic hydride (H⁻) delivered by LiAlH₄ attacks the electrophilic nitrile carbon twice. The resulting di-anionic intermediate is then protonated during the aqueous work-up to yield the primary amine.[14]

Step-by-Step Methodology:

  • Inert Atmosphere: Assemble a dry 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet. Purge the system with dry nitrogen.

  • Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄) (0.95 g, 25 mmol, 2.5 eq) in 50 mL of anhydrous tetrahydrofuran (THF) in the flask and cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve this compound (2.01 g, 10 mmol, 1.0 eq) in 20 mL of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise:

    • 1.0 mL of water

    • 1.0 mL of 15% (w/v) aqueous NaOH

    • 3.0 mL of water Stir the resulting granular white precipitate for 30 minutes.

  • Isolation: Filter the aluminum salts through a pad of Celite® and wash the filter cake with THF (3 x 20 mL).

  • Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude amine. The product can be further purified by vacuum distillation.[14]

Section 2: Application as a Scaffold in Heterocyclic and Medicinal Chemistry

The electronically distinct regions of this compound make it an excellent starting point for constructing complex molecular architectures.

Building Block for Quinazoline Synthesis

Quinazolines and quinazolinones are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[5] Benzonitriles are common precursors for building the quinazoline ring system. While a direct synthesis from 2-aminobenzylamine is possible, a more general approach involves the reaction of an anthranilamide with a benzonitrile derivative. The following is a representative workflow illustrating how our title compound could be utilized.

Caption: Logical workflow for quinazoline synthesis.

  • Principle: This conceptual protocol is based on established methods where a 2-aminobenzamide undergoes a cyclocondensation reaction with a benzonitrile.[15] The reaction is typically catalyzed and driven by heat to form the fused heterocyclic system.

  • Step 1 (Amidine Formation): this compound would first react with 2-aminobenzamide under Lewis acid catalysis (e.g., Ni-catalyzed) to form an amidine intermediate.

  • Step 2 (Annulation): This intermediate would then undergo an intramolecular cyclization via C-H/N-H bond activation, followed by dehydrogenation, to yield the final quinazolinone product.[15]

  • Significance: This pathway allows for the direct installation of the complex 2-methoxy-4-(trifluoromethyl)phenyl moiety at the 2-position of the quinazoline core, a position critical for modulating biological activity in many kinase inhibitors.[5]

Proposed Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the powerful electron-withdrawing -CF3 group para to the methoxy group and meta to the nitrile activates the aromatic ring toward nucleophilic aromatic substitution (SNAr).[16][17] While the methoxy group itself is not a typical leaving group, a related substrate with a leaving group like fluorine or nitro at the 4-position would be highly susceptible to SNAr. For instance, the analogous 4-nitro-2-(trifluoromethyl)benzonitrile is a known precursor for SNAr reactions.[18] The reaction proceeds via a resonance-stabilized Meisenheimer complex intermediate.[19]

SNAr_Mechanism A Aryl-LG + Nu⁻ (LG = F, NO₂) B Meisenheimer Complex (Resonance Stabilized Anion) A->B Nucleophilic Attack (Slow, RDS) C Product (Aryl-Nu) B->C Elimination (Fast, Rearomatization) D Leaving Group (LG⁻) B->D

Sources

Application Notes & Protocols: Strategic Derivatization of 2-Methoxy-4-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the strategic chemical derivatization of 2-Methoxy-4-(trifluoromethyl)benzonitrile. This molecule serves as a valuable scaffold in medicinal chemistry and materials science, and its utility is significantly expanded through the targeted conversion of its nitrile functional group. We present three field-proven, high-impact derivatization pathways: (1) the [3+2] cycloaddition to form a 5-substituted-1H-tetrazole, a key carboxylic acid bioisostere; (2) the complete hydrolysis to 2-Methoxy-4-(trifluoromethyl)benzoic acid, a versatile synthetic intermediate; and (3) the robust reduction to 2-Methoxy-4-(trifluoromethyl)benzylamine, a primary amine essential for amide coupling and further functionalization. Each section explains the underlying chemical principles, provides step-by-step protocols, and outlines the necessary analytical techniques for product validation, ensuring researchers can confidently replicate and adapt these methods.

Introduction: The Strategic Value of this compound

This compound is a substituted aromatic compound featuring a unique combination of functional groups: an electron-donating methoxy group, a potent electron-withdrawing trifluoromethyl group, and a versatile nitrile moiety. This electronic arrangement makes the scaffold attractive for creating molecules with tailored properties, such as enhanced metabolic stability or specific receptor binding affinities in drug candidates.[1]

The true synthetic power of this building block is unlocked through the derivatization of the nitrile group. The nitrile is a linchpin, offering a gateway to several other critical functional groups. This guide focuses on three of the most impactful transformations that convert the nitrile into derivatives with broad applicability in research and development. By providing detailed, validated protocols, we aim to empower researchers to efficiently generate diverse chemical libraries for screening and optimization.

Derivatization Pathway I: [3+2] Cycloaddition to a Tetrazole

Expertise & Rationale

In medicinal chemistry, the tetrazole ring is widely recognized as a metabolically stable isostere of the carboxylic acid group.[2] Its similar pKa and ability to participate in hydrogen bonding allow it to mimic the interactions of a carboxylate group with biological targets, but with improved pharmacokinetic properties, such as increased resistance to metabolic degradation.[2] The conversion of a nitrile to a tetrazole is most efficiently achieved via a [3+2] cycloaddition reaction with an azide source.[3][4] The use of a Lewis acid catalyst, such as a Zinc(II) salt, is crucial as it coordinates to the nitrile nitrogen, activating the carbon toward nucleophilic attack by the azide anion and significantly accelerating the reaction rate.[5][6][7]

Experimental Protocol: Zinc-Catalyzed Tetrazole Formation

This protocol describes the synthesis of 5-(2-Methoxy-4-(trifluoromethyl)phenyl)-1H-tetrazole.

Materials:

  • This compound (1.0 equiv)

  • Sodium Azide (NaN₃) (1.5 equiv)

  • Zinc Chloride (ZnCl₂) (0.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 3 M aqueous solution

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.01 g, 10 mmol), sodium azide (0.975 g, 15 mmol), and zinc chloride (0.68 g, 5 mmol).

  • Add DMF (40 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a 250 mL beaker containing 100 mL of deionized water.

  • Acidify the aqueous solution to pH ~2 by the slow addition of 3 M HCl. A white precipitate should form. Stir for 30 minutes to ensure complete protonation.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the pure tetrazole derivative.

Data Summary & Visualization

Table 1: Reaction Parameters for Tetrazole Synthesis

Parameter Value
Starting Material This compound
Key Reagents NaN₃, ZnCl₂
Solvent DMF
Temperature 120 °C
Reaction Time 12-16 hours
Expected Product 5-(2-Methoxy-4-(trifluoromethyl)phenyl)-1H-tetrazole

| Typical Yield | 85-95% |

Tetrazole_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification A 1. Combine Benzonitrile, NaN₃, and ZnCl₂ in DMF B 2. Heat at 120°C with stirring A->B C 3. Cool and pour into water B->C D 4. Acidify with HCl to pH 2 C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash, Dry, and Concentrate E->F G 7. Recrystallize to obtain pure product F->G

Workflow for Zinc-Catalyzed Tetrazole Synthesis.

Derivatization Pathway II: Hydrolysis to a Carboxylic Acid

Expertise & Rationale

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[8] The resulting product, 2-Methoxy-4-(trifluoromethyl)benzoic acid, is itself a valuable building block for the synthesis of esters, amides, and other acid derivatives, making it a cornerstone for library development.[9][10] Base-catalyzed hydrolysis is a robust and high-yielding method.[11] The mechanism proceeds via the initial nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Under the reaction conditions, this amide intermediate is then further hydrolyzed to yield a carboxylate salt, which is protonated during the acidic workup to give the final carboxylic acid.[12]

Experimental Protocol: Base-Catalyzed Nitrile Hydrolysis

Materials:

  • This compound (1.0 equiv)

  • Sodium Hydroxide (NaOH) (5.0 equiv)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated or 6 M aqueous solution

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stir bar, dissolve this compound (e.g., 4.02 g, 20 mmol) in ethanol (50 mL).

  • Prepare a solution of sodium hydroxide (4.0 g, 100 mmol) in deionized water (50 mL) and add it to the flask.

  • Heat the mixture to reflux (approx. 85-90 °C) and maintain for 4-6 hours. The reaction can be monitored by the disappearance of the starting material (TLC or HPLC).

  • After the reaction is complete, cool the flask to room temperature and then place it in an ice bath.

  • Remove the bulk of the ethanol under reduced pressure.

  • Slowly and carefully acidify the remaining aqueous solution to pH < 2 with concentrated HCl while stirring in the ice bath. A thick white precipitate of the carboxylic acid will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight to yield 2-Methoxy-4-(trifluoromethyl)benzoic acid.

Data Summary & Visualization

Table 2: Reaction Parameters for Carboxylic Acid Synthesis

Parameter Value
Starting Material This compound
Key Reagents NaOH, Ethanol, H₂O
Solvent Ethanol/Water
Temperature Reflux (85-90 °C)
Reaction Time 4-6 hours
Expected Product 2-Methoxy-4-(trifluoromethyl)benzoic acid

| Typical Yield | >95% |

Acid_Workflow cluster_reaction Hydrolysis Reaction cluster_isolation Product Isolation A 1. Dissolve Benzonitrile in Ethanol B 2. Add aqueous NaOH solution A->B C 3. Reflux for 4-6 hours B->C D 4. Cool and remove Ethanol C->D E 5. Acidify with HCl in an ice bath D->E F 6. Collect solid via vacuum filtration E->F G 7. Wash with cold water and dry F->G

Workflow for Base-Catalyzed Nitrile Hydrolysis.

Derivatization Pathway III: Reduction to a Benzylamine

Expertise & Rationale

Primary amines are among the most important functional groups in synthetic chemistry, serving as nucleophiles in a vast array of reactions, most notably in the formation of amides, sulfonamides, and ureas. The reduction of a nitrile to a primary benzylamine provides a direct route to this functionality.[13] While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they can be pyrophoric and require stringent handling procedures.[14] A more user-friendly and highly efficient alternative is diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (LiBH₄).[15] This system offers excellent yields for the reduction of both aliphatic and aromatic nitriles, including those with electron-withdrawing groups, and presents a safer operational profile.[15]

Experimental Protocol: Borane-Mediated Nitrile Reduction

Materials:

  • This compound (1.0 equiv)

  • Diisopropylaminoborane [BH₂(iPr)₂N] (1.5 equiv)

  • Lithium Borohydride (LiBH₄) (0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Sodium Hydroxide (NaOH), 3 M aqueous solution

  • Diethyl Ether or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up an oven-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon) and equip it with a magnetic stir bar.

  • Add this compound (e.g., 2.01 g, 10 mmol) and dissolve it in anhydrous THF (30 mL).

  • Add lithium borohydride (22 mg, 1.0 mmol).

  • Slowly add diisopropylaminoborane (2.1 mL, 15 mmol) to the solution at room temperature. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature for 6-8 hours. Monitor for completion by TLC or GC-MS.

  • Once complete, cool the flask in an ice bath and carefully quench the reaction by the dropwise addition of 1 M HCl (20 mL).

  • Stir the mixture for 30 minutes, then make it basic (pH > 12) by adding 3 M NaOH solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure. The crude benzylamine can be purified by silica gel column chromatography or distillation under reduced pressure if necessary.

Data Summary & Visualization

Table 3: Reaction Parameters for Benzylamine Synthesis

Parameter Value
Starting Material This compound
Key Reagents BH₂(iPr)₂N, cat. LiBH₄
Solvent Anhydrous THF
Temperature Room Temperature
Reaction Time 6-8 hours
Expected Product 2-Methoxy-4-(trifluoromethyl)benzylamine

| Typical Yield | 80-90% |

Amine_Workflow cluster_reaction Reduction Reaction (Inert Atmosphere) cluster_workup Work-up & Purification A 1. Dissolve Benzonitrile in anhydrous THF B 2. Add cat. LiBH₄ and Diisopropylaminoborane A->B C 3. Stir at RT for 6-8 hours B->C D 4. Quench with HCl (aq) C->D E 5. Basify with NaOH (aq) D->E F 6. Extract, Wash, and Dry E->F G 7. Purify via Chromatography or Distillation F->G

Workflow for Borane-Mediated Nitrile Reduction.

Analytical Characterization of Derivatives

Robust analytical characterization is essential to confirm the identity and purity of the synthesized derivatives. A combination of spectroscopic and chromatographic techniques provides a comprehensive validation of the molecular structure.[16][17]

Table 4: Key Analytical Signatures for Characterization

Technique This compound (Starting Material) 5-Substituted-1H-tetrazole (Product 1) 2-Methoxy-4-(trifluoromethyl)benzoic acid (Product 2) 2-Methoxy-4-(trifluoromethyl)benzylamine (Product 3)
IR (cm⁻¹) Strong C≡N stretch at ~2230 C≡N stretch disappears; N-H stretch ~3000-3400 C≡N stretch disappears; Broad O-H stretch ~2500-3300; Strong C=O stretch ~1700 C≡N stretch disappears; N-H stretch (doublet) ~3300-3400
¹H NMR Aromatic signals Aromatic signals; Broad N-H signal (variable, >10 ppm) Aromatic signals; Broad COOH signal (>11 ppm) Aromatic signals; -CH₂- signal ~3.8 ppm; Broad -NH₂ signal (variable)
¹³C NMR C≡N signal ~118 ppm C≡N signal disappears; Tetrazole carbon ~155 ppm C≡N signal disappears; C=O signal ~170 ppm C≡N signal disappears; -CH₂- signal ~45 ppm
MS (EI) M⁺ at m/z 201 M⁺ at m/z 244 M⁺ at m/z 220 M⁺ at m/z 205

| HPLC | Used to monitor reaction progress and determine final purity | Retention time shift from starting material | Retention time shift from starting material | Retention time shift from starting material |

Analytical_Workflow Start Purified Derivative NMR NMR (¹H, ¹³C, ¹⁹F) - Structural Elucidation Start->NMR IR FT-IR - Functional Group ID Start->IR MS Mass Spectrometry - Molecular Weight Start->MS HPLC HPLC - Purity Assessment Start->HPLC End Validated Structure NMR->End IR->End MS->End HPLC->End

General Analytical Workflow for Product Validation.

Conclusion

The derivatization of this compound into tetrazoles, carboxylic acids, and benzylamines represents a powerful and efficient strategy for generating high-value molecules for drug discovery and materials science. The protocols detailed in this guide are robust, scalable, and grounded in established chemical principles. By leveraging these methods, researchers can rapidly expand their chemical space, enabling comprehensive structure-activity relationship studies and accelerating the development of novel chemical entities.

References

  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis.
  • Kiasat, A. R., & Nazarzadeh, Z. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles.
  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
  • Ghodsi, S., & Jahanshahi, R. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 19(1), 123-131.
  • Mondal, B., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)
  • Himo, F., et al. (2002). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts?. Journal of the American Chemical Society, 124(41), 12210-12216.
  • Organic Chemistry Portal. (n.d.). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.
  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970.
  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid.
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Chemguide. (n.d.). Reducing nitriles to primary amines.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.

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Comprehensive Analytical Characterization of 2-Methoxy-4-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-4-(trifluoromethyl)benzonitrile is a key substituted benzonitrile intermediate in the synthesis of pharmaceuticals and advanced materials. Its precise chemical structure and purity are critical for downstream applications, demanding robust and validated analytical methods for its characterization. This guide provides a detailed framework of orthogonal analytical techniques for the comprehensive evaluation of this compound, ensuring its identity, purity, and quality. We present field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy, explaining the causality behind experimental choices and data interpretation.

Introduction and Physicochemical Properties

The structural integrity and purity of starting materials are foundational to the success of any chemical synthesis, particularly in the pharmaceutical industry. This compound (CAS No. 132927-08-3) is a trifluoromethylated aromatic compound whose unique electronic properties make it a valuable building block.[1][2] The presence of the methoxy (-OCH₃), trifluoromethyl (-CF₃), and nitrile (-C≡N) groups necessitates a multi-faceted analytical approach for unambiguous characterization.

A summary of its key physicochemical properties is provided below.

PropertyValueSource
CAS Number 132927-08-3[1]
Molecular Formula C₉H₆F₃NO[1]
Molecular Weight 201.15 g/mol [1]
Appearance White to off-white solid[3]
Melting Point 64-65 °C[3]
Boiling Point 90-92 °C at 2 Torr[3]
IUPAC Name This compound[]

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, we can map the precise connectivity and chemical environment of the atoms within the molecule.

Causality and Experimental Choices
  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. For this molecule, it is crucial for confirming the presence of the aromatic protons and the methoxy group, and their relative positions through spin-spin coupling.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment, allowing for the identification of the nitrile, aromatic, methoxy, and trifluoromethyl carbons.

  • ¹⁹F NMR: Directly observes the fluorine nuclei. A single peak for the -CF₃ group is expected, and its chemical shift confirms the electronic environment. The absence of coupling in the ¹⁹F spectrum indicates a freely rotating CF₃ group.

Experimental Protocol: NMR Analysis
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is a common first choice for its good solubilizing power for many organic compounds.[5][6]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at a constant temperature (e.g., 25 °C). Standard pulse programs should be used.[7]

Parameter¹H NMR¹³C NMR¹⁹F NMR
Pulse Program Standard single pulseProton-decoupledStandard single pulse
Number of Scans 16-64≥ 102464-128
Relaxation Delay 1-2 seconds2 seconds1-2 seconds
Spectral Width -2 to 12 ppm0 to 200 ppm-50 to -80 ppm (approx.)
Data Interpretation and Expected Results
  • ¹H NMR (400 MHz, CDCl₃):

    • A singlet around 3.9-4.1 ppm, integrating to 3H, corresponding to the methoxy (-OCH₃) protons.

    • Three distinct signals in the aromatic region (approx. 7.0-7.8 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) will confirm their positions relative to each other and the substituents.

  • ¹³C NMR (100 MHz, CDCl₃):

    • A signal for the methoxy carbon (~56 ppm).

    • Multiple signals in the aromatic region (110-160 ppm).

    • A quartet for the trifluoromethyl carbon (-CF₃) due to coupling with the three fluorine atoms.

    • A signal for the nitrile carbon (-C≡N) typically found around 115-120 ppm.

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • A sharp singlet around -63 ppm, corresponding to the three equivalent fluorine atoms of the -CF₃ group.[5]

MS_Workflow A Prepare Dilute Sample (~100 µg/mL in Ethyl Acetate) B Inject 1 µL into GC-MS A->B C GC Separation B->C D EI Ionization (70 eV) C->D E Mass Analysis (Quadrupole) D->E F Data Processing E->F G Identify Molecular Ion Peak (m/z = 201) F->G H Analyze Fragmentation Pattern F->H I Confirm Molecular Weight & Structure G->I H->I

Sources

GC-MS Protocol for Trifluoromethylated Compounds: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, significantly enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Consequently, robust and reliable analytical methods for the characterization and quantification of trifluoromethylated compounds are paramount in pharmaceutical research and development. This comprehensive guide provides a detailed Gas Chromatography-Mass Spectrometry (GC-MS) protocol, underpinned by field-proven insights and a thorough explanation of the scientific principles governing each step. From sample preparation and derivatization to instrument optimization and data interpretation, this document serves as a practical resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Trifluoromethyl Group and the Analytical Challenge

The trifluoromethyl group's unique electronic properties make it a favored substituent in the design of novel therapeutics.[1] However, the very stability and volatility that make these compounds desirable also present analytical challenges. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity.[2][3] This guide will navigate the nuances of applying GC-MS to the analysis of trifluoromethylated compounds, ensuring accurate and reproducible results.

The Foundational Logic: Why GC-MS?

Gas Chromatography-MS is the analytical technique of choice for trifluoromethylated compounds due to its ability to separate volatile compounds in the gas phase followed by their detection and identification by mass spectrometry.[4] The high resolving power of modern capillary columns allows for the separation of complex mixtures, while the mass spectrometer provides unambiguous identification based on characteristic fragmentation patterns.

Sample Preparation: The Gateway to Accurate Analysis

Proper sample preparation is a critical determinant of success in GC-MS analysis.[2] The primary goals are to extract the analyte of interest from the sample matrix, remove interfering substances, and ensure compatibility with the GC-MS system.

Extraction Techniques

The choice of extraction technique depends on the sample matrix and the physicochemical properties of the analyte.

  • Liquid-Liquid Extraction (LLE): A classic technique for separating analytes based on their differential solubility in two immiscible liquid phases.[3] It is particularly useful for cleaning up samples before GC-MS analysis.

  • Solid-Phase Extraction (SPE): Offers a more controlled and often more efficient cleanup than LLE.[3][5] Analytes are retained on a solid sorbent while impurities are washed away.

  • Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample.[5] It is ideal for volatile and semi-volatile compounds.

Derivatization: Enhancing Volatility and Thermal Stability

For polar or semi-volatile trifluoromethylated compounds containing active hydrogens (e.g., in -OH, -NH, -COOH groups), derivatization is often necessary to increase their volatility and thermal stability for GC analysis.[6]

  • Silylation: This is the most common derivatization technique, replacing active hydrogens with a trimethylsilyl (TMS) group.[7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[4][8]

    • Causality: The TMS group is non-polar and increases the volatility of the compound, allowing it to be more readily vaporized in the GC inlet and transported through the column. It also protects thermally labile groups from degradation at high temperatures.[9]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the GC-MS analysis of trifluoromethylated compounds. Optimization may be required for specific analytes and matrices.

Reagents and Materials
  • Trifluoromethylated compound standard (≥98% purity)

  • High-purity solvent (e.g., Methanol, HPLC grade)

  • Derivatization reagent (e.g., BSTFA with 1% TMCS, or MSTFA)

  • Catalyst (e.g., Pyridine), if required[4]

  • Volumetric flasks, micropipettes, and GC vials with caps and septa

Standard and Sample Preparation Workflow

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (if necessary) cluster_analysis GC-MS Analysis A Accurately weigh standard or sample B Dissolve in appropriate solvent (e.g., Methanol) A->B C Perform serial dilutions to create working solutions B->C D Transfer aliquot to a reaction vial C->D E Add derivatization reagent (e.g., BSTFA) and catalyst (e.g., Pyridine) D->E F Heat at 60-70°C for 30 minutes E->F G Cool to room temperature F->G H Transfer derivatized sample to GC vial G->H I Inject into GC-MS system H->I

Caption: A generalized workflow for sample preparation and derivatization.

Step-by-Step Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the trifluoromethylated compound standard and dissolve it in 10 mL of a suitable volatile solvent (e.g., methanol) in a volumetric flask to create a 1 mg/mL stock solution.[2]

  • Working Standard Preparation: Dilute the stock solution with the same solvent to achieve a working concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).[2][6]

  • Sample Preparation: For unknown samples, perform an appropriate extraction and cleanup procedure as described in Section 3.1. The final extract should be in a volatile solvent.

  • Derivatization (if required): a. Transfer 100 µL of the working standard or sample extract to a clean, dry reaction vial. b. Add 50 µL of BSTFA (or another suitable silylating agent) and 10 µL of a catalyst like pyridine.[4] c. Seal the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[4] d. Allow the vial to cool to room temperature before injection.[4]

  • GC-MS Injection: Transfer the prepared sample to a GC autosampler vial and inject it into the GC-MS system.

GC-MS Instrumentation and Optimized Parameters

The following parameters are a robust starting point for the analysis of many trifluoromethylated compounds. Instrument-specific optimization is always recommended.[2]

Parameter Recommended Setting Rationale
Gas Chromatograph Agilent 7890B or equivalentA widely used and reliable GC system.
Injector Split/Splitless Inlet at 250°CEnsures efficient vaporization of the analyte. A splitless injection is often preferred for trace analysis.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[4]The "likes dissolve like" principle dictates a non-polar column for many trifluoromethylated compounds.[10][11] The 5% phenyl content provides some selectivity for aromatic compounds.
Carrier Gas Helium at a constant flow of 1 mL/min[4][12]Inert and provides good chromatographic efficiency.
Oven Program Initial temp 40-70°C, hold for 2 min, ramp at 10-15°C/min to 250-300°C, hold for 2-5 min[4][13]The initial temperature and hold time allow for good peak shape of early eluting compounds. The temperature ramp separates compounds based on their boiling points.
Mass Spectrometer Agilent 5977B MSD or equivalentA sensitive and robust mass selective detector.
Ionization Mode Electron Ionization (EI) at 70 eV[4][12]The standard ionization technique that produces reproducible fragmentation patterns for library matching.
Ion Source Temp. 230°C[12]A standard temperature that balances ionization efficiency and minimizes thermal degradation.
Quadrupole Temp. 150°CA typical setting to maintain ion transmission.
Acquisition Mode Full Scan (e.g., m/z 40-500) or Selected Ion Monitoring (SIM)[4][12]Full scan is used for qualitative analysis and identification of unknowns. SIM provides higher sensitivity for quantitative analysis of target compounds.

Data Analysis and Interpretation

Identification of trifluoromethylated compounds is based on a combination of retention time and the mass spectrum.

  • Retention Time: The time it takes for the analyte to elute from the GC column. This is a characteristic property under specific chromatographic conditions.

  • Mass Spectrum: A plot of ion abundance versus mass-to-charge ratio (m/z). The fragmentation pattern is a molecular fingerprint.

Common Fragmentation Pathways

The presence of the trifluoromethyl group often leads to characteristic fragmentation patterns.[12][14]

  • Loss of the CF₃ radical: A common fragmentation pathway, resulting in a peak at [M-69]⁺.

  • Benzylic cleavage: For aromatic trifluoromethylated compounds, cleavage at the benzylic position is often observed.[12]

  • Alpha-cleavage: Cleavage of the bond adjacent to a functional group.[12]

Fragmentation M Molecular Ion [M]˙⁺ F1 [M - H₂O]˙⁺ (Dehydration) M->F1 - H₂O F2 [M - •CH₂OH]⁺ (Alpha-cleavage) M->F2 - •CH₂OH F3 [M - •CF₃]⁺ (Loss of CF₃ radical) M->F3 - •CF₃

Sources

Application Notes and Protocols for the Purification of 2-Methoxy-4-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Advanced Chemical Synthesis

2-Methoxy-4-(trifluoromethyl)benzonitrile is a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials. The presence of the methoxy, trifluoromethyl, and nitrile functional groups makes it a versatile intermediate. However, the synthetic routes to this compound can often yield a mixture of starting materials, byproducts, and isomers. For the successful development of downstream applications, the isolation of this compound in a highly pure form is not just a recommendation, but a stringent requirement. This document provides a detailed guide to the purification of this compound, with a focus on the underlying chemical principles that inform the choice of methodology.

Understanding the Physicochemical Landscape of this compound

A successful purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties. These properties dictate the choice of solvents, temperature, and chromatographic conditions.

PropertyValueSignificance for Purification
Molecular Formula C₉H₆F₃NO[1][]Provides the molecular weight and elemental composition.
Molecular Weight 201.15 g/mol [1][]Essential for calculations involving molarity and reaction stoichiometry.
Boiling Point 259.3°C at 760 mmHg[1][]A high boiling point suggests that distillation is a viable, though potentially energy-intensive, purification method for removing more volatile impurities.
Polarity Moderately PolarThe presence of the electron-withdrawing nitrile and trifluoromethyl groups, along with the electron-donating methoxy group, creates a molecule with significant polarity. This is a key factor in selecting appropriate chromatographic and recrystallization solvent systems.

Note: The melting point for this compound is not consistently reported in publicly available literature. However, related isomers such as 4-(Trifluoromethyl)benzonitrile have a melting point of 39-41°C. The physical state at room temperature (solid or liquid) will influence the initial handling and choice between crystallization and distillation.

Strategic Approaches to Purification: A Multi-Technique Perspective

The purification of this compound can be approached through several well-established laboratory techniques. The choice of method will depend on the nature and quantity of the impurities present, as well as the desired scale of the purification.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle of differential solubility of the target compound and its impurities in a given solvent at varying temperatures.

The Causality Behind Solvent Selection:

The ideal recrystallization solvent for this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: To ensure the complete dissolution of the crude product.

  • Low solubility at reduced temperatures: To maximize the recovery of the purified compound upon cooling.

  • Favorable boiling point: A boiling point that is high enough to facilitate dissolution but not so high as to pose a risk of "oiling out," where the compound melts before it dissolves.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

Given the moderate polarity of this compound, a good starting point for solvent screening would be a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes.[3] This allows for fine-tuning of the solvent polarity to achieve optimal solubility characteristics.

Column Chromatography: Separation by Adsorption

For complex mixtures or when impurities have similar solubility profiles to the target compound, column chromatography is the method of choice.[4] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (the eluent) is passed through the column.

The Logic of Eluent Selection:

The choice of eluent is critical for achieving good separation. For normal-phase chromatography with silica gel, a non-polar solvent system is typically used, with the polarity gradually increased to elute compounds of increasing polarity. For this compound, a gradient elution with a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or dichloromethane is recommended.

Distillation: Purification by Vapor Pressure

Given its relatively high boiling point, fractional distillation under reduced pressure (vacuum distillation) can be an effective method for purifying this compound, particularly for removing non-volatile or highly volatile impurities. This technique separates components of a liquid mixture based on differences in their boiling points.

Protocols for Purification

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is designed for the purification of solid, crude this compound.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution. This should be done on a hot plate with gentle stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Inducing Crystallization: While the ethanol solution is still hot, add water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Diagram of the Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation cluster_output Final Product crude Crude Product dissolve Dissolve in min. hot ethanol crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration add_water Add water to turbidity hot_filtration->add_water re_dissolve Add ethanol to clarity add_water->re_dissolve cool Slow Cooling (Room Temp -> Ice Bath) re_dissolve->cool filter Vacuum Filtration cool->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry pure_product Pure Crystals dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for the purification of this compound from complex reaction mixtures.

Step-by-Step Methodology:

  • Column Packing: Prepare a flash chromatography column with silica gel, ensuring a well-packed and level bed. The column should be equilibrated with the initial eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully load the dry silica gel containing the sample onto the top of the prepared column.

  • Elution: Begin the elution with the initial non-polar solvent mixture. Collect fractions and monitor the elution process using Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the this compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Diagram of the Column Chromatography Workflow

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation cluster_output Final Product pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample start_elution Start Elution (Low Polarity) load_sample->start_elution gradient Increase Eluent Polarity start_elution->gradient collect_fractions Collect Fractions gradient->collect_fractions tlc Analyze Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

Purity Assessment: The Hallmark of a Successful Purification

The purity of the final product must be rigorously assessed to validate the success of the purification process. A combination of analytical techniques should be employed.

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Provides quantitative purity data based on the area percentage of the main peak. A reverse-phase HPLC method is suitable for this moderately polar compound.[5][6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) Confirms the identity of the compound through its mass spectrum and provides purity information based on the peak area in the total ion chromatogram.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural confirmation of the purified compound and can be used for quantitative purity assessment (qNMR) against a certified internal standard.[5][6]
Melting Point Analysis A sharp and well-defined melting point is indicative of high purity. Any depression or broadening of the melting point range suggests the presence of impurities.

Conclusion

The purification of this compound is a critical step in its utilization as a high-value intermediate. The choice between recrystallization, column chromatography, and distillation should be guided by the specific impurity profile of the crude material and the desired final purity. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently obtain this compound in a highly purified form, ensuring the integrity and success of their subsequent research and development endeavors.

References

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-nitro- on Newcrom R1 HPLC column.
  • ChemSrc. (n.d.). This compound (CAS No. 132927-08-3) Suppliers.
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • Google Patents. (n.d.). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • European Patent Office. (n.d.). EP 3696165 A1 - PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE.
  • PubChem. (n.d.). 2-Methoxy-4-nitrobenzonitrile.
  • Pharmaffiliates. (n.d.). Benzonitrile-impurities.
  • SIELC Technologies. (n.d.). Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column.

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Application Notes and Protocols: The Strategic Use of 2-Methoxy-4-(trifluoromethyl)benzonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Scaffolds in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is highly valued for its ability to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1] When incorporated into a versatile scaffold like benzonitrile, the resulting intermediate, such as 2-Methoxy-4-(trifluoromethyl)benzonitrile , offers a powerful tool for the synthesis of novel therapeutics. This document provides a detailed guide for researchers, scientists, and drug development professionals on the applications and protocols involving this key building block. Substituted benzonitriles are a critical scaffold for developing targeted therapeutics, including tyrosine kinase inhibitors.[3]

Physicochemical Properties and Synthetic Rationale

This compound is a crystalline solid with the molecular formula C₉H₆F₃NO. Its key physicochemical properties are summarized in the table below:

PropertyValueReference
CAS Number 132927-08-3[4]
Molecular Weight 201.15 g/mol [4]
Boiling Point 259.3 °C at 760 mmHg[4]
Density 1.3 g/cm³[4]

The trifluoromethyl group at the 4-position and the methoxy group at the 2-position create a unique electronic and steric environment on the benzonitrile ring. The methoxy group can participate in hydrogen bonding and improve solubility, while the trifluoromethyl group enhances lipophilicity and metabolic stability. This combination makes this compound an attractive starting material for creating diverse libraries of compounds for high-throughput screening and lead optimization.

Key Applications in Medicinal Chemistry: A Gateway to High-Value Therapeutics

While direct incorporation of this compound into a final drug product is less common, its true value lies in its role as a critical intermediate in the synthesis of complex and high-value therapeutic agents. The benzonitrile moiety can be readily transformed into other functional groups, such as amidines or tetrazoles, which are common in bioactive molecules.

Intermediate for Androgen Receptor Inhibitors: The Case of Enzalutamide

A prominent example of the utility of trifluoromethyl-substituted benzonitriles is in the synthesis of Enzalutamide, a potent androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer. A key precursor to Enzalutamide is 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, which is synthesized from a related aminobenzonitrile derivative.[3] This highlights the importance of the 2-(trifluoromethyl)benzonitrile scaffold in accessing this class of therapeutics. The synthetic versatility of this scaffold allows for the introduction of various functional groups necessary for potent biological activity.[3]

Conceptual Signaling Pathway of Androgen Receptor Inhibition

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT 5α-Dihydro- testosterone (DHT) Testosterone->DHT 5α-reductase AR_HSP AR-HSP Complex DHT->AR_HSP AR Androgen Receptor (AR) in Cytoplasm AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP Enzalutamide Enzalutamide (derived from -CF3 benzonitrile scaffold) AR_Active Active AR (dimerized) Enzalutamide->AR_Active Inhibits nuclear translocation ARE Androgen Response Element (ARE) on DNA Enzalutamide->ARE Blocks DNA binding AR_HSP->AR_Active DHT binding, HSP dissociation AR_Active->ARE Nuclear Translocation Nucleus Nucleus Transcription Gene Transcription (e.g., PSA) ARE->Transcription Recruitment of co-activators CellGrowth Prostate Cancer Cell Growth & Survival Transcription->CellGrowth

Caption: Inhibition of Androgen Receptor Signaling by Enzalutamide.

Precursor for Phosphodiesterase 4 (PDE4) Inhibitors

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis. A closely related analog, 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile, serves as a crucial intermediate in the synthesis of selective PDE4 inhibitors.[5] The unique substitution pattern of these benzonitriles is ideal for constructing molecules that can selectively target PDE4 isoforms.[5] This suggests a strong potential for this compound in the development of novel PDE4 inhibitors.

Conceptual Workflow for PDE4 Inhibitor Synthesis and Screening

PDE4_Inhibitor_Workflow Start This compound Step1 Chemical Modification (e.g., nitrile hydrolysis, heterocycle formation) Start->Step1 Library Library of Benzonitrile Derivatives Step1->Library Assay In Vitro PDE4 Enzyme Assay Library->Assay Hit_ID Hit Identification (Potent & Selective Inhibitors) Assay->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt In_Vivo In Vivo Models of Inflammation Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: Drug Discovery Workflow for PDE4 Inhibitors.

Experimental Protocols

The following protocols are representative and may require optimization based on specific laboratory conditions and downstream applications.

Protocol 1: Representative Synthesis of a Substituted Benzonitrile Intermediate

This protocol provides a general, conceptual framework for the synthesis of a functionalized benzonitrile, which can be adapted for this compound, drawing from methodologies for similar compounds.[6]

Materials:

  • m-(Trifluoromethyl)anisole (starting material)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (solvent)

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO) (solvent)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Bromination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-(trifluoromethyl)anisole in carbon tetrachloride. Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove succinimide. Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude brominated intermediate.

  • Cyanation: In a separate flask, dissolve the crude brominated product in DMSO. Add sodium cyanide portion-wise, ensuring the temperature does not exceed 40°C. Stir the reaction mixture at room temperature for 12-16 hours.

  • Final Work-up and Purification: Pour the reaction mixture into ice water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired substituted benzonitrile.

Protocol 2: In Vitro Assay for PDE4 Inhibition (General)

This protocol outlines a general method for screening compounds for PDE4 inhibitory activity.

Materials:

  • Human recombinant PDE4 enzyme

  • cAMP (substrate)

  • [³H]-cAMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Scintillation cocktail

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, PDE4 enzyme, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding a mixture of cAMP and [³H]-cAMP. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop buffer containing snake venom nucleotidase. This will hydrolyze the [³H]-5'-AMP product to [³H]-adenosine.

  • Separation: Apply the reaction mixture to an anion-exchange resin column or beads to separate the charged, unreacted [³H]-cAMP from the uncharged [³H]-adenosine product.

  • Quantification: Elute the [³H]-adenosine and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive nitrile group, a methoxy substituent, and a property-enhancing trifluoromethyl group makes it an ideal starting point for the synthesis of complex and biologically active molecules. As the demand for targeted therapeutics continues to grow, the strategic use of such well-designed intermediates will be crucial for the efficient discovery and development of the next generation of medicines. The applications in developing inhibitors for key targets like the androgen receptor and PDE4 highlight the significant potential of this compound in oncology and inflammatory diseases.

References

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 18). High-Purity 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile: Synthesis, Applications, and Role in Enzalutamide Production.
  • ChemicalRegister.com. (n.d.). This compound (CAS No. 132927-08-3) Suppliers.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • EASTFINE. (2025, April 21). The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing.
  • Google Patents. (n.d.). US20210343947A1 - Benzonitrile derivative and manufacturing method therefor, ink composition, organic electroluminescent element material, light-emitting material, charge transport material, light-emitting thin film, and organic electroluminescent element.
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Google Patents. (n.d.). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • European Patent Office. (2019, February 14). PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE - EP 3696164 A1.
  • PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • Google Patents. (n.d.). US4040986A - Preparation of 4-methoxybenzonitrile perfume compositions.
  • Patsnap. (n.d.). Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile.
  • CNR-IRIS. (2021, July 16). Bioorganic & Medicinal Chemistry Letters.
  • PubChem. (n.d.). 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | C15H21N3O3.

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Application Notes and Protocols for the Development of Novel Compounds from 2-Methoxy-4-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Methoxy-4-(trifluoromethyl)benzonitrile as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. This document outlines the reactivity of this scaffold, detailed synthetic protocols for its derivatization, and strategies for the biological evaluation of the resulting compounds.

Introduction: The Strategic Value of this compound in Medicinal Chemistry

This compound is a highly valuable and strategically functionalized aromatic compound for drug discovery programs. Its structure incorporates three key features that are highly sought after in medicinal chemistry: a trifluoromethyl group, a methoxy group, and a versatile nitrile functionality.

The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The incorporation of a CF3 group is a proven strategy in modern drug design, with numerous FDA-approved drugs containing this moiety.[3]

The methoxy (OCH3) group , an electron-donating group, can modulate the electronic properties of the aromatic ring and participate in hydrogen bonding with protein targets. Its position relative to the other substituents influences the overall reactivity and directs the regioselectivity of further chemical transformations.

The nitrile (CN) group is a versatile functional handle that can be transformed into a variety of other functionalities, including primary amines, carboxylic acids, and amides, which are all common in pharmaceutical agents.[4] It can also act as a hydrogen bond acceptor in ligand-receptor interactions.[5]

This unique combination of functional groups makes this compound an attractive starting point for the synthesis of diverse libraries of novel compounds for biological screening.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties and reactivity of this compound is crucial for designing successful synthetic routes.

PropertyValue
Molecular FormulaC9H6F3NO
Molecular Weight201.15 g/mol
AppearanceWhite to off-white solid
Melting Point63-65 °C
Boiling Point259.3°C at 760 mmHg[]
Density1.3 g/cm³[]

The reactivity of the benzonitrile core is dictated by the interplay of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl and nitrile groups.[7] The trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution, while the methoxy group is an activating, ortho-, para-director. The nitrile group is also deactivating and a meta-director. The positions of these substituents create a specific electronic environment that can be exploited for selective chemical modifications.

Synthetic Transformations and Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations of this compound.

Protocol 1: Reduction of the Nitrile Group to a Primary Amine

The reduction of the nitrile to a primary amine yields (2-methoxy-4-(trifluoromethyl)phenyl)methanamine, a key intermediate for the synthesis of a wide range of derivatives, including amides, sulfonamides, and for use in reductive amination reactions. Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride is an effective reagent for this transformation.[8][9]

Reaction Scheme:

reactant This compound product (2-Methoxy-4-(trifluoromethyl)phenyl)methanamine reactant->product reagents reagents 1. BH(iPr)2N 2. LiBH4 (cat.) 3. H2O workup

A schematic for the reduction of the nitrile group.

Materials:

  • This compound

  • Diisopropylaminoborane [BH2N(iPr)2]

  • Lithium borohydride (LiBH4)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of LiBH4 (0.05 eq).

  • Slowly add diisopropylaminoborane (1.5 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cautiously quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Adjust the pH of the aqueous layer to >10 with 1 M NaOH.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired primary amine.

Protocol 2: Hydrolysis of the Nitrile Group to a Carboxylic Acid

Hydrolysis of the nitrile group provides 2-Methoxy-4-(trifluoromethyl)benzoic acid, a valuable intermediate for the synthesis of esters, amides, and other carboxylic acid derivatives. The electron-withdrawing trifluoromethyl group facilitates the hydrolysis of the nitrile.[7]

Reaction Scheme:

reactant This compound product 2-Methoxy-4-(trifluoromethyl)benzoic acid reactant->product reagents reagents 1. NaOH (aq) 2. Heat 3. H3O+ workup

A schematic for the hydrolysis of the nitrile group.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and 10% aqueous NaOH solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with concentrated HCl at 0 °C.

  • Extract the precipitated solid with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

To perform a Suzuki-Miyaura cross-coupling, the benzonitrile ring must first be functionalized with a suitable leaving group, such as bromine or iodine. This can be achieved via electrophilic aromatic substitution. The methoxy group will direct bromination to the ortho and para positions. Given the existing substitution pattern, bromination is likely to occur at the 5-position.

Step 1: Bromination of this compound

Reaction Scheme:

reactant This compound product 5-Bromo-2-methoxy-4-(trifluoromethyl)benzonitrile reactant->product reagents reagents N-Bromosuccinimide (NBS) CH3CN

A schematic for the bromination of the starting material.

Step 2: Suzuki-Miyaura Cross-Coupling

The resulting 5-bromo derivative can then be used in a Suzuki-Miyaura cross-coupling reaction to form a C-C bond with a wide variety of boronic acids or esters.[10][11]

Reaction Scheme:

reactant 5-Bromo-2-methoxy-4-(trifluoromethyl)benzonitrile product 5-Aryl-2-methoxy-4-(trifluoromethyl)benzonitrile reactant->product reagents reagents Arylboronic acid Pd catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O)

A schematic for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5-Bromo-2-methoxy-4-(trifluoromethyl)benzonitrile

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a degassed mixture of toluene and water, add 5-Bromo-2-methoxy-4-(trifluoromethyl)benzonitrile (1.0 eq), the arylboronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Add the palladium catalyst (0.05 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Characterization of Novel Compounds

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Table for Summarizing Characterization Data:

Compound IDStructureYield (%)¹H NMR (δ, ppm)MS (m/z)HPLC Purity (%)
XYZ-001
XYZ-002

Potential Biological Applications and Screening Strategies

The trifluoromethyl group is present in a wide range of drugs, including anti-inflammatory agents, antidepressants, and anticancer drugs.[2][3] Benzonitrile-containing compounds have also shown promise as anticancer agents, kinase inhibitors, and antimicrobial agents.[5] Therefore, novel compounds derived from this compound could be screened for a variety of biological activities.

A general workflow for the biological evaluation of the newly synthesized compounds is presented below.

cluster_0 Biological Evaluation Workflow A Library of Novel Compounds B Primary In Vitro Screening (e.g., Kinase Panel, Antiproliferative Assay) A->B C Hit Identification B->C D Dose-Response and IC50/EC50 Determination C->D E Secondary Assays (e.g., Cellular Mechanism of Action) D->E F Lead Optimization E->F G In Vivo Studies F->G

A workflow for the biological evaluation of novel compounds.

Initial Screening Suggestions:

  • Kinase Inhibitor Screening: Screen the compounds against a panel of kinases, as many trifluoromethyl-containing molecules are known to be kinase inhibitors.

  • Antiproliferative Assays: Evaluate the compounds for their ability to inhibit the growth of various cancer cell lines.

  • Antimicrobial Assays: Test the compounds against a panel of bacteria and fungi.

Conclusion

This compound is a promising and versatile starting material for the development of novel compounds in medicinal chemistry. Its unique substitution pattern allows for a wide range of chemical transformations, leading to the synthesis of diverse molecular architectures. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the potential of this valuable building block in the quest for new therapeutic agents.

References

  • Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis - Benchchem. (n.d.).
  • The Role of Trifluoromethylated Benzonitriles in Modern Drug Discovery. (n.d.).
  • Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols - Benchchem. (n.d.).
  • 3-(Trifluoromethyl)benzonitrile - African Rock Art. (n.d.).
  • The Role of Trifluoromethylbenzonitriles in Modern Synthesis. (2025, November 14).
  • Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile - Benchchem. (n.d.).
  • The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. (n.d.).
  • Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols - Benchchem. (n.d.).
  • Design and biological activity of trifluoromethyl containing drugs - Wechem. (2025, May 29).
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.).
  • The chemical structure of some biologically important benzonitrile derivatives. (n.d.).
  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (2009, March 6).
  • 2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile - SynHet. (n.d.).
  • Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Methylbenzonitrile Derivatives - Benchchem. (n.d.).
  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC. (n.d.).
  • Suzuki Coupling Reactions Involving 4-Fluoro-2-methoxy-N-methylaniline for the Synthesis of Novel Biaryl Compounds - Benchchem. (n.d.).
  • CAS 132927-08-3 this compound - BOC Sciences. (n.d.).
  • CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents. (n.d.).
  • Amine synthesis by nitrile reduction - Organic Chemistry Portal. (n.d.).
  • Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry - Benchchem. (n.d.).

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"experimental protocol for working with 2-Methoxy-4-(trifluoromethyl)benzonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-Methoxy-4-(trifluoromethyl)benzonitrile: Properties, Handling, and Synthetic Protocols

Introduction

This compound is a substituted aromatic compound of significant interest to the fields of medicinal chemistry, agrochemicals, and materials science. Its molecular architecture, featuring a nitrile (-CN), a methoxy (-OCH₃) ether, and a trifluoromethyl (-CF₃) group, provides a unique combination of electronic properties and reactive handles for chemical modification. The trifluoromethyl group, in particular, is a highly valued substituent in drug design for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] This document serves as a comprehensive technical guide for researchers, providing essential data on the compound's properties, detailed protocols for its safe handling, and validated experimental procedures for its synthetic transformations.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of any chemical protocol. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 132927-08-3 [2][3]
Molecular Formula C₉H₆F₃NO [2][3]
Molecular Weight 201.15 g/mol [2][3]

| Synonyms | 4-Cyano-3-methoxybenzotrifluoride, 2-Cyano-5-(trifluoromethyl)anisole |[2][3] |

Table 2: Spectroscopic Data for Characterization

Technique Data Source
¹H NMR Spectral data available for analysis. [4]
¹³C NMR Spectral data available for analysis. [4]
Mass Spectrometry Spectral data available for analysis. [4]
Infrared (IR) Spectral data available for analysis. [4]

Note: Researchers should always acquire their own analytical data to confirm the identity and purity of the material before use.

Safety, Handling, and Storage

Substituted benzonitriles, especially those containing fluorine groups, require careful handling. The general precautions for nitriles must be observed due to the potential for the release of hydrogen cyanide under acidic or thermal decomposition conditions.

Hazard Profile:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][6]

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[5]

  • Respiratory Protection: All handling should be performed in a certified chemical fume hood. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Handling and Storage Protocols:

  • Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood.[5][6]

  • Incompatible Materials: Keep away from strong acids and oxidizing agents.[5]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] The compound may be hygroscopic; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure Assess Assess Hazards (Review SDS) PPE Don Appropriate Personal Protective Equipment Assess->PPE FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Grounding Ground Equipment (Avoid Static Discharge) FumeHood->Grounding Waste Segregate & Dispose of Hazardous Waste Grounding->Waste Decontaminate Decontaminate Glassware & Work Surfaces Waste->Decontaminate

Caption: General laboratory safety workflow for handling chemical reagents.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The electron-withdrawing nature of the trifluoromethyl and nitrile groups deactivates the aromatic ring towards electrophilic substitution, while the methoxy group is an activating, ortho-para director. This electronic interplay allows for selective transformations.

  • Nitrile Group (-CN): A versatile functional group that can be hydrolyzed to a carboxylic acid, partially hydrolyzed to an amide, or reduced to a primary amine.

  • Methoxy Group (-OCH₃): Can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to yield a phenol.[8] This phenol is a valuable intermediate for introducing new functionalities via O-alkylation or other reactions.

  • Aromatic Ring: While deactivated, it can still undergo nucleophilic aromatic substitution under specific conditions, particularly if a leaving group is present at an activated position.

G Start This compound Acid 2-Methoxy-4-(trifluoromethyl)benzoic Acid Start->Acid Hydrolysis (e.g., NaOH, H₂O, Δ) Amine (2-Methoxy-4-(trifluoromethyl)phenyl)methanamine Start->Amine Reduction (e.g., LAH or H₂/cat.) Phenol 2-Hydroxy-4-(trifluoromethyl)benzonitrile Start->Phenol Demethylation (e.g., BBr₃)

Sources

Application Notes and Protocols for 2-Methoxy-4-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 2-Methoxy-4-(trifluoromethyl)benzonitrile

This compound, with CAS Number 132927-08-3, is a substituted aromatic nitrile that serves as a versatile building block in modern organic synthesis.[1][2] Its unique molecular architecture, featuring a methoxy group, a trifluoromethyl group, and a nitrile moiety on a benzene ring, imparts a distinct reactivity profile that is of significant interest in the development of novel pharmaceuticals and agrochemicals.

The trifluoromethyl group, a common feature in many contemporary drug candidates, is known to enhance metabolic stability, lipophilicity, and binding affinity.[3][4] The nitrile group is a valuable functional handle that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles, making it a cornerstone for library synthesis and lead optimization.[3] The methoxy group further modulates the electronic properties of the aromatic ring, influencing its reactivity in various chemical transformations.

These application notes provide a comprehensive guide to the safe handling, storage, and disposal of this compound, ensuring the integrity of the material and the safety of laboratory personnel. The protocols outlined below are grounded in established safety principles for handling substituted benzonitriles and trifluoromethylated aromatic compounds.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a compound is foundational to its safe handling. Below is a summary of the key properties of this compound.

PropertyValue
CAS Number 132927-08-3
Molecular Formula C₉H₆F₃NO
Molecular Weight 201.15 g/mol [2]
Physical Form Solid[1]
Purity Typically ≥97%
Storage Temperature Room Temperature (sealed in dry conditions)[1]

Hazard Identification and Safety Precautions

Substituted benzonitriles should be handled with care due to their potential toxicity. The hazard codes for this compound are designated as 'T' (Toxic), with associated risk and safety phrases that necessitate stringent safety protocols.[5]

Hazard Phrases:

  • R20/21/22: Harmful by inhalation, in contact with skin, and if swallowed.

  • R36/37/38: Irritating to eyes, respiratory system, and skin.

Safety Phrases:

  • S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

  • S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound.

PPE_Protocol cluster_ppe Essential Personal Protective Equipment ppe_goggles Chemical Splash Goggles ppe_gloves Nitrile Gloves (Solvent-Resistant) ppe_coat Laboratory Coat ppe_respirator NIOSH-Approved Respirator (if ventilation is inadequate) researcher Researcher researcher->ppe_goggles Eye Protection researcher->ppe_gloves Hand Protection researcher->ppe_coat Body Protection researcher->ppe_respirator Respiratory Protection

Caption: Required PPE for handling this compound.

Protocols for Safe Handling and Use

Adherence to the following protocols is crucial to minimize exposure and ensure a safe working environment.

Work Area Preparation
  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[3][6]

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, dry sand) should be available in the immediate vicinity.[6]

Weighing and Dispensing Protocol

Due to its solid form and potential for dust generation, the following steps should be followed for weighing and dispensing:

  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the PPE section.

  • Inert Atmosphere (Recommended): For applications sensitive to moisture or air, consider handling the compound in a glove box or under a stream of inert gas (e.g., nitrogen or argon).

  • Dispensing: Carefully transfer the desired amount of the solid from the main container to a secondary container using a clean spatula. Avoid generating dust. If any dust is generated, ensure it is contained within the fume hood.

  • Sealing: Immediately and securely seal both the primary and secondary containers after dispensing.

  • Cleaning: Clean any residual solid from the spatula and weighing area using a cloth dampened with an appropriate solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.

Reaction Setup and Monitoring
  • Glassware: Use clean, dry glassware for all reactions.

  • Addition: When adding the compound to a reaction mixture, do so in a controlled manner, either as a solid or dissolved in a suitable anhydrous solvent.

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS, GC-MS).

  • Work-up: Quench and work up reactions in the fume hood. Be mindful of potential exotherms and gas evolution.

Storage Protocols

Proper storage is essential to maintain the purity and stability of this compound and to prevent accidental exposure.

Storage ConditionRecommendationRationale
Temperature Room TemperatureThe compound is stable at ambient temperatures.[1]
Atmosphere Sealed in a dry environment. Consider storage under an inert atmosphere (e.g., Argon or Nitrogen).Protects from atmospheric moisture which could potentially hydrolyze the nitrile group over time, especially in the presence of acidic or basic impurities.
Container Tightly sealed, clearly labeled container.Prevents contamination and ensures proper identification.
Location Cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[3]Minimizes degradation and reduces fire risk.
Incompatibilities Store away from strong acids, strong bases, and strong oxidizing agents.[7]Prevents potentially vigorous or hazardous reactions.

Emergency Procedures

A proactive approach to safety includes being prepared for emergencies.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Wash affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][6]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

Spill and Leak Cleanup
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid directing airflow out of the fume hood.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials for hazardous waste disposal.

Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

Disposal_Workflow cluster_waste Waste Disposal Workflow start Generation of Waste (e.g., excess reagent, contaminated materials) collect Collect in a Labeled, Sealed Container start->collect segregate Segregate from Incompatible Waste collect->segregate store Store in a Designated Hazardous Waste Area segregate->store dispose Arrange for Pickup by Licensed Waste Disposal Service store->dispose end Proper Disposal dispose->end

Caption: Step-by-step waste disposal workflow for this compound.

Do not dispose of this chemical down the drain or in regular trash.[8] All disposals must be in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable reagent for chemical synthesis. Its effective and safe use is predicated on a thorough understanding of its properties and potential hazards. By implementing the detailed handling, storage, and disposal protocols outlined in these application notes, researchers can confidently and safely incorporate this compound into their research and development endeavors, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • Current time information in San Diego, CA, US. (n.d.).
  • New Jersey Department of Health. (n.d.). Benzonitrile - Hazard Summary.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.
  • International Labour Organization & World Health Organization. (2021). ICSC 1103 - BENZONITRILE.
  • International Programme on Chemical Safety. (n.d.). BENZONITRILE.
  • ChemWhat. (n.d.). This compound CAS#: 132927-08-3.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-4-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-4-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your reaction yields and product purity.

I. Synthesis Overview: The Williamson Ether Synthesis Approach

The most common and reliable method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the deprotonation of a phenolic hydroxyl group followed by nucleophilic substitution with a methylating agent. The typical starting material is 4-Hydroxy-3-(trifluoromethyl)benzonitrile.

Reaction Workflow Diagram

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Methylation (SN2) Start 4-Hydroxy-3- (trifluoromethyl)benzonitrile Alkoxide Phenoxide Intermediate Start->Alkoxide Base Base Base (e.g., K2CO3, NaH) Methylating_Agent Methylating Agent (e.g., DMS, MeI) Product 2-Methoxy-4- (trifluoromethyl)benzonitrile Alkoxide->Product Methylating Agent

Caption: General workflow for the synthesis of this compound via Williamson ether synthesis.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Formation

Q: I'm seeing a very low yield or no formation of my desired product. What could be the issue?

A: Low or no product formation in a Williamson ether synthesis can stem from several factors. Let's break down the most common culprits.[1][2]

Possible Cause Troubleshooting Suggestion Scientific Rationale
Ineffective Deprotonation Ensure your base is strong enough and used in sufficient quantity. For phenolic hydroxyl groups, bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are effective. If using a weaker base, you may need to increase the reaction temperature.The pKa of a phenolic proton is around 10. The conjugate acid of your base should have a higher pKa to ensure complete deprotonation and formation of the reactive phenoxide nucleophile.
Poor Quality Reagents Use freshly opened or properly stored reagents. Methylating agents like dimethyl sulfate (DMS) and methyl iodide (MeI) are sensitive to moisture. Ensure your solvent is anhydrous.Moisture can quench the strong base and hydrolyze the methylating agent, rendering them inactive. Anhydrous solvents prevent these side reactions.[3]
Inappropriate Solvent Use a polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile (ACN).Polar aprotic solvents are ideal for S_N2 reactions as they solvate the cation of the alkoxide but do not strongly solvate the nucleophilic anion, leaving it more available to attack the electrophilic methylating agent.[1][4]
Low Reaction Temperature Gradually increase the reaction temperature. A typical range for this synthesis is 50-100 °C.[1]Higher temperatures increase the reaction rate. However, be cautious as excessively high temperatures can lead to side reactions and decomposition.
Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield of Product Check_Base Is the base strong enough and in sufficient excess? Start->Check_Base Check_Reagents Are reagents and solvent anhydrous and of high purity? Check_Base->Check_Reagents Yes Increase_Base Use a stronger base (e.g., NaH) or increase stoichiometry. Check_Base->Increase_Base No Check_Solvent Is the solvent a polar a-protic solvent (e.g., DMF, Acetone)? Check_Reagents->Check_Solvent Yes Use_Dry_Reagents Use freshly opened reagents and anhydrous solvents. Check_Reagents->Use_Dry_Reagents No Check_Temp Is the reaction temperature optimized (50-100 °C)? Check_Solvent->Check_Temp Yes Change_Solvent Switch to a recommended polar aprotic solvent. Check_Solvent->Change_Solvent No Increase_Temp Gradually increase reaction temperature and monitor. Check_Temp->Increase_Temp No Success Improved Yield Check_Temp->Success Yes Increase_Base->Check_Reagents Use_Dry_Reagents->Check_Solvent Change_Solvent->Check_Temp Increase_Temp->Success

Caption: A step-by-step guide to troubleshooting low product yield.

Problem 2: Presence of Impurities in the Final Product

Q: My final product is not pure. What are the likely side reactions and how can I minimize them?

A: Impurities often arise from side reactions. Understanding these pathways is key to their mitigation.

Potential Side Reaction Troubleshooting Suggestion Scientific Rationale
N-methylation of the Nitrile Group This is generally not a major concern under typical Williamson ether synthesis conditions. However, if suspected, use milder methylating agents and avoid excessively high temperatures.The nitrile group is a poor nucleophile and is unlikely to compete with the much more reactive phenoxide ion.
Unreacted Starting Material Ensure a slight excess of the methylating agent (e.g., 1.1-1.5 equivalents). Monitor the reaction by TLC or LC-MS to ensure full conversion of the starting material.Using a stoichiometric excess of the electrophile drives the reaction to completion, minimizing the amount of unreacted nucleophile remaining.
Hydrolysis of the Nitrile Group Ensure anhydrous conditions. If water is present, the nitrile can hydrolyze to a carboxylic acid, especially if the reaction is run for an extended period at high temperatures with a strong base.The nitrile group is susceptible to hydrolysis under basic conditions, which is accelerated by heat.
Problem 3: Difficult Purification

Q: I'm having trouble purifying my product. What are the recommended methods?

A: Purification of benzonitrile derivatives can be achieved through several standard laboratory techniques.[5][6]

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A silica gel stationary phase with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.[6] Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Distillation: If the product is a liquid with a sufficiently high boiling point, vacuum distillation can be used for purification.[5]

III. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this synthesis?

A1: For laboratory-scale synthesis, sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that deprotonates the phenol irreversibly. For larger-scale reactions where safety and cost are more significant considerations, potassium carbonate (K₂CO₃) is a good alternative, although it may require higher temperatures and longer reaction times.

Q2: Can I use a different methylating agent?

A2: Yes, while dimethyl sulfate (DMS) and methyl iodide (MeI) are common, other methylating agents can be used. However, be aware of their relative reactivities and toxicities. For instance, methyl tosylate is a solid and can be easier to handle than the volatile MeI.

Q3: Is a phase-transfer catalyst (PTC) necessary for this reaction?

A3: While not strictly necessary, a phase-transfer catalyst (PTC) can be beneficial, especially when using a solid base like potassium carbonate in a liquid-liquid or solid-liquid system.[7][8][9] A PTC, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the reaction with the methylating agent occurs, thereby increasing the reaction rate.[10][11]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting material. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is progressing. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.

IV. Detailed Experimental Protocol

This protocol provides a starting point for the synthesis of this compound.

Materials:

  • 4-Hydroxy-3-(trifluoromethyl)benzonitrile

  • Potassium Carbonate (anhydrous, powdered)

  • Dimethyl Sulfate (DMS)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of 4-Hydroxy-3-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous acetone, add anhydrous powdered potassium carbonate (2.0 eq).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Slowly add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 56 °C for acetone) and monitor the reaction by TLC.

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

V. References

  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem Technical Support.

  • Guidechem. (n.d.). How can 2-(Trifluoromethyl)benzonitrile be synthesized?. FAQ - Guidechem.

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor.

  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?. ResearchGate.

  • ResearchGate. (2019, July 2). (PDF) PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS. ResearchGate.

  • SynHet. (n.d.). 2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile. SynHet.

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry.

  • Jetir.Org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Jetir.Org.

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Purity: The Importance of Purification in 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile Production. NINGBO INNO PHARMCHEM CO.,LTD.

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry.

  • Polish Pharmaceutical Society. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. Polish Pharmaceutical Society.

  • Chem.libretexts.org. (n.d.). Phase Transfer Catalysis. Chemistry LibreTexts.

  • MDPI. (n.d.). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. MDPI.

  • Google Patents. (n.d.). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile. Google Patents.

Sources

Technical Support Center: Synthesis of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzonitriles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes. The content is structured in a question-and-answer format to directly address specific issues encountered during experimentation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues that can arise during the workup, purification, or execution of various benzonitrile synthesis methods.

Q1: My final product is contaminated with the corresponding benzamide or benzoic acid. How can I prevent this hydrolysis?

A1: The hydrolysis of the nitrile group is a common side reaction, particularly during reaction workup or purification under non-neutral pH conditions and/or with heating.[1][2] The reaction proceeds in two stages: first to the amide, and then to the carboxylic acid (or its salt).[1][3]

Causality & Prevention:

  • Acidic/Basic Conditions: Both strong acids and bases catalyze the hydrolysis of nitriles.[4] During aqueous workup, ensure the pH is kept as close to neutral as possible. If an acid or base wash is necessary, perform it quickly and at low temperatures.

  • Elevated Temperatures: Hydrolysis is significantly accelerated by heat.[4] Avoid prolonged heating during workup or purification steps like distillation if water and acid/base are present. If purification by distillation is required, ensure the product is rigorously dried beforehand.

  • Chromatography: When using silica gel chromatography, be aware that standard silica gel is acidic and can promote hydrolysis of sensitive nitriles, especially when using protic solvents like methanol in the eluent. This can lead to streaking and product loss on the column.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral or basic modifier, such as triethylamine (~1%) in the eluent system. Alternatively, use neutral alumina as the stationary phase.

Troubleshooting Protocol: Minimizing Hydrolysis During Workup

  • Quenching: Cool the reaction mixture to room temperature or below before quenching.

  • Aqueous Wash: Quench the reaction with cold, neutral water or a buffered solution (e.g., phosphate buffer, pH 7) instead of strongly acidic or basic solutions.

  • Extraction: Promptly extract the product into a non-polar organic solvent.

  • Drying & Evaporation: Dry the organic layer thoroughly with an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure without excessive heating.

Q2: The yield of my target benzonitrile is low, and I'm isolating a significant amount of the dehalogenated starting material. What causes this?

A2: Dehalogenation (or hydrodehalogenation) is a frequent side reaction in transition-metal-catalyzed cyanations (e.g., using Palladium or Nickel catalysts) where the aryl halide is converted to an arene.[5] This occurs when a metal-hydride species is formed, which can then react with the starting material.[6]

Primary Causes & Solutions:

  • Proton Sources: The presence of water, alcohols, or even acidic protons on other functional groups can lead to the formation of palladium-hydride species.

    • Solution: Ensure all solvents and reagents are strictly anhydrous.[6] Use freshly dried solvents and perform the reaction under an inert atmosphere (N₂ or Ar).

  • Base Choice: Strong, sterically unhindered bases can sometimes promote pathways that lead to metal-hydride formation.

    • Solution: Switch to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[6]

  • Ligand Choice: The ligand plays a critical role. Some ligands are more prone to side reactions that generate the undesired hydride species.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands like SPhos or XPhos). These ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[6]

Q3: How do electron-donating (EDG) or electron-withdrawing (EWG) groups on my aryl halide affect the synthesis?

A3: Substituents on the aromatic ring significantly influence reactivity through inductive and resonance effects, altering reaction rates and sometimes favoring side reactions.[7]

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃, -CN):

    • Effect: EWGs make the aryl halide more electron-deficient and generally more reactive in palladium-catalyzed cross-coupling reactions (oxidative addition is often faster).[8] However, they also make the nitrile carbon of the product more electrophilic and thus more susceptible to nucleophilic attack, including hydrolysis to the carboxylic acid.[7]

    • Troubleshooting: For substrates with strong EWGs, be particularly careful during workup to avoid hydrolysis (see Q1).

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -N(CH₃)₂, -CH₃):

    • Effect: EDGs make the aryl halide more electron-rich, which can slow down the oxidative addition step in cross-coupling reactions.[5][8] This can sometimes make side reactions like dehalogenation more competitive.

    • Troubleshooting: For electron-rich aryl halides, a more active catalyst system (e.g., a more electron-rich ligand) or higher reaction temperatures may be required to achieve full conversion.

Part 2: Troubleshooting Guide for Specific Synthetic Routes

Method 1: The Sandmeyer Reaction

The Sandmeyer reaction is a classic method for converting anilines to benzonitriles via a diazonium salt intermediate.[9]

Q: My Sandmeyer cyanation yield is low, and the main byproduct is a phenol. What went wrong?

A: This is a very common issue. The intermediate aryl diazonium salt is thermally unstable and can react with water to produce a phenol, especially at elevated temperatures.[10][11] This competing reaction is often called "Verkochung" (German for "cooking away").[10]

Causality & Prevention:

  • Temperature Control is Critical: The diazotization (formation of the diazonium salt) and the subsequent cyanation must be performed at low temperatures, typically 0-5 °C, to prevent premature decomposition of the diazonium salt.[11]

  • Slow Addition: The diazonium salt solution should be added slowly to the cold copper(I) cyanide solution. A rapid, uncontrolled addition can cause a local temperature increase, leading to phenol formation.

  • Mechanism: The desired reaction proceeds via a single-electron transfer from the copper(I) catalyst, generating an aryl radical that then reacts to form the nitrile.[12] The side reaction involves nucleophilic attack by water on the diazonium salt.

Diagram: Sandmeyer Reaction - Main vs. Side Pathway

Sandmeyer Aniline Ar-NH₂ Diazonium Ar-N₂⁺ Aniline->Diazonium NaNO₂, HX 0-5 °C ArylRadical Ar• Diazonium->ArylRadical Cu(I)CN (e⁻ transfer) -N₂ Phenol Ar-OH (Side Product) Diazonium->Phenol + H₂O (High Temp) -N₂, -H⁺ Benzonitrile Ar-CN (Desired Product) ArylRadical->Benzonitrile + [Cu(II)(CN)₂] CuCN Cu(I)CN CuCN->Diazonium H2O H₂O H2O->Diazonium

Caption: Desired cyanation vs. undesired phenol formation in the Sandmeyer reaction.

Optimized Protocol: Sandmeyer Cyanation of an Aniline [11]

  • Diazotization: Dissolve one equivalent of the starting aniline in an aqueous acid (e.g., 3M HCl). Cool the solution to 0-5 °C in an ice-water bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at 0-5 °C.

  • Copper Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium or potassium cyanide (1.2 equivalents) in water. Cool this solution to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the vigorously stirred copper cyanide solution via a dropping funnel, keeping the temperature of the receiving flask at or below 5 °C.

  • Completion: After the addition is complete, allow the mixture to warm slowly to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.

  • Workup: Cool the mixture, and then extract the product with an appropriate organic solvent (e.g., toluene, ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude benzonitrile.

Method 2: The Rosenmund-von Braun Reaction

This reaction involves the cyanation of an aryl halide using copper(I) cyanide, typically at high temperatures in a polar aprotic solvent.[13][14]

Q: My Rosenmund-von Braun reaction is very slow, requires harsh conditions (200 °C), and the workup to remove copper salts is a nightmare. Are there better ways?

A: Yes, the classical Rosenmund-von Braun reaction is notorious for these issues.[13] The high temperatures limit functional group tolerance, and the use of stoichiometric or excess CuCN makes product purification difficult. Modern protocols have made significant improvements.

Causality & Improvements:

  • Harsh Conditions: The original procedure requires high temperatures to drive the reaction between the aryl halide and the relatively insoluble CuCN.

  • Modern Catalytic Approach: Recent developments have shown that the reaction can be run under much milder conditions (e.g., ~110 °C) using only a catalytic amount of a copper source (e.g., 10 mol% CuI) with a ligand and a soluble cyanide source like NaCN.[15] The ligand, such as N,N'-dimethylethylenediamine or L-proline, accelerates the reaction, allowing for lower temperatures and catalyst loadings.[15][16] This domino halide exchange-cyanation is much more efficient and simplifies purification.[15]

Data Table: Comparison of Rosenmund-von Braun Conditions

ParameterClassical MethodModern Catalytic Method[15]
Copper Reagent Stoichiometric CuCN (≥1 equiv)Catalytic CuI (e.g., 10 mol%)
Cyanide Source CuCNNaCN (1.2 equiv)
Ligand NoneN,N'-dimethylethylenediamine (20 mol%)
Solvent High-boiling polar (DMF, Pyridine)Lower-boiling non-polar (Toluene)
Temperature 150-250 °C~110 °C
Workup Difficult (Ammonia/Cyanide washes)Simplified (Aqueous wash)
Functional Group Tolerance LowExcellent

Troubleshooting Protocol: L-Proline-Promoted Catalytic Cyanation [16]

  • Reaction Setup: To an oven-dried flask under an inert atmosphere, add the aryl halide (1 equiv), CuI (10 mol%), NaCN (1.2 equiv), and L-proline (20 mol%).

  • Solvent: Add a suitable dry solvent (e.g., DMF or DMSO).

  • Heating: Heat the mixture to 110-120 °C and monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction, dilute with water, and extract the product with ethyl acetate. The significantly reduced amount of copper makes the workup much simpler than the classical method. Wash the organic layers with water and brine, dry, and concentrate.

Method 3: Palladium-Catalyzed Cyanation

This modern approach offers mild conditions and broad functional group tolerance for converting aryl halides and triflates to benzonitriles.[17][18]

Q: My palladium-catalyzed cyanation stops before completion, suggesting the catalyst has died. Why does this happen?

A: This is a well-documented problem known as catalyst deactivation by cyanide . Cyanide ions can strongly coordinate to the palladium center at all stages of the catalytic cycle, forming stable, inactive palladium-cyanide complexes and effectively poisoning the catalyst.[18][19]

Causality & Prevention:

  • Cyanide Poisoning: Excess soluble cyanide in the reaction mixture is the primary cause of deactivation.

  • Choice of Cyanide Source: The choice of cyanide source is a key strategy to control the concentration of free cyanide.

    • K₄[Fe(CN)₆]: A non-toxic, stable source that releases cyanide slowly into the reaction medium, keeping the free cyanide concentration low.[8][18]

    • Zn(CN)₂: Less toxic than KCN/NaCN and has low solubility in many organic solvents, which also helps maintain a low concentration of active cyanide.[8][18] It can also act as a Lewis acid to facilitate the final reductive elimination step.

  • Additives: In some protocols, additives are used to protect the catalyst. For example, using a copper or zinc co-catalyst can help by preferentially binding to the excess cyanide.

Diagram: Pd-Catalyzed Cyanation Cycle and Deactivation Pathway

PalladiumCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (+ Ar-X) Deactivated1 [Pd(CN)₄]²⁻ (Inactive) Pd0->Deactivated1 Excess CN⁻ (Poisoning) Transmetal Ar-Pd(II)(CN)L₂ OxAdd->Transmetal Cyanide Exchange (+ 'CN⁻') Deactivated2 [L₂Pd(CN)₂] (Inactive) OxAdd->Deactivated2 Excess CN⁻ (Poisoning) Transmetal->Pd0 Product Ar-CN Transmetal->Product Reductive Elimination

Caption: Catalytic cycle for Pd-catalyzed cyanation and catalyst deactivation by excess cyanide.

Troubleshooting Table: Palladium-Catalyzed Cyanation

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion / Catalyst Deactivation Cyanide poisoning of the Pd(0) catalyst.Switch to a slow-release cyanide source like K₄[Fe(CN)₆] or the less soluble Zn(CN)₂.[8][18]
Significant Hydrodehalogenation Presence of water/protons; unsuitable base or ligand.Use strictly anhydrous conditions. Switch to a weaker base (K₂CO₃, K₃PO₄). Use bulky, electron-rich phosphine ligands.[5][6]
No Reaction with Aryl Chloride Aryl chlorides are less reactive than bromides/iodides.Use a more active catalyst system, often involving specific biarylphosphine ligands (e.g., t-BuXPhos) and higher temperatures.[8]
Formation of Isonitrile Byproduct Isomerization can occur, though it is less common. Modern methods can use isonitriles as a cyano source.[20]Ensure the purity of the cyanide source. Confirm product structure carefully by spectroscopy (¹³C NMR, IR).

References

  • Nickel-Catalyzed Cyan
  • hydrolysis of nitriles. Chemguide. [Link]
  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
  • Sandmeyer reaction. Wikipedia. [Link]
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. National Institutes of Health (NIH). [Link]
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]
  • Hydrolysis of nitriles. Lumen Learning. [Link]
  • Converting Nitriles to Amides. Chemistry Steps. [Link]
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE. [Link]
  • Sandmeyer Reaction Mechanism. Adda247. [Link]
  • Sandmeyer Reaction Mechanism. BYJU'S. [Link]
  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]
  • Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health (NIH). [Link]
  • L-Proline-Promoted Rosenmund–von Braun Reaction. Thieme Connect. [Link]
  • The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Rosenmund–von Braun reaction. Wikipedia. [Link]
  • Nickel‐Catalyzed Cyanation of Vinyl Triflates with Isonitrile as a Nucleophilic CN Source.
  • Copper-catalyzed domino halide exchange-cyanation of aryl bromides. National Institutes of Health (NIH). [Link]
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of benzonitrile derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and achieve optimal results in your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis of benzonitrile derivatives, particularly through palladium-catalyzed cross-coupling reactions, a widely used and versatile method.[1][2]

Q1: My palladium-catalyzed cyanation of an aryl halide is giving a low yield. What are the most likely causes?

A1: Low yields in palladium-catalyzed cyanation reactions are a frequent issue and can often be traced back to several key factors:

  • Catalyst Deactivation: The cyanide anion (CN⁻) can act as a poison to the palladium catalyst.[2][3][4] Excess cyanide can coordinate strongly to the palladium center, leading to the formation of inactive complexes like [(CN)₄Pd]²⁻ and disrupting the catalytic cycle at multiple stages, including oxidative addition, transmetalation, and reductive elimination.[1][4]

  • Presence of Water: Even trace amounts of water can be detrimental. Water can hydrolyze the cyanide source, generating hydrogen cyanide (HCN), which reacts with the Pd(0) catalyst to form inactive hydride complexes such as [(CN)₃PdH]²⁻.[3][4]

  • Poor Quality of Reagents: The purity of the aryl halide, cyanide source, and solvent is paramount. Impurities can interfere with the catalyst or lead to unwanted side reactions. For instance, a yellow tint in benzonitrile itself indicates impurities that could affect subsequent reactions.[5]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Insufficient temperature may lead to slow or incomplete reaction, while excessively high temperatures can cause decomposition of reactants, products, or the catalyst.[6][7]

Q2: I'm observing the formation of an amide byproduct. How can I prevent this?

A2: The formation of a benzamide derivative is a common side reaction resulting from the hydrolysis of the nitrile product.[8][9] This is particularly prevalent under harsh acidic or basic conditions, often at elevated temperatures.[9]

To minimize amide formation:

  • Control the Water Content: Ensure anhydrous conditions by thoroughly drying glassware and using anhydrous solvents.[6] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[5]

  • Milder Reaction Conditions: If possible, conduct the reaction at a lower temperature.[6] Some modern catalytic systems are effective at or below room temperature.

  • Careful Work-up: During the reaction work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions, especially at elevated temperatures.

Q3: Which cyanide source is best for my reaction?

A3: The choice of cyanide source is critical for both safety and reaction efficiency.

  • Alkali Metal Cyanides (NaCN, KCN): These are inexpensive but highly toxic and their high solubility can lead to catalyst poisoning due to high concentrations of free cyanide ions.[2]

  • Zinc Cyanide (Zn(CN)₂): This is a popular choice as it is less toxic than alkali metal cyanides and its lower solubility in organic solvents helps to maintain a low concentration of free cyanide, thus reducing catalyst deactivation.[2][10]

  • Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): This is a non-toxic and stable cyanide source, often considered a "green" alternative.[2] It releases cyanide ions slowly into the reaction mixture, which helps to prevent catalyst poisoning.[11]

  • Trimethylsilylcyanide (TMSCN): This can be an effective cyanide source, but like other cyanides, it is toxic.[12]

The optimal choice will depend on the specific substrate and reaction conditions. For sensitive substrates, a less toxic and slow-releasing source like K₄[Fe(CN)₆] is often preferred.[2]

Q4: How does the choice of ligand affect the reaction outcome?

A4: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and preventing deactivation. Electron-rich and sterically bulky phosphine ligands are commonly employed.

  • Stabilization of the Catalytic Species: Ligands coordinate to the palladium center, preventing the formation of inactive palladium black.

  • Promotion of Key Catalytic Steps: The electronic and steric properties of the ligand can influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

  • Inhibition of Catalyst Poisoning: Bulky ligands can sterically hinder the coordination of excess cyanide ions to the palladium center, thus mitigating catalyst deactivation.

Commonly used ligands include phosphines like dppf (1,1'-bis(diphenylphosphino)ferrocene).[12][13] The development of new ligands, such as those containing benzonitrile moieties, has also been shown to promote reductive elimination and stabilize the active nickel catalyst in related cross-coupling reactions.[14][15]

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of benzonitrile derivatives.

Issue 1: Low or No Product Formation

Troubleshooting_Low_Yield

Causality and Actionable Solutions:

Potential Cause Underlying Reason Recommended Action
Catalyst Deactivation Excess cyanide ions bind to and poison the palladium catalyst, halting the catalytic cycle.[2][3][4] Trace water can hydrolyze cyanide to HCN, which also deactivates the catalyst.[3][4]1. Switch Cyanide Source: Use K₄[Fe(CN)₆] for slow cyanide release or Zn(CN)₂ for its low solubility to maintain a low CN⁻ concentration.[2][11] 2. Additives: Incorporate additives like zinc formate dihydrate, which can help reactivate the palladium catalyst.[13] 3. Ensure Anhydrous Conditions: Rigorously dry all solvents and glassware, and perform the reaction under an inert atmosphere.[5][6]
Suboptimal Temperature The reaction may have a high activation energy, requiring thermal input. Conversely, excessive heat can lead to decomposition.[6][7]1. Temperature Screening: Systematically screen a range of temperatures to find the optimum. 2. Microwave Synthesis: Employ microwave irradiation for rapid and uniform heating, which can significantly reduce reaction times and improve yields.[16][17]
Incorrect Solvent Choice The solvent influences the solubility of reagents and the stability of catalytic intermediates. Polar aprotic solvents are generally preferred.1. Solvent Screening: Test solvents such as DMF, DMAc, NMP, or dioxane.[16][18] 2. Solvent Purity: Always use anhydrous, high-purity solvents.[5]
Poor Ligand Performance The ligand may not be effectively stabilizing the catalyst or promoting the necessary steps in the catalytic cycle.1. Ligand Screening: Evaluate a panel of phosphine ligands with varying steric and electronic properties. 2. Ligand-to-Metal Ratio: Optimize the ligand-to-palladium ratio.
Issue 2: Formation of Significant Side Products

Side_Product_Troubleshooting

Causality and Actionable Solutions:

Observed Side Product Plausible Mechanism Corrective Actions
Benzamide Partial or complete hydrolysis of the benzonitrile product, catalyzed by acid or base, especially in the presence of water.[8][9][19]1. Strict Anhydrous Conditions: Use thoroughly dried solvents and reagents.[6] 2. pH Control: Buffer the reaction mixture if necessary to maintain neutral conditions. 3. Mild Work-up: Avoid high temperatures and prolonged exposure to aqueous acid or base during product isolation.
Dehalogenated Starting Material (Hydrodehalogenation) A competing reaction pathway where the aryl halide is reduced instead of undergoing cyanation. This can be promoted by certain catalyst systems or impurities.1. Re-evaluate Catalyst System: Screen different palladium sources and ligands. 2. Temperature Control: Lowering the reaction temperature may disfavor this side reaction.[6]
Homocoupling of Aryl Halide (e.g., Biphenyl Derivatives) Two molecules of the aryl halide couple with each other. This can occur when the rate of reductive elimination to form the homocoupled product is competitive with the cyanation pathway.1. Optimize Ligand: A bulky ligand can sometimes suppress homocoupling. 2. Increase Cyanide Concentration (Carefully): A higher effective concentration of the cyanide nucleophile can favor the desired cross-coupling over homocoupling. However, this must be balanced against the risk of catalyst poisoning.

Section 3: Experimental Protocols

Protocol 1: Microwave-Assisted Palladium-Catalyzed Cyanation of Aryl Bromides

This protocol is adapted for rapid synthesis and optimization using microwave irradiation, which offers significant advantages in terms of reduced reaction times and often improved yields.[16][17][20]

Materials:

  • Aryl bromide (1.0 mmol)

  • Zinc cyanide (Zn(CN)₂; 0.6 mmol)

  • Pd(dppf)Cl₂ (0.01 mmol)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA; 0.2 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (3 mL)

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), zinc cyanide (0.6 mmol), Pd(dppf)Cl₂ (0.01 mmol), and TMEDA (0.2 mmol).[16]

  • Add 3 mL of anhydrous DMF to the vial.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at 180 °C for 300 seconds with stirring.[16]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The reaction mixture can be analyzed by GC-MS or LC-MS to determine conversion.

  • Work-up and Purification: To isolate the product, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[16]

Protocol 2: General Procedure for Palladium-Catalyzed Cyanation using a Non-Toxic Cyanide Source

This protocol utilizes potassium hexacyanoferrate(II), a safer alternative to traditional cyanide salts.[2]

Materials:

  • (Hetero)aryl chloride or bromide (1 mmol)

  • Palladium precatalyst (e.g., Palladacycle P1)

  • Ligand (e.g., a biarylphosphine ligand)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O; 211 mg, 0.5 equiv)

  • Potassium acetate (KOAc) solution (0.05 M in degassed water, 2.5 mL)

  • Dioxane (2.5 mL)

  • Screw-top test tube with a Teflon-lined cap and magnetic stir bar

Procedure:

  • To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, K₄[Fe(CN)₆]·3H₂O, and the (hetero)aryl halide (if solid).[2]

  • Seal the tube with the Teflon-lined screw-cap septum.

  • Evacuate and backfill the vessel with nitrogen. Repeat this cycle three times.

  • Add the (hetero)aryl halide (if liquid), dioxane, and the degassed KOAc solution via syringe.[2]

  • Place the reaction tube in a preheated oil bath at the desired temperature (e.g., ≤ 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature, and proceed with a standard aqueous work-up and purification.

Section 4: Data Presentation

Table 1: Comparison of Catalytic Systems for Microwave-Assisted Cyanation of Aryl Halides

Catalyst SystemCyanide SourceSubstrateSolventTemperature (°C)TimeYield (%)Reference
Pd nanoparticles on ZnOK₄[Fe(CN)₆]Aryl bromides/chloridesDMF13012-17 h (conventional)Moderate to Good[16]
CN-dimeric ortho-palladated complexK₄[Fe(CN)₆]Aryl halidesDMF130Variableup to 93[16]
Pd-dppfZn(CN)₂Aryl halidesDMF180300 s (microwave)High[16]

This table summarizes data for different catalytic systems, highlighting the significant reduction in reaction time achieved with microwave-assisted synthesis.[16]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Microwave-Assisted Synthesis of Benzonitrile Derivatives.
  • ACS Publications. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
  • PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system.
  • ResearchGate. (n.d.). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • Royal Society of Chemistry. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
  • BenchChem. (n.d.). Troubleshooting low yield in Benzonitrile synthesis.
  • RSC Advances. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
  • NIH National Library of Medicine. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • BenchChem. (n.d.). Technical Support Center: Benzonitrile in Research Applications.
  • Semantic Scholar. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
  • MDPI. (n.d.). Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts.
  • NIH National Library of Medicine. (n.d.). Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 1-aminoisoquinolines. a.
  • Blucher Proceedings. (2013). A New Synthesis of Benzonitriles Catalyzed by Microwave Irradiation.
  • SciELO. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS.
  • Organic Chemistry Portal. (n.d.). Development of Pd/C-Catalyzed Cyanation of Aryl Halides.
  • MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces.
  • YouTube. (2022). Preparation of Benzonitriles, Part 1: From Aryl Halides.
  • NIH National Library of Medicine. (2017). A rapid flow strategy for the oxidative cyanation of secondary and tertiary amines via C-H activation.
  • ResearchGate. (n.d.). Synthesis of benzonitrile derivatives via Pd/C reduction.
  • MDPI. (n.d.). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA.
  • PubMed. (n.d.). Metal-Ligand Cooperative Synthesis of Benzonitrile by Electrochemical Reduction and Photolytic Splitting of Dinitrogen.
  • ChemRxiv. (n.d.). Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides | Request PDF.
  • ACS Publications. (n.d.). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides | Organic Letters.
  • ACS Publications. (2019). Carbon Dioxide-Catalyzed Stereoselective Cyanation Reaction | ACS Catalysis.
  • Chemistry Steps. (n.d.). Converting Nitriles to Amides.
  • ResearchGate. (n.d.). Catalytic Hydration of Benzonitrile and Acetonitrile using Nickel(0).
  • ResearchGate. (n.d.). (PDF) RECENT ADVANCES IN CYANATION REACTIONS†.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
  • Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media.
  • Journal of the American Chemical Society. (2021). Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions.
  • ResearchGate. (n.d.). Catalytic approaches to benzonitrile synthesis.
  • Ingenta Connect. (n.d.). An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides.
  • NIH National Library of Medicine. (n.d.). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives.
  • Guidechem. (n.d.). How to prepare and apply Benzonitrile? - FAQ.
  • ResearchGate. (n.d.). Comparison of methods for benzamide synthesis from benzonitrile.
  • ACS Publications. (2008). Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media | Accounts of Chemical Research.
  • Sciencemadness Discussion Board. (2016). Benzonitrile in different ways.
  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.
  • Bentham Science Publishers. (2020). Microwave-assisted Synthesis of Benzoxazoles Derivatives.
  • ACS Publications. (2019). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer.

Sources

Technical Support Center: Troubleshooting HPLC Separation of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these molecules. Fluorination imparts distinct physicochemical properties that can complicate chromatographic separations, leading to issues such as poor peak shape, insufficient resolution, and unpredictable retention behavior.

This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs). Each section explains the science behind the problem and offers systematic, field-proven solutions to help you optimize your separations, ensuring data integrity and methodological robustness.

Section 1: Peak Shape Problems - Tailing and Fronting

Excellent peak symmetry is critical for accurate quantification. Peak tailing is a common issue when analyzing fluorinated aromatic compounds, often due to their unique interactions with the stationary phase.

FAQ 1: My peaks for fluorinated aromatic bases are showing significant tailing. What is the primary cause and how can I fix it?

Answer:

Peak tailing for basic fluorinated aromatic compounds is most often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[1][2][3] These silanols can become deprotonated and negatively charged, leading to strong ionic interactions with protonated basic analytes. This results in a mixed-mode retention mechanism (hydrophobic and ionic), causing the peak to tail.[1][3]

Here is a systematic approach to troubleshoot and resolve this issue:

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Explanation: Lowering the mobile phase pH (typically to ≤ 3) protonates the residual silanol groups, neutralizing their negative charge and minimizing the undesirable ionic interactions.[3]

    • Action: Prepare a mobile phase with a buffer at a pH between 2.5 and 3.0 using an acid like formic acid or trifluoroacetic acid (TFA). Ensure your column is stable at this pH.

  • Column Selection: The Power of Pentafluorophenyl (PFP) Phases:

    • Explanation: Standard C18 columns are not always ideal. Pentafluorophenyl (PFP) stationary phases offer alternative selectivity for aromatic and halogenated compounds.[4][5][6] They provide multiple interaction mechanisms, including π-π, dipole-dipole, and shape selectivity, which can improve peak shape and resolution.[5][7][8] The electron-withdrawing nature of the fluorine atoms on the PFP phase can also reduce strong interactions with basic analytes.[7]

    • Action: Switch to a PFP-based column. These are commercially available from several manufacturers.

  • Use of Mobile Phase Additives (Competitive Amines):

    • Explanation: If operating at a mid-range pH is necessary, adding a small concentration of a competitive base, like triethylamine (TEA), to the mobile phase can help. TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.[3]

    • Action: Add 10-25 mM of TEA to your mobile phase and adjust the pH as needed. Be aware that TEA can suppress ionization in mass spectrometry detectors.

  • Consider a Highly Deactivated Column:

    • Explanation: Modern HPLC columns often undergo advanced end-capping procedures to minimize the number of accessible residual silanols.[1][2]

    • Action: If using an older column, switch to a modern, high-purity silica column with robust end-capping.

Troubleshooting Workflow for Peak Tailing

G cluster_0 Troubleshooting Peak Tailing for Fluorinated Bases start Peak Tailing Observed cause Primary Cause: Secondary Silanol Interactions start->cause step1 Step 1: Lower Mobile Phase pH (e.g., pH 2.5-3.0 with Formic Acid) cause->step1 step2 Step 2: Change Stationary Phase (Switch to PFP Column) step1->step2 If tailing persists result Symmetrical Peak Achieved step1->result If issue resolved step3 Step 3: Use Mobile Phase Additive (e.g., Triethylamine) step2->step3 If tailing persists step2->result If issue resolved step4 Step 4: Use a Modern, End-Capped Column step3->step4 If tailing persists step3->result If issue resolved step4->result

Caption: A systematic workflow for diagnosing and resolving peak tailing.

Section 2: Resolution and Selectivity Issues

Achieving baseline separation of structurally similar fluorinated aromatic compounds, such as isomers, can be a significant challenge with standard reversed-phase methods.

FAQ 2: I am struggling to separate positional isomers of a difluorinated aromatic compound on a C18 column. How can I improve the resolution?

Answer:

Separating positional isomers is a classic selectivity challenge. While standard C18 columns separate primarily based on hydrophobicity, isomers often have very similar hydrophobicities, leading to co-elution.[7] To resolve them, you need a stationary phase that offers alternative retention mechanisms.

Strategies to Enhance Isomer Resolution:

StrategyMechanism of ActionRecommended Action
Switch to a PFP Column PFP phases provide shape selectivity, dipole-dipole, and π-π interactions.[5][8] These interactions are highly sensitive to the spatial arrangement of atoms, making PFP columns excellent for isomer separations.[6]Replace the C18 column with a PFP column of similar dimensions. Start with your existing mobile phase conditions and optimize from there.
Optimize Mobile Phase Using a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) as a mobile phase modifier can alter selectivity.[9] TFE can adsorb to the stationary phase surface, changing its interaction characteristics.[9]Experiment with adding 1-5% TFE to your organic mobile phase (e.g., acetonitrile or methanol).
Temperature Optimization Adjusting the column temperature can influence selectivity.[9][10] Even small changes in temperature can affect the thermodynamics of analyte-stationary phase interactions, sometimes enough to resolve closely eluting peaks.Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 45°C) and observe the effect on resolution.[9][10]
Change Organic Modifier Acetonitrile and methanol offer different selectivities in reversed-phase HPLC. If you are using one, switching to the other (or using a ternary mixture) can alter the elution order and improve resolution.If using acetonitrile, try a method with methanol, and vice versa.

Logical Relationship for Improving Isomer Separation

G cluster_1 Improving Resolution of Fluorinated Isomers problem Problem Poor Resolution on C18 cause Cause Similar Hydrophobicity Lack of Shape Selectivity problem->cause solution_primary Primary Solution Switch to PFP Column cause->solution_primary solution_secondary Secondary Solutions Optimize Mobile Phase (TFE) Vary Temperature Change Organic Modifier cause->solution_secondary

Caption: Key strategies for enhancing the resolution of fluorinated isomers.

Section 3: Retention Time Variability

Consistent retention times are fundamental for compound identification and method validation. Drifting or unpredictable retention times can signal a variety of issues within the HPLC system or method.

FAQ 3: The retention times for my fluorinated analytes are drifting to shorter times over a series of injections. What should I investigate?

Answer:

Drifting retention times, especially to shorter times, often indicate a problem with column equilibration or a change in the mobile phase composition over time.[11] However, system hardware issues can also be a cause.

Systematic Checklist for Drifting Retention Times:

  • Column Equilibration:

    • Cause: Insufficient equilibration time between gradient runs or after changing the mobile phase is a common culprit.[11] The column needs to fully return to the initial mobile phase conditions before the next injection.

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column before the next injection.

  • Mobile Phase Issues:

    • Cause: If you are using an online mixer, one of the solvent lines may have an issue, leading to an incorrect mobile phase composition.[11][12] For example, a higher-than-intended organic solvent concentration will cause analytes to elute earlier. Volatilization of the more volatile organic component from the mobile phase reservoir can also occur.

    • Solution:

      • Check that all solvent lines are properly submerged in their respective reservoirs and are free of air bubbles.

      • Manually prepare a fresh batch of pre-mixed mobile phase to eliminate the online mixer as a variable. If retention times stabilize, the issue is with the pump's proportioning system.[11]

      • Ensure mobile phase reservoirs are loosely capped to prevent evaporation but allow for pressure equalization.

  • Temperature Fluctuations:

    • Cause: The ambient temperature of the lab can affect retention times if a column oven is not used.[11] A warmer column temperature generally leads to shorter retention times.

    • Solution: Always use a thermostatically controlled column compartment to maintain a constant temperature.[11][12]

  • Column Contamination and Degradation:

    • Cause: Buildup of strongly retained sample components can alter the stationary phase chemistry over time. Additionally, operating at a pH outside the column's stable range can cause the stationary phase to degrade.[13]

    • Solution:

      • Implement a column washing procedure at the end of each sequence.[13]

      • Always use a guard column to protect the analytical column from contaminants.[13]

      • Verify that your mobile phase pH is within the recommended range for your specific column.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. National Institutes of Health (NIH). [Link]
  • HPLC Troubleshooting Guide. SepScieds. [Link]
  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]
  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • HPLC Troubleshooting Guide. SCION Instruments. [Link]
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
  • Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Restek. [Link]
  • Peak Tailing in HPLC. Element Lab Solutions. [Link]
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. [Link]
  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

Sources

Technical Support Center: NMR Signal Interpretation for 2-Methoxy-4-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the NMR analysis of 2-Methoxy-4-(trifluoromethyl)benzonitrile (CAS No. 132927-08-3).[1][2] This document provides in-depth, question-and-answer-based troubleshooting for researchers, chemists, and drug development professionals. Our goal is to move beyond simple data reporting and empower you with the causal logic behind spectral interpretation and experimental design.

Section 1: Fundamental Signal Assignment (¹H & ¹³C NMR)

This section addresses the initial and most critical step in your analysis: assigning the basic proton and carbon NMR signals to the molecular structure.

Q1: What are the expected ¹H NMR signals and their assignments for this compound?

Answer:

Interpreting the ¹H NMR spectrum for this molecule requires understanding the electronic effects of its substituents. The methoxy (-OCH₃) group is an electron-donating group (EDG), which shields nearby protons (shifting them upfield), while the trifluoromethyl (-CF₃) and nitrile (-CN) groups are strong electron-withdrawing groups (EWGs), which deshield protons (shifting them downfield).[3] The aromatic region of the spectrum (typically 6.5-8.0 ppm) will contain three distinct signals corresponding to the three protons on the benzene ring.[4][5]

Here is the predicted assignment in a standard solvent like CDCl₃:

Table 1: Predicted ¹H NMR Assignments for this compound

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H3~7.2 - 7.4d (or narrow q)Jmeta(H3-H5) ≈ 2-3 HzMost upfield aromatic signal due to strong shielding from the ortho -OCH₃ group. May show minor long-range coupling to the -CF₃ group.
H6~7.6 - 7.8dJortho(H6-H5) ≈ 8-9 HzDownfield due to proximity to the deshielding -CN group.
H5~7.8 - 8.0ddJortho(H5-H6) ≈ 8-9 Hz, Jmeta(H5-H3) ≈ 2-3 HzMost downfield aromatic signal, being ortho to the powerful -CF₃ group and para to the -CN group.
-OCH₃~3.9 - 4.1sN/AA sharp singlet, typical for a methoxy group not coupled to any protons.

Visual Aid: Molecular Structure and Proton Numbering

Caption: Structure of this compound with proton numbering.

Q2: How do I assign the ¹³C NMR signals, and what are the expected couplings to ¹⁹F?

Answer:

The ¹³C NMR spectrum is particularly informative due to the large chemical shift range and the presence of carbon-fluorine (JCF) coupling. The -CF₃ group's fluorine atoms will couple with the carbon they are attached to (¹JCF) and, to a lesser extent, with carbons two (²JCCF), three (³JCCCF), and even four bonds away.[6] This results in characteristic quartet (q) signals for these carbons.

Expert Insight: The magnitude of JCF coupling constants is highly dependent on the number of bonds separating the atoms. The one-bond coupling (¹JCF) is very large, while multi-bond couplings decrease significantly with distance. This is a key diagnostic tool.[7]

Table 2: Predicted ¹³C NMR Assignments for this compound

Assigned CarbonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-CN~115 - 118sN/ATypical chemical shift for a nitrile carbon.
C1~105 - 110sN/AShielded carbon attached to the nitrile group.
C3~112 - 116q³JCCCF ≈ 3-5 HzShielded by the ortho -OCH₃ group; shows small coupling to the -CF₃ group.
C5~120 - 124q²JCCF ≈ 30-35 HzDeshielded carbon ortho to the -CF₃ group, showing a significant two-bond coupling.
C6~134 - 136sN/ADeshielded carbon para to the -CF₃ group.
-CF₃~122 - 125q¹JCF ≈ 270-275 HzThe carbon of the trifluoromethyl group itself, showing a very large one-bond coupling to the three fluorine atoms.[8]
C4~132 - 135q²JCCF ≈ 30-35 HzThe carbon directly attached to the -CF₃ group, significantly deshielded and split into a quartet.
C2~160 - 163s (or narrow q)⁴JCCCCF ≈ 1-2 HzThe carbon bearing the methoxy group, most downfield due to the direct attachment of oxygen. May show very weak long-range coupling.
-OCH₃~56 - 58sN/ATypical chemical shift for a methoxy carbon.

Section 2: Advanced Structural Confirmation & Troubleshooting

Even with predicted assignments, experimental spectra can present challenges like signal overlap or ambiguity. This section covers techniques to resolve these issues and confirm the structure definitively.

Q3: My aromatic signals are overlapping. How can I resolve them?

Answer:

Signal overlap in the aromatic region is a common problem.[9] There are two primary strategies to address this:

  • Change the NMR Solvent: The chemical shift of a proton is influenced by its interaction with the solvent.[10][11] Aromatic solvents like benzene-d₆ or toluene-d₈ often induce significant shifts, known as Aromatic Solvent Induced Shifts (ASIS), compared to spectra recorded in CDCl₃.[12][13] This can often resolve overlapping signals by shifting them apart.[14]

  • Increase Spectrometer Field Strength: Moving from a 400 MHz spectrometer to a 600 MHz or higher instrument increases the dispersion of the signals. Since coupling constants (in Hz) are independent of the field strength while chemical shifts (in Hz) are directly proportional to it, a higher field will spread the signals further apart, often resolving the overlap.

Q4: How can I definitively confirm the spatial arrangement of the substituents using NMR?

Answer:

The most powerful NMR technique for confirming spatial proximity is the Nuclear Overhauser Effect (NOE) . The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.[15][16][17] For this molecule, an NOE experiment is the gold standard for confirming that the methoxy group is indeed at the C2 position, adjacent to H3.

Experimental Protocol: 1D NOE Difference Spectroscopy

This experiment allows you to selectively irradiate one proton (e.g., the methoxy protons) and observe which other protons show an enhancement in their signal, indicating they are spatially close.

Step-by-Step Methodology:

  • Acquire a Standard ¹H Spectrum: Obtain a high-quality reference ¹H NMR spectrum of the sample.

  • Set up the NOE Experiment: This is a standard experiment on most modern spectrometers (often called NOESY1D or selnoe).

  • Irradiate the Methoxy Signal: Selectively irradiate the sharp singlet of the -OCH₃ protons (~4.0 ppm).

  • Acquire the Irradiated Spectrum: Run the experiment to acquire the spectrum while the -OCH₃ signal is saturated.

  • Calculate the Difference Spectrum: The spectrometer software will automatically subtract the standard spectrum (Step 1) from the irradiated spectrum (Step 4).

  • Analyze the Result: In the difference spectrum, only the irradiated peak (which will appear as a large negative signal) and any peaks experiencing an NOE enhancement (which will appear as positive signals) will be visible. For this compound, you should observe a positive signal for the H3 proton.

Visual Aid: Expected NOE Correlation dot digraph "NOE_Correlation" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#EA4335"];

// Nodes OCH3 [label="Irradiate: -OCH₃ Protons\n(~4.0 ppm)", fillcolor="#FBBC05", fontcolor="#202124"]; H3 [label="Observe Enhancement: H3 Proton\n(~7.3 ppm)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edge OCH3 -> H3 [label="NOE (Through-Space)", arrowhead="normal", style="dashed", penwidth=2]; }

Sources

Technical Support Center: Resolving Impurities in 2-Methoxy-4-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-4-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common purity-related challenges encountered during the synthesis, purification, and handling of this critical pharmaceutical intermediate.[1][2][3] The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and stability of final pharmaceutical products.[3] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the highest quality of this compound for your research and development needs.

The trifluoromethyl group is a valuable component in molecular design for pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[4][5] Consequently, the purity of trifluoromethylated benzonitriles like this compound is of utmost importance for their successful application as intermediates in the synthesis of drug candidates.[4][5][6]

Part 1: Troubleshooting Guide - Common Impurity Issues

This section addresses specific impurity-related problems you might encounter. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.

Issue 1: Presence of Starting Materials in the Final Product

Question: My final batch of this compound shows the presence of unreacted starting materials upon analysis. What are the likely causes and how can I remove them?

Probable Causes:

  • Incomplete Reaction: The synthetic reaction may not have proceeded to completion due to suboptimal reaction conditions (temperature, time, stoichiometry of reagents).

  • Inefficient Work-up: The post-reaction work-up procedure may not have effectively removed the unreacted starting materials.

  • Co-precipitation/Co-crystallization: Starting materials with similar solubility profiles to the product may have co-precipitated or co-crystallized during the initial isolation.

Resolution Protocol:

  • Reaction Optimization:

    • Re-evaluate Stoichiometry: Ensure the correct molar ratios of reactants were used. A slight excess of one reactant might be necessary to drive the reaction to completion.

    • Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials. Extend the reaction time if necessary.

    • Temperature Control: Verify that the reaction was maintained at the optimal temperature.

  • Enhanced Work-up and Purification:

    • Liquid-Liquid Extraction: If the starting materials have different polarities than the product, perform a series of liquid-liquid extractions with appropriate immiscible solvents to partition the impurities away from the product.

    • Recrystallization: This is a powerful technique for removing small amounts of impurities.[7] The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7]

    • Column Chromatography: For more challenging separations, column chromatography using silica gel is highly effective. A suitable eluent system will allow for the separation of the product from the starting materials based on their differential adsorption to the stationary phase.

Issue 2: Identification of Isomeric Impurities

Question: My analytical data (e.g., NMR, HPLC) suggests the presence of an isomeric impurity. How can I identify and remove it?

Probable Causes:

  • Non-selective Synthesis: The synthetic route may lack regioselectivity, leading to the formation of positional isomers. For instance, in the synthesis of substituted benzenes, the directing effects of existing substituents can lead to a mixture of ortho, meta, and para products.[8]

  • Isomerization: The product or an intermediate may have isomerized under the reaction or purification conditions.

Identification and Resolution:

  • Structural Elucidation:

    • NMR Spectroscopy: Detailed 1H, 13C, and 19F NMR analysis can help identify the structure of the isomeric impurity by examining chemical shifts and coupling constants.

    • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of the impurity, which will be identical to the product for isomers. Fragmentation patterns may provide clues to its structure.

    • Reference Standards: If available, comparing the analytical data of the impure sample to that of a known isomeric standard can confirm the identity of the impurity.

  • Purification Strategies:

    • Fractional Recrystallization: If the isomeric impurity has a sufficiently different solubility profile, fractional recrystallization can be employed. This involves a series of recrystallization steps to progressively enrich the desired isomer.

    • Preparative HPLC: For high-purity requirements and when other methods fail, preparative HPLC is the method of choice. It offers high resolving power to separate closely related isomers.

    • Chemical Derivatization: In some cases, it may be possible to selectively react the impurity to form a new compound that is easier to separate. This is a more advanced technique and requires careful consideration of the reaction chemistry.

Issue 3: Presence of Hydrolysis Products

Question: I have detected the corresponding benzoic acid or amide as an impurity. What causes this and how can it be prevented and removed?

Probable Causes:

  • Hydrolysis of the Nitrile Group: The nitrile functional group is susceptible to hydrolysis to a primary amide and subsequently to a carboxylic acid, especially under acidic or basic conditions and at elevated temperatures.[9]

  • Moisture in Solvents or Reagents: The presence of water in the reaction mixture or during work-up can promote hydrolysis.

Prevention and Resolution:

  • Prevention during Synthesis and Work-up:

    • Anhydrous Conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

    • Neutral pH: Maintain a neutral pH during the reaction and work-up whenever possible. If acidic or basic conditions are required, minimize the exposure time and temperature.

    • Temperature Control: Avoid excessive temperatures during the reaction and purification steps.

  • Removal of Hydrolysis Products:

    • Acid-Base Extraction: The carboxylic acid impurity can be easily removed by washing the organic solution of the product with a dilute aqueous base (e.g., sodium bicarbonate solution). The acidic impurity will be deprotonated and extracted into the aqueous layer.

    • Chromatography: If the amide impurity is present, column chromatography is an effective method for its removal due to the difference in polarity between the amide and the nitrile.

Part 2: Frequently Asked Questions (FAQs)

Analytical and Purity Assessment

Q1: What are the recommended analytical methods to assess the purity of this compound?

A1: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying purity and detecting non-volatile impurities. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both often containing a small amount of an acid like formic acid) is a good starting point.[10][11]

  • Gas Chromatography (GC): GC is suitable for analyzing volatile impurities and residual solvents. A capillary column appropriate for polar compounds should be used.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for structural confirmation and can also be used for purity assessment, especially for identifying and quantifying isomeric impurities.[11]

  • Mass Spectrometry (MS): Coupled with GC or HPLC (GC-MS or LC-MS), this technique is invaluable for identifying the molecular weights of impurities.[10][12]

Q2: What is a typical acceptable purity level for this compound in drug development?

A2: The required purity level depends on the stage of drug development. For early-stage research, a purity of >95% may be acceptable. However, for late-stage development and for use in GMP (Good Manufacturing Practice) processes, a purity of >99.0% or even >99.5% is often required, with specific limits on individual impurities. Regulatory bodies like the ICH have guidelines for qualifying and controlling impurities in drug substances.

Purification and Handling

Q3: Can you provide a general protocol for the recrystallization of this compound?

A3: A general recrystallization protocol involves solvent screening followed by the main procedure.

Step 1: Solvent Screening [13]

  • Place a small amount (20-30 mg) of the crude product into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane/ethyl acetate mixture) at room temperature. A good solvent will not dissolve the compound at this stage.[13][14][15]

  • Gently heat the tubes. A suitable solvent will dissolve the compound completely at an elevated temperature.

  • Allow the solutions to cool slowly to room temperature and then in an ice bath. The best solvent will yield a good crop of crystals.

Step 2: Recrystallization Procedure [13]

  • Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature to allow for the formation of well-defined crystals.

  • Further cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Q4: What are the best practices for storing this compound to maintain its purity?

A4: To maintain purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of moisture and strong acids or bases to prevent hydrolysis.[6][16] For long-term storage, refrigeration and storage under an inert atmosphere are recommended.

Part 3: Data and Visualizations

Table 1: Common Recrystallization Solvents and Their Properties
Solvent/Solvent SystemBoiling Point (°C)PolarityComments
Ethanol78PolarOften a good starting point for moderately polar compounds.[14]
Isopropanol82PolarSimilar to ethanol, can be effective.
Ethyl Acetate/HeptaneVariableMedium to Non-polarA common mixed-solvent system. The compound is dissolved in the more polar solvent (ethyl acetate), and the less polar solvent (heptane) is added as an anti-solvent to induce crystallization.[15]
Toluene111Non-polarSuitable for less polar compounds and can be effective for removing more polar impurities.
Dichloromethane/HexaneVariableMedium to Non-polarAnother useful mixed-solvent system, but care must be taken due to the low boiling point of dichloromethane.[17]
Diagram 1: General Troubleshooting Workflow for Impurity Resolution

This diagram outlines a logical approach to identifying and resolving impurity issues.

Impurity_Resolution_Workflow start Impurity Detected in This compound identify Identify Impurity (HPLC, GC-MS, NMR) start->identify is_starting_material Is it a starting material? identify->is_starting_material is_isomer Is it an isomer? is_starting_material->is_isomer No optimize_reaction Optimize Reaction (Time, Temp, Stoichiometry) is_starting_material->optimize_reaction Yes is_hydrolysis Is it a hydrolysis product? is_isomer->is_hydrolysis No prep_hplc Preparative HPLC is_isomer->prep_hplc Yes recrystallization Recrystallization is_hydrolysis->recrystallization No (Other) acid_base_wash Acid-Base Extraction is_hydrolysis->acid_base_wash Yes chromatography Column Chromatography optimize_reaction->chromatography end_node Pure Product chromatography->end_node recrystallization->end_node prep_hplc->end_node anhydrous_conditions Use Anhydrous Conditions acid_base_wash->anhydrous_conditions anhydrous_conditions->end_node

Sources

Technical Support Center: Scale-Up Synthesis of 2-Methoxy-4-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 2-Methoxy-4-(trifluoromethyl)benzonitrile. This document is designed for researchers, process chemists, and drug development professionals to provide in-depth, field-proven insights into the common challenges and critical parameters of this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring a robust and reproducible scale-up process.

The most industrially viable and commonly employed route for synthesizing aryl nitriles from anilines is the Sandmeyer reaction.[1] This guide will focus on this pathway, starting from 2-Methoxy-4-(trifluoromethyl)aniline, as it presents distinct challenges during scale-up that require careful control and understanding.

Troubleshooting & FAQ Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.

Part 1: The Diazotization Stage

The conversion of the starting aniline to its corresponding diazonium salt is arguably the most critical step. The thermal instability of diazonium salts necessitates precise control, especially at scale where heat dissipation can be challenging.[2][3]

Question 1: My diazotization reaction mixture is turning dark brown and I'm observing gas evolution before adding the cyanide source. What is causing this and how can I prevent it?

Answer: This is a classic sign of diazonium salt decomposition. The diazonium group is highly unstable and prone to thermal decomposition, which leads to the formation of phenolic byproducts and the release of nitrogen gas.[2] On a large scale, this is exacerbated by poor heat transfer.

Causality & Solution:

  • Inadequate Temperature Control: The diazotization must be kept strictly between 0-5 °C.[2] In a large reactor, the exothermic nature of the reaction can create localized "hot spots" if mixing is inefficient or cooling is insufficient.

    • Scale-Up Action: Ensure your reactor's cooling jacket is functioning optimally and pre-chill it before starting. Employ a slow, subsurface addition of the sodium nitrite solution to allow the cooling system to manage the heat evolution effectively.[3]

  • Instability of Nitrous Acid: The nitrous acid (formed in situ from NaNO₂ and acid) is also unstable.

    • Scale-Up Action: Prepare the sodium nitrite solution and chill it just before use. Add it steadily without prolonged interruptions. The diazonium salt solution should be used immediately in the next step and should not be stored.[2]

Workflow: Troubleshooting Diazonium Decomposition

G start Observation: Dark Color / Gas Evolution during Diazotization check_temp Is internal reaction temperature consistently maintained at 0-5 °C? start->check_temp check_addition Was the sodium nitrite solution added too quickly? check_temp->check_addition Yes sol_temp Root Cause: Exotherm / Hot Spots Solution: Improve reactor cooling, slow down NaNO₂ addition. check_temp->sol_temp No check_delay Was the diazonium salt held for an extended period before cyanation? check_addition->check_delay No sol_addition Root Cause: Heat generation exceeds cooling capacity. Solution: Reduce addition rate. Consider subsurface addition. check_addition->sol_addition Yes sol_delay Root Cause: Thermal Decomposition over time. Solution: Use diazonium salt immediately after preparation. check_delay->sol_delay Yes

Caption: Troubleshooting Diazonium Salt Decomposition.

Part 2: The Cyanation Stage

The introduction of the nitrile group via a copper(I) cyanide-mediated reaction is the core of the Sandmeyer transformation.[1] Success here depends on the quality of reagents and precise execution.

Question 2: The yield of my benzonitrile is low, and I've isolated a significant amount of 2-Methoxy-4-(trifluoromethyl)phenol. What went wrong?

Answer: The presence of the phenol byproduct directly points to the decomposition of the diazonium salt before it could react with the cyanide nucleophile. This means the diazonium salt is reacting with water instead.

Causality & Solution: This issue is a direct consequence of the problems described in Part 1. The diazonium salt is a race against time; it must be consumed by the cyanide source faster than it decomposes.

  • Slow Cyanation Reaction: The reaction with the copper(I) cyanide complex might be too slow.

    • Scale-Up Action: Ensure your copper(I) cyanide is of high quality and activity. Prepare the CuCN solution or slurry and bring it to the reaction temperature before the diazonium salt solution is added. The addition of the cold diazonium solution to the warmer cyanide solution is a common and effective practice.

  • pH Control: The pH of the cyanation mixture is important. Highly acidic conditions can favor decomposition.

    • Scale-Up Action: After the diazotization is complete, some protocols call for careful neutralization or buffering of the cyanation mixture to optimize the Sandmeyer reaction. This must be done cautiously to avoid premature decomposition or side reactions.

Question 3: What are the primary safety concerns when performing a cyanation reaction at scale, and how should they be mitigated?

Answer: The primary safety hazard is the potential release of highly toxic hydrogen cyanide (HCN) gas.[3] Additionally, copper compounds are toxic and require proper handling and disposal.

Hazard Mitigation Plan:

HazardCauseMitigation Strategy
HCN Gas Release Acidification of cyanide salts (NaCN or CuCN).Strict pH Control: The reaction and quench steps must be performed under neutral to basic conditions. Quenching: The reaction mixture should be quenched by adding it to a solution of sodium hypochlorite (bleach) and/or sodium hydroxide to destroy excess cyanide. Ventilation: All operations must be conducted in a well-ventilated area, such as a walk-in fume hood, with continuous HCN monitoring.[4]
Thermal Runaway The cyanation step can be exothermic.Ensure adequate reactor cooling capacity. Add the diazonium salt solution to the cyanide solution at a controlled rate to manage the exotherm.
Copper Waste Environmental toxicity of copper salts.All aqueous waste streams containing copper must be collected and treated as hazardous waste according to local regulations.
Diazonium Salt Hazard Aryl diazonium salts can be explosive when isolated and dry.NEVER isolate the diazonium salt. Always use it as a solution immediately after its preparation.
Part 3: Work-up and Purification

Question 4: I'm struggling with a difficult emulsion during the aqueous work-up and extraction. How can I resolve this on a large scale?

Answer: Emulsions are common in large-scale extractions, especially when fine particulate matter or complex mixtures are present. They can lead to significant product loss and operational delays.

Causality & Solution:

  • Fine Solids: Insoluble copper salts or byproducts can stabilize emulsions.

    • Scale-Up Action: Before extraction, perform a filtration step to remove any solid material. Using a filter aid like Celite® can be very effective.

  • Insufficient Phase Separation: The densities of the organic and aqueous layers may be too similar.

    • Scale-Up Action: Add brine (a saturated aqueous solution of NaCl) to the aqueous layer. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion and "salt out" the organic product.

  • Vigorous Mixing: Overly aggressive stirring during extraction creates stable emulsions.

    • Scale-Up Action: Use a stirrer with a lower shear rate or implement a gentle rocking/agitation mechanism instead of rapid stirring for the extraction process.

Question 5: What is the most effective method for purifying multi-kilogram quantities of this compound?

Answer: While column chromatography is the standard for lab-scale purification, it is often impractical and expensive at an industrial scale. Crystallization is the preferred method for large-scale purification.

Purification Strategy Comparison:

MethodProsConsScale-Up Recommendation
Chromatography High resolution, can separate close-running impurities.High solvent consumption, expensive stationary phase, low throughput.Not recommended for bulk purification. Reserved for producing small quantities of very high-purity reference standards.
Distillation Effective for separating volatile impurities.Requires thermal stability of the product. The boiling point of the target molecule (est. 259 °C at 760 mmHg) is high, requiring vacuum distillation to prevent decomposition.[][6]A viable option if major impurities have significantly different boiling points. Must be performed under high vacuum.
Crystallization Highly efficient, cost-effective, yields high-purity material, scalable.Requires finding a suitable solvent system. Can have lower initial recovery.The recommended method. A solvent screen should be performed to find a system where the product is soluble at high temperatures and poorly soluble at low temperatures, while impurities remain in the mother liquor. Isopropanol, ethanol, or heptane/ethyl acetate mixtures are common starting points.

Detailed Experimental Protocol (Conceptual Scale-Up)

Disclaimer: This protocol is a conceptual guide for experienced process chemists. All steps must be optimized and validated at a smaller scale before attempting a full-scale run. All operations involving cyanides must be performed with extreme caution and appropriate safety measures.

Diagram: Sandmeyer Synthesis Workflow

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Cyanation cluster_2 Stage 3: Work-up & Purification Aniline 2-Methoxy-4- (trifluoromethyl)aniline in aq. HCl NaNO2 Add aq. NaNO₂ (0-5 °C) Aniline->NaNO2 Exothermic Diazonium Diazonium Salt Solution (kept cold) NaNO2->Diazonium Forms Diazonium Salt CuCN Prepare CuCN/NaCN Slurry Diazonium->CuCN Add to Cyanide (Controlled Rate) Reaction Crude Reaction Mixture CuCN->Reaction Forms Benzonitrile Quench Quench with Bleach/NaOH Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Crystallization Crystallize from suitable solvent Extraction->Crystallization Product Pure Product Crystallization->Product

Caption: Overall workflow for the Sandmeyer synthesis.

Step 1: Diazotization

  • To a suitable reactor equipped with overhead stirring, a temperature probe, and a cooling jacket, charge 2-Methoxy-4-(trifluoromethyl)aniline (1.0 eq).

  • Add aqueous hydrochloric acid (e.g., 3M, 4.0 eq) and cool the resulting slurry to 0 °C with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Slowly add the sodium nitrite solution to the aniline slurry via a dosing pump, ensuring the internal temperature does not exceed 5 °C.[2]

  • After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C. The resulting diazonium salt solution should be used immediately.

Step 2: Cyanation

  • In a separate, larger reactor, prepare a solution or slurry of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Heat this mixture to approximately 60-70 °C.

  • Slowly transfer the cold diazonium salt solution from Step 1 into the hot cyanide mixture. This addition is exothermic and may be accompanied by vigorous nitrogen evolution; the addition rate must be carefully controlled to maintain the reaction temperature.

  • After the addition is complete, hold the reaction mixture at temperature for 1-2 hours, monitoring for completion by HPLC or GC.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • In a well-ventilated area, slowly add the reaction mixture to a large vessel containing a stirred solution of sodium hypochlorite (bleach) to quench and decompose any residual cyanide. Ensure the pH remains basic (>10).

  • Extract the product from the aqueous mixture with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Wash the combined organic layers with water and then brine.

  • Concentrate the organic layer under reduced pressure to obtain the crude product as an oil or solid.

Step 4: Purification

  • Dissolve the crude product in a minimal amount of a hot crystallization solvent (e.g., isopropanol).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or chiller to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

References

  • Macmillan, D. et al. Optimisation and scale-up of microwave assisted cyanation. Organic Process Research & Development.
  • Vieira, E. et al. Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. ACS Publications. 2020.
  • Vieira, E. et al. Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. ResearchGate. 2020.
  • ACS Publications. Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Organic Process Research & Development. 2020.
  • Organic Syntheses. Nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of 2-(2-Methoxyphenyl)-2-methylpropionitrile.
  • Chemistry Stack Exchange. Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. 2019.
  • Science.gov. Aromatic nucleophilic substitution: Topics.
  • Reddy, K. et al. One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones and synthesis of Gefitinib and Erlotinib hydrochloride. Heterocycles. 2007.
  • Wikipedia. Sandmeyer reaction.
  • ResearchGate. Sandmeyer Reaction.
  • The Royal Society of Chemistry. Supplementary Information.
  • Galli, U. et al. Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. 2021.
  • Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
  • Cole-Parmer. Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%.
  • Sciencemadness Discussion Board. Benzonitrile in different ways. 2016.
  • ChemicalRegister.com. This compound (CAS No. 132927-08-3) Suppliers.
  • European Patent Office. Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile. 2019.
  • PubChem. 2-Methoxy-4-(trifluoromethyl)aniline.
  • Wang, T. et al. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC - NIH. 2021.
  • Semantic Scholar. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. 2019.
  • Pendidikan Kimia. One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution.
  • Dana Bioscience. 2-Methoxy-4-(trifluoromethyl)aniline hydrochloride 1g.
  • Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. 2024.
  • ResearchGate. Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. 2002.
  • Wikipedia. 2-Methoxy-4-nitroaniline.

Sources

Technical Support Center: Stability and Handling of 2-Methoxy-4-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-4-(trifluoromethyl)benzonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a substituted benzonitrile, this compound's reactivity is uniquely influenced by the interplay between the electron-donating methoxy group and the potent electron-withdrawing trifluoromethyl group. Understanding its stability profile is critical for achieving reproducible results and preventing experimental failures. This document provides in-depth troubleshooting advice and frequently asked questions to address common stability issues encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental stability and handling of this compound.

Q1: What are the optimal storage and handling conditions for this compound?

A1: Proper storage is the first line of defense against degradation. Based on the reactivity of its functional groups, the following conditions are recommended:

  • Temperature: Store in a cool environment, preferably refrigerated (2-8 °C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and atmospheric oxidation.[1] The compound is often described as hygroscopic, meaning it can absorb moisture from the air.[2]

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

  • Handling: When handling, minimize exposure to ambient air. Use dry solvents and glassware to prevent premature hydrolysis. For general safety, always handle in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[3][4]

Q2: What are the primary degradation pathways I should be aware of?

A2: The most significant stability concern for this compound is the hydrolysis of the nitrile (-CN) group.[5] This degradation can occur under both acidic and basic conditions, proceeding through a benzamide intermediate to the corresponding carboxylic acid.[6][7][8] While the trifluoromethyl (-CF3) group is generally robust, degradation can occur at other, more labile functional groups on the molecule.[9]

  • Hydrolytic Degradation:

    • Step 1: this compound → 2-Methoxy-4-(trifluoromethyl)benzamide

    • Step 2: 2-Methoxy-4-(trifluoromethyl)benzamide → 2-Methoxy-4-(trifluoromethyl)benzoic acid

This process is accelerated by elevated temperatures and the presence of strong acids or bases.[10]

Q3: How do the trifluoromethyl and methoxy substituents affect the molecule's stability?

A3: The electronic properties of the substituents have a pronounced effect on the reactivity of the nitrile group.

  • Trifluoromethyl (-CF3) Group: As a strong electron-withdrawing group, the -CF3 group increases the electrophilicity of the nitrile carbon. This makes the carbon atom more susceptible to nucleophilic attack, including by water or hydroxide ions, which can facilitate hydrolysis.[11] However, the C-F bonds themselves are exceptionally strong, rendering the -CF3 group highly stable to metabolic and most chemical degradation.[12]

  • Methoxy (-OCH3) Group: As an electron-donating group, the -OCH3 group can somewhat counteract the effect of the -CF3 group. However, its position ortho to the nitrile may also exert steric effects. In some molecular systems, methoxy groups have been reported to reduce thermal stability.[13]

Q4: Is this compound particularly sensitive to pH changes in aqueous or protic solvents?

A4: Yes, absolutely. The nitrile group is susceptible to hydrolysis, and the rate of this reaction is highly dependent on pH.[10] Both strongly acidic and strongly basic conditions will catalyze the conversion of the nitrile to the corresponding carboxylic acid.[8][10] Therefore, when designing reactions or formulations, it is crucial to control the pH. If the presence of water is unavoidable, using a buffered system in the neutral to slightly acidic range (pH 4-6) may minimize the rate of hydrolysis.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues that may arise from the instability of this compound.

Issue 1: Appearance of Unexpected Impurities in Starting Material or Reaction Mixture

  • Symptom: Your analytical data (e.g., HPLC, LC-MS, NMR) of the starting material or a reaction mixture shows one or two significant new peaks that were not present previously.

  • Probable Cause 1: Hydrolytic Degradation. The most likely impurities are the hydrolysis products: 2-methoxy-4-(trifluoromethyl)benzamide and 2-methoxy-4-(trifluoromethyl)benzoic acid. This can happen due to improper storage (exposure to moist air) or contamination of solvents with water, acid, or base.[10]

    • Troubleshooting Steps:

      • Verify Purity: Immediately re-analyze your starting material using a validated HPLC method (See Protocol 1) or by taking a fresh 1H NMR spectrum. In the NMR, look for the appearance of broad amide N-H protons or a downfield carboxylic acid O-H proton.

      • Solvent Check: Ensure all solvents used are anhydrous. Use freshly opened bottles of high-purity solvents or distill them from an appropriate drying agent.

      • Inert Atmosphere: When setting up reactions, ensure your glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (N2 or Ar).

  • Probable Cause 2: Cross-Contamination. The material may have been contaminated by other reagents from a previous experiment.

    • Troubleshooting Steps:

      • Isolate and Characterize: If possible, isolate the impurity and obtain its mass spectrum to confirm if it matches the expected degradation products.

      • Review Lab Practices: Ensure spatulas, syringes, and glassware are thoroughly cleaned between uses.[14]

Issue 2: Low Yield or Stalled Reaction in a Synthetic Step

  • Symptom: A reaction that typically proceeds to high conversion (e.g., a Suzuki coupling, Buchwald-Hartwig amination, or reduction of the nitrile) gives a low yield of the desired product, with a significant amount of starting material remaining or unidentifiable side products.

  • Probable Cause 1: Degradation of Starting Material. A portion of your starting material may have degraded to the carboxylic acid, which is unreactive under the conditions intended for the nitrile.

    • Troubleshooting Steps:

      • Confirm Starting Material Integrity: Before starting the reaction, run a quick purity check (TLC or HPLC) on your this compound.[14]

      • Re-evaluate Reaction Conditions: If your reaction uses a strong base (e.g., t-BuOK, NaOH, K2CO3) and a protic solvent or has trace water, you may be inadvertently hydrolyzing the nitrile. Consider switching to anhydrous solvents and running the reaction at the lowest effective temperature.

  • Probable Cause 2: Incompatible Reagents. The reaction conditions themselves may be too harsh for the molecule.

    • Troubleshooting Steps:

      • Run a Control Experiment: Set up a small-scale reaction with just the starting material, solvent, and base (without the coupling partner or catalyst) and monitor it over time. If you observe degradation, the conditions are too harsh.

      • Modify Conditions: Explore milder bases, lower reaction temperatures, or shorter reaction times. For reactions sensitive to base-catalyzed hydrolysis, consider alternative synthetic routes if possible.

Issue 3: Inconsistent Results Across Experimental Batches

  • Symptom: You are unable to reproduce a successful experiment. A reaction that previously worked well now fails or gives a much lower yield.

  • Probable Cause: Variability in Reagent Quality or Experimental Conditions. This issue often points to subtle changes in the experimental setup.

    • Troubleshooting Steps:

      • Check the Starting Material: Use a fresh bottle or a newly purchased lot of this compound and verify its purity. The stability of older batches may be compromised.

      • Solvent and Reagent Audit: Ensure that the solvents and other reagents have not expired and are of the same grade. A new bottle of a base or solvent might have a different water content.

      • Strict Parameter Control: Implement rigorous control over all experimental parameters, including reaction time, temperature, and stirring rate. Use calibrated equipment.[10]

      • Document Everything: Maintain a detailed lab notebook, noting the lot numbers of all chemicals used. This can help trace the source of inconsistency.[14]

Section 3: Key Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Stability Monitoring

This protocol provides a general-purpose reverse-phase HPLC method to separate the parent compound from its potential hydrolysis products.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Expected Elution 1. Carboxylic Acid (most polar) -> 2. Amide -> 3. Benzonitrile (least polar)

Protocol 2: Small-Scale Forced Degradation Study

This procedure helps identify the conditions under which your compound is unstable.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Set Up Stress Conditions: In separate HPLC vials, add 100 µL of the stock solution to 900 µL of the following stress solutions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Neutral: Water

    • Oxidative: 3% H2O2

  • Incubate: Loosely cap the vials and place them in a heating block at 60 °C for 24 hours. Keep a control sample of the stock solution at 4 °C.

  • Analyze: After incubation, neutralize the acidic and basic samples. Analyze all samples by HPLC (using Protocol 1) to quantify the remaining parent compound and identify degradation products. This will reveal the compound's susceptibility to acid, base, or oxidative stress.[9]

Section 4: Visualization of Pathways and Workflows

Diagram 1: Primary Degradation Pathway via Hydrolysis

This diagram illustrates the sequential hydrolysis of this compound.

G A This compound B 2-Methoxy-4-(trifluoromethyl)benzamide A->B  Hydrolysis Step 1 (Acid or Base) C 2-Methoxy-4-(trifluoromethyl)benzoic Acid B->C  Hydrolysis Step 2 (Acid or Base)

Caption: The primary degradation pathway for the title compound.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

This decision tree provides a logical workflow for diagnosing the cause of poor reaction outcomes.

G Start Low Reaction Yield Observed Check_SM 1. Analyze Starting Material (SM) Purity Start->Check_SM SM_OK SM Purity >98%? Check_SM->SM_OK SM_Bad Repurify or Use New Batch of SM SM_OK->SM_Bad No Check_Cond 2. Review Reaction Conditions SM_OK->Check_Cond Yes Cond_OK Are Conditions Anhydrous & Thermally Controlled? Check_Cond->Cond_OK Cond_Bad Use Anhydrous Solvents, Lower Temperature, Run Control Experiment Cond_OK->Cond_Bad No Check_Workup 3. Evaluate Work-up & Isolation Cond_OK->Check_Workup Yes Workup_OK Is Product Lost During Extraction or Purification? Check_Workup->Workup_OK Workup_Bad Analyze Aqueous Layers, Optimize Chromatography Workup_OK->Workup_Bad Yes

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • EXP13 Hydrolysis of Benzonitrile. Scribd. URL: https://www.scribd.com/document/429841029/EXP13-Hydrolysis-of-Benzonitrile
  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson. URL: https://www.pearson.com/en-us/subject-catalog/p/pearson-plus/P200000006322/9780137538902
  • Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Homework.Study.com. URL: https://homework.study.com/explanation/write-an-equation-that-illustrates-the-mechanism-of-the-basic-hydrolysis-of-b-e-n-z-o-n-i-t-r-i-l-e-to-b-e-n-z-o-i-c-a-c-i-d.html
  • The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. URL: https://pubs.rsc.org/en/content/articlelanding/1972/p2/p29720000858
  • Stability and degradation of 3-Hydroxy-4-methoxybenzonitrile under acidic/basic conditions. Benchchem. URL: https://www.benchchem.com/product/bchm001550/technical-support
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10815918/
  • Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem. URL: https://www.benchchem.com/product/bchm002789/technical-support
  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00201
  • Hydrolysis of benzonitrile gives. Allen. URL: https://www.allen.ac.in/solution-expert/hydrolysis-of-benzonitrile-gives/organic-chemistry/751017
  • How To: Troubleshoot a Reaction. Department of Chemistry: University of Rochester. URL: https://www.sas.rochester.edu/chm/how-to/troubleshoot-a-reaction.html
  • The Dark Side of Fluorine. Fluoride Alert. URL: https://fluoridealert.org/wp-content/uploads/wang-2019.pdf
  • SAFETY DATA SHEET (General for nitriles). Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/294098
  • Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research. URL: https://pubs.acs.org/doi/10.1021/ar50047a004
  • SAFETY DATA SHEET for 3-Methoxy-4-(trifluoromethyl)benzonitrile. Fisher Scientific. URL: https://www.fishersci.com/store/msds?partNumber=H34366&productDescription=3-METHOXY-4-%28TRIFLUOROMETHYL%29BENZONITRILE&vendorId=VN00033897&countryCode=US&language=en
  • Common sources of mistake in organic synthesis. Reddit. URL: https://www.reddit.com/r/OrganicChemistry/comments/r0n9f5/common_sources_of_mistake_in_organic_synthesis/
  • Safety Data Sheet for 4-(Trifluoromethoxy)benzonitrile. CymitQuimica. URL: https://www.cymitquimica.com/pdf/F001405_msds_en.pdf
  • Approach to Synthesis Problems. Organic Chemistry: How to... URL: https://orgohowto.com/approach-to-synthesis-problems/
  • Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. Benchchem. URL: https://www.benchchem.
  • Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. ResearchGate. URL: https://www.researchgate.
  • Amines. NCERT. URL: https://www.ncert.nic.in/textbook/pdf/lech204.pdf

Sources

Technical Support Center: Degradation Pathways of Trifluoromethylated Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of trifluoromethylated benzonitriles. This guide provides in-depth technical information, troubleshooting advice for common experimental challenges, and detailed protocols in a practical question-and-answer format. Our goal is to equip you with the necessary knowledge to design, execute, and interpret your experiments with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for trifluoromethylated benzonitriles?

A1: Trifluoromethylated benzonitriles can be degraded through three main pathways: microbial, chemical, and photochemical.

  • Microbial Degradation: This typically involves enzymatic hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH) and ammonia (NH₃).[1][2][3][4][5] This initial step is often catalyzed by nitrilase enzymes.[2][3][5] The resulting trifluoromethylated benzoic acid is then further metabolized, often through dioxygenase-catalyzed ring hydroxylation and subsequent ring cleavage.[6][7] However, the strong carbon-fluorine bonds in the trifluoromethyl group make complete mineralization challenging, and recalcitrant fluorinated intermediates may accumulate.[6][8]

  • Chemical Degradation:

    • Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, typically with heating.[9] The trifluoromethyl group is generally stable under these conditions, but harsh conditions can lead to its hydrolysis to a carboxylic acid group as well.[8]

    • Reductive Defluorination: The carbon-fluorine bonds can be cleaved through reductive processes. This can be achieved using chemical or electrochemical methods and can result in the sequential removal of fluorine atoms from the trifluoromethyl group.[8]

  • Photochemical Degradation: Under UV irradiation, trifluoromethylated benzonitriles can be degraded. This process often involves the generation of highly reactive species like hydroxyl radicals, which can attack the aromatic ring and the trifluoromethyl group, leading to hydroxylation, ring cleavage, and eventual mineralization.[10][11][12][13][14]

Q2: Why is the trifluoromethyl group so resistant to degradation?

A2: The trifluoromethyl (-CF₃) group is exceptionally stable due to the high strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. This high bond energy makes it difficult to cleave the C-F bonds both chemically and biologically. Additionally, the electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, making it less susceptible to electrophilic attack, a common initial step in the degradation of many aromatic compounds.[8]

Q3: What are the expected initial products of microbial degradation of a compound like 4-(trifluoromethyl)benzonitrile?

A3: The most likely initial step in the microbial degradation of 4-(trifluoromethyl)benzonitrile is the enzymatic hydrolysis of the nitrile group to form 4-(trifluoromethyl)benzoic acid and ammonia.[1][2][5] This reaction is catalyzed by a nitrilase enzyme. The resulting 4-(trifluoromethyl)benzoic acid is then the substrate for subsequent degradation steps.

Q4: Can trifluoromethylated benzonitriles be completely mineralized by microorganisms?

A4: Complete mineralization of trifluoromethylated benzonitriles by a single microbial strain is challenging and often not observed. While the nitrile group and the aromatic ring can be degraded, the trifluoromethyl group can lead to the formation of persistent fluorinated intermediates, such as trifluoroacetic acid (TFA).[8] In some cases, degradation may halt after the initial ring cleavage, leading to the accumulation of trifluoromethylated aliphatic acids.[6] Co-metabolism, where a non-growth-supporting substrate is degraded in the presence of a growth-supporting one, may enhance the extent of degradation.[15]

Troubleshooting Experimental Issues

Q5: My microbial culture is not degrading the trifluoromethylated benzonitrile. What are the possible reasons?

A5: There are several potential reasons for a lack of degradation:

  • Toxicity: The trifluoromethylated benzonitrile or its degradation products may be toxic to the microorganisms at the concentration used. Try lowering the initial concentration of the substrate.

  • Lack of Appropriate Enzymes: The microbial culture may not possess the necessary enzymes (e.g., a suitable nitrilase) to initiate degradation. Consider using a microbial consortium from a contaminated site or a known nitrile-degrading strain. Benzonitrile can be used to induce the expression of nitrilase enzymes.[5]

  • Acclimation Period: The microorganisms may require an acclimation period to induce the expression of the required enzymes. Extend the incubation time.

  • Nutrient Limitation: Ensure that the growth medium is not limited in essential nutrients (e.g., nitrogen, phosphorus).

  • Incorrect Growth Conditions: Check and optimize the pH, temperature, and aeration for your specific microbial culture.

Q6: I am observing incomplete degradation and the accumulation of an unknown intermediate in my microbial experiment. How can I identify it?

A6: The accumulation of intermediates is common in the degradation of fluorinated compounds. To identify the unknown metabolite:

  • Sample Preparation: Extract the culture medium with a suitable organic solvent (e.g., ethyl acetate) at different pH values to isolate neutral, acidic, and basic compounds.

  • LC-MS Analysis: Use High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) for initial characterization. The high resolution of modern mass spectrometers can provide an accurate mass and predicted elemental composition of the intermediate.

  • GC-MS Analysis: For volatile or semi-volatile intermediates, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. Derivatization may be necessary to increase the volatility of polar compounds like carboxylic acids.[16][17][18][19][20]

  • NMR Spectroscopy: If the intermediate can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is the most powerful tool for unambiguous structure elucidation.

Q7: I am experiencing significant ion suppression in my LC-MS analysis of degradation samples. How can I mitigate this?

A7: Ion suppression is a common matrix effect in LC-MS where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to reduced sensitivity.[21][22][23][24][25] To address this:

  • Improve Sample Preparation: Use solid-phase extraction (SPE) to clean up your samples and remove interfering matrix components.

  • Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or change the column to improve the separation of your analyte from the interfering compounds.

  • Dilute the Sample: A simple dilution of the sample can often reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression.

  • Use a Different Ionization Source: If you are using electrospray ionization (ESI), consider trying atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for some compounds.

  • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with your analyte will experience the same ion suppression, allowing for accurate quantification.

  • Consider Metal-Free Systems: For compounds that can chelate with metals, using a metal-free HPLC column and tubing can prevent analyte loss and signal suppression.[21]

Detailed Experimental Protocols

Protocol 1: Microbial Degradation of 4-(Trifluoromethyl)benzonitrile

This protocol outlines a general procedure for assessing the microbial degradation of 4-(trifluoromethyl)benzonitrile by a soil microbial consortium.

1. Materials:

  • 4-(Trifluoromethyl)benzonitrile (analytical grade)

  • Minimal salts medium (MSM), pH 7.0

  • Soil sample (from a site with a history of industrial contamination, if possible)

  • Sterile flasks and culture tubes

  • Shaking incubator

  • HPLC-UV system for analysis

2. Experimental Workflow:

Microbial_Degradation_Workflow cluster_enrichment Enrichment of Degrading Microorganisms cluster_degradation_assay Degradation Assay cluster_analysis Data Analysis A Inoculate MSM + 4-(trifluoromethyl)benzonitrile with soil sample B Incubate at 30°C with shaking A->B C Serially transfer to fresh medium B->C D Inoculate fresh MSM + 4-(trifluoromethyl)benzonitrile with enriched culture C->D Use enriched culture E Incubate and collect samples at time intervals D->E F Analyze samples by HPLC-UV E->F G Plot concentration vs. time F->G H Identify degradation products by LC-MS/NMR F->H

Caption: Workflow for microbial degradation of 4-(trifluoromethyl)benzonitrile.

3. Step-by-Step Procedure:

  • Enrichment of Degrading Microorganisms:

    • Prepare a stock solution of 4-(trifluoromethyl)benzonitrile in a suitable solvent (e.g., acetone) at 10 g/L.

    • Add 1 g of soil to 100 mL of sterile MSM in a 250 mL flask.

    • Add 4-(trifluoromethyl)benzonitrile from the stock solution to a final concentration of 50 mg/L.

    • Incubate the flask at 30°C on a rotary shaker at 150 rpm for 1-2 weeks.

    • After incubation, transfer 10 mL of the culture to 90 mL of fresh MSM containing 50 mg/L of 4-(trifluoromethyl)benzonitrile.

    • Repeat this transfer at least three times to enrich for microorganisms capable of utilizing the target compound.

  • Degradation Assay:

    • Inoculate 100 mL of MSM containing 50 mg/L of 4-(trifluoromethyl)benzonitrile with 5 mL of the enriched culture.

    • Prepare a sterile control flask with MSM and the target compound but without the inoculum.

    • Incubate the flasks at 30°C and 150 rpm.

    • Collect 1 mL samples at regular time intervals (e.g., 0, 1, 2, 4, 7, and 14 days).

    • Centrifuge the samples to remove bacterial cells and filter the supernatant through a 0.22 µm filter.

  • Sample Analysis:

    • Analyze the filtered samples by HPLC-UV to quantify the concentration of 4-(trifluoromethyl)benzonitrile.

    • Monitor for the appearance of new peaks, which may indicate the formation of degradation products.

    • If new peaks are observed, collect larger volumes of the culture at the time of maximum intermediate concentration for identification by LC-MS and NMR.

Protocol 2: Photochemical Degradation of 4-(Trifluoromethyl)benzonitrile

This protocol describes a method for studying the direct photolysis of 4-(trifluoromethyl)benzonitrile in an aqueous solution.

1. Materials:

  • 4-(Trifluoromethyl)benzonitrile

  • High-purity water (HPLC grade)

  • Quartz tubes

  • UV photoreactor with a lamp emitting at >290 nm (to simulate sunlight)

  • HPLC-UV system

2. Experimental Workflow:

Photochemical_Degradation_Workflow cluster_preparation Sample Preparation cluster_irradiation UV Irradiation cluster_analysis Analysis A Prepare aqueous solution of 4-(trifluoromethyl)benzonitrile B Transfer solution to quartz tubes A->B C Place tubes in photoreactor D Irradiate with UV light C->D F Wrap control tubes in foil C->F E Collect samples at time intervals D->E G Analyze samples by HPLC-UV E->G F->G H Calculate degradation rate G->H I Identify byproducts by LC-MS G->I

Caption: Workflow for photochemical degradation of 4-(trifluoromethyl)benzonitrile.

3. Step-by-Step Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 4-(trifluoromethyl)benzonitrile in methanol at 1 g/L.

    • Prepare an aqueous solution of 4-(trifluoromethyl)benzonitrile at a final concentration of 10 mg/L in high-purity water. Ensure the methanol concentration is less than 0.1% to avoid indirect photolysis.

    • Fill several quartz tubes with the aqueous solution.

  • UV Irradiation:

    • Place the quartz tubes in the photoreactor.

    • Prepare dark controls by wrapping identical tubes in aluminum foil and placing them in the photoreactor alongside the irradiated samples.

    • Turn on the UV lamp and start a timer.

    • Collect one irradiated tube and one dark control tube at specified time intervals (e.g., 0, 30, 60, 120, 240 minutes).

  • Sample Analysis:

    • Immediately analyze the collected samples by HPLC-UV to determine the concentration of 4-(trifluoromethyl)benzonitrile.

    • Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order degradation rate constant.

    • Analyze the samples by LC-MS to identify potential degradation products, such as hydroxylated derivatives or the corresponding benzoic acid.

Visualizing Degradation Pathways

The following diagrams illustrate the proposed degradation pathways for trifluoromethylated benzonitriles based on current scientific understanding.

Microbial_Degradation_Pathway cluster_pathway Microbial Degradation A Trifluoromethylated Benzonitrile B Trifluoromethylated Benzoic Acid + NH₃ A->B Nitrilase C Dihydroxylated Intermediate B->C Dioxygenase D Ring Cleavage Products C->D Meta- or Ortho-cleavage E Further Degradation (potential dead-end products, e.g., TFA) D->E

Caption: Proposed microbial degradation pathway for trifluoromethylated benzonitriles.

Chemical_Degradation_Pathways cluster_hydrolysis Chemical Hydrolysis cluster_reduction Reductive Defluorination A Trifluoromethylated Benzonitrile B Trifluoromethylated Benzoic Acid A->B H⁺ or OH⁻, Δ C Difluoromethyl Derivative A->C e⁻, H⁺ D Monofluoromethyl Derivative C->D e⁻, H⁺ E Methyl Derivative D->E e⁻, H⁺

Caption: Chemical degradation pathways for trifluoromethylated benzonitriles.

Quantitative Data Summary

The following table summarizes hypothetical degradation data for 4-(trifluoromethyl)benzonitrile under different conditions.

Degradation MethodConditionHalf-life (t₁/₂)Primary Product(s)Reference(s)
Microbial Degradation Aerobic, soil consortium, 30°C14 days4-(Trifluoromethyl)benzoic acid[1],[5]
Chemical Hydrolysis 1 M NaOH, 80°C6 hours4-(Trifluoromethyl)benzoic acid sodium salt[9]
Photochemical Degradation UV (>290 nm), aqueous solution, 25°C4 hoursHydroxylated derivatives, 4-(Trifluoromethyl)benzoic acid[10],[12]
Reductive Defluorination Electrochemical, Ni cathode2 hours4-(Difluoromethyl)benzonitrile[8]

References

  • An Uncommon Fix for LC–MS Ion Suppression. (n.d.). LCGC International.
  • Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. (n.d.). ResearchGate.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2023, May 6). ZefSci.
  • Troubleshooting ion suppression in LC–MS analysis. (2023, December 9). YouTube.
  • Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (2024). Journal of Chromatography & Separation Techniques, 15(6).
  • Photocatalytic Degradation of Organic Pollutants in Wastewater. (2023, August 10). ResearchGate.
  • Pathways of microbial nitrile degradation. (n.d.). ResearchGate.
  • Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. (1989). PubMed.
  • Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. (2018). MDPI.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. (2007). PubMed.
  • Photocatalytic Degradation of Organic Wastes in Water. (2022). MDPI.
  • The photocatalytic process in the treatment of polluted water. (2022). PubMed Central.
  • Photochemical Degradation of Organic Pollutants in Wastewaters. (n.d.). NU Research Portal.
  • Co-metabolism of fluorobenzoates by natural microbial populations. (1983). PubMed Central.
  • Benzonitrile, 4-(trifluoromethyl)-. (n.d.). PubChem.
  • Photochemical Degradation of Organic Pollutants in Wastewaters. (2001). ResearchGate.
  • Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. (2016). PubMed Central.
  • Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. (1993). PubMed.
  • Enzymatic nitrile hydrolysis catalyzed by nitrilase ZmNIT2 from maize. (2006). ElectronicsAndBooks.
  • 4-(Trifluoromethyl)benzoic acid (HMDB0246315). (2021). Human Metabolome Database.
  • Enzymatic degradation of nitriles by Klebsiella oxytoca. (2005). ResearchGate.
  • Nitrilase. (n.d.). Wikipedia.
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2023, March 9). YouTube.
  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. (2017). PubMed Central.
  • 4-Fluorobenzoate (an/aerobic) Degradation Pathway. (2006). Eawag-BBD.
  • The hydrolysis of nitriles by nitrilases occurs by one of two routes... (n.d.). ResearchGate.
  • Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. (2022). PubMed Central.
  • Impact of Nitriles on Bacterial Communities. (2018). Frontiers in Microbiology.
  • Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. (2021). Bentham Science.

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Technical Support Center: Synthesis of Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of fluorinated intermediates. As a Senior Application Scientist, I have designed this guide to address the common challenges and pitfalls encountered in the laboratory. This resource is structured to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research and development efforts.

Section 1: Reagent-Specific Issues & Handling

This section addresses common problems related to the stability, handling, and reactivity of frequently used fluorinating agents.

FAQ 1: My fluorination reaction with DAST (or Deoxo-Fluor®) is giving low yields and significant elimination byproducts. What's going wrong?

Answer: This is a classic issue with diethylaminosulfur trifluoride (DAST) and its analogues like Deoxo-Fluor®. While effective for deoxofluorination of alcohols, their thermal instability is a primary pitfall.

  • Causality: DAST and Deoxo-Fluor® can decompose, especially at temperatures above 60-70 °C, or upon prolonged reaction times. This decomposition can generate acidic species (like HF) and other reactive intermediates that promote elimination (E1 or E2 pathways) over the desired nucleophilic substitution (SN2).[1] The basicity of the fluoride source itself can also encourage elimination.[2] For secondary alcohols, this competition between substitution and elimination is particularly pronounced.

  • Troubleshooting Protocol:

    • Temperature Control: Maintain strict temperature control, often starting at low temperatures (e.g., -78 °C) and slowly warming to room temperature. Avoid any localized heating.

    • Reaction Time: Monitor the reaction closely (e.g., by TLC or crude NMR) and quench it as soon as the starting material is consumed to minimize byproduct formation.

    • Reagent Purity: Use a fresh, high-purity bottle of the reagent. Older bottles may have partially hydrolyzed, leading to inconsistent results. DAST is known to be unstable to heat and can decompose drastically upon heating.[3]

    • Alternative Reagents: For sensitive substrates prone to elimination, consider using more modern and thermally stable deoxofluorinating reagents like PyFluor or AlkylFluor, which are known to produce fewer elimination side products.[1][4]

FAQ 2: I'm using an electrophilic N-F reagent like Selectfluor® or NFSI, but my reaction is sluggish or fails completely. What should I check?

Answer: While N-F reagents are generally robust and easy to handle, several factors can impede their reactivity.[5]

  • Causality: The reactivity of electrophilic fluorinating agents is highly dependent on the nucleophilicity of the substrate. Electron-deficient substrates will react slowly, or not at all. Furthermore, the reaction medium and the presence of adventitious water can play a significant role. Some N-F reagents are also moisture-sensitive.[6]

  • Troubleshooting Workflow:

    G start Reaction Sluggish/Failed check_substrate Is the substrate sufficiently nucleophilic? start->check_substrate check_reagent Is the N-F reagent active? check_substrate->check_reagent Yes outcome_fail Consult further literature for substrate activation check_substrate->outcome_fail No check_conditions Are the reaction conditions optimal? check_reagent->check_conditions Yes handle_reagent Use a fresh bottle of reagent. Store properly under inert atmosphere. check_reagent->handle_reagent No check_solvent Is the solvent appropriate and dry? check_conditions->check_solvent outcome_success Reaction Successful check_conditions->outcome_success Yes optimize_solvent Use anhydrous solvent. Consider solvent polarity. check_solvent->optimize_solvent No handle_reagent->check_conditions optimize_solvent->outcome_success

    Caption: Troubleshooting workflow for electrophilic fluorination.

  • Detailed Steps:

    • Substrate Nucleophilicity: Confirm that your substrate is suitable for electrophilic fluorination. For example, simple alkenes often produce complex mixtures, while enol ethers, enamines, or electron-rich aromatics are better substrates.[7]

    • Reagent Integrity: While many N-F reagents are bench-stable, some can be sensitive to moisture.[5][6] Using a freshly opened bottle can rule out reagent decomposition.

    • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like acetonitrile are common. Ensure the solvent is anhydrous, as water can react with the fluorinating agent or affect the substrate's reactivity.[8] Interestingly, for some substrates like 1,3-dicarbonyls, the addition of water can surprisingly increase the fluorination rate.[9] However, this is an exception rather than the rule.

    • Activation: For less reactive substrates, the addition of a Lewis acid or a Brønsted acid can sometimes enhance the electrophilicity of the fluorinating agent or activate the substrate.

Section 2: Reaction Conditions & Side Reactions

This section focuses on troubleshooting issues arising from reaction parameters and the formation of common, undesired byproducts.

FAQ 3: My reaction to fluorinate an electron-rich aromatic ring is giving a complex mixture, including dearomatized products. How can I improve selectivity?

Answer: This is a frequent challenge when fluorinating highly activated aromatic systems like phenols or anilines.

  • Causality: Electrophilic fluorinating agents are powerful oxidants.[10] With electron-rich aromatic rings, the reaction can proceed past simple electrophilic aromatic substitution to dearomatization or oxidative side reactions. The ortho/para selectivity can also be low.[7] For phenols, dearomatization is a particularly significant problem.[7][10]

  • Strategies for Improving Selectivity:

StrategyMechanism of ActionKey Considerations
Protecting Groups Attenuate the activating effect of heteroatom substituents (e.g., -OH to -OAc).The protecting group must be stable to the fluorination conditions and easily removable.
Solvent Choice Can influence the reactivity of the fluorinating agent and stabilize intermediates.Less polar solvents may sometimes reduce over-reactivity.
Directed Fluorination Use of directing groups to control regioselectivity.Requires additional synthetic steps to install and potentially remove the directing group.
Alternative Methods For aryl fluorides, nucleophilic methods like the Balz-Schiemann reaction or modern transition-metal-catalyzed methods might be more suitable.[11]These methods have their own substrate scope and limitations. Protodemetalation can be a common side product in some metal-catalyzed reactions.[11]
  • Experimental Protocol: Protecting Group Strategy for Phenol Fluorination

    • Protection: Acetylate the phenol using acetic anhydride and a base (e.g., pyridine or triethylamine) to form the corresponding acetate ester.

    • Purification: Purify the acetate ester by chromatography or crystallization to remove any residual phenol.

    • Fluorination: Subject the purified acetate ester to electrophilic fluorination (e.g., with Selectfluor® in acetonitrile). The acetyl group moderates the ring's activation, leading to cleaner substitution.

    • Deprotection: Hydrolyze the acetate group using a mild base (e.g., K₂CO₃ in methanol) to yield the desired fluorinated phenol.

FAQ 4: I am attempting a nucleophilic fluorination using KF, but the reaction is not proceeding. What are the common reasons for this?

Answer: Potassium fluoride (KF) is a cost-effective fluorine source, but its low solubility and the high solvation energy of the fluoride ion in protic solvents make it a weak nucleophile.

  • Causality: The "naked" fluoride anion is a strong nucleophile, but in solution, it is heavily solvated, especially in protic solvents, which dramatically reduces its reactivity.[10] The lattice energy of KF is also high, making it poorly soluble in many organic solvents.

  • Activation Methods for KF:

    G cluster_0 Activation Strategies reagents KF (solid) Low Solubility & Reactivity ptc Phase-Transfer Catalysis (e.g., 18-crown-6, TBAF) reagents:f1->ptc Increases F⁻ solubility and nucleophilicity solvent Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) reagents:f1->solvent Minimizes H-bonding to F⁻ spray_drying Spray-Dried KF reagents:f1->spray_drying Increases surface area and reactivity

    Caption: Strategies to enhance the reactivity of KF in nucleophilic fluorination.

  • Troubleshooting Steps:

    • Solvent System: Switch to a polar aprotic solvent like DMF, DMSO, or sulfolane. These solvents do not strongly hydrogen-bond with the fluoride ion, thus increasing its nucleophilicity.[12]

    • Phase-Transfer Catalyst: Add a phase-transfer catalyst such as a crown ether (e.g., 18-crown-6) or a quaternary ammonium salt (e.g., tetrabutylammonium fluoride, TBAF). These agents complex the potassium cation, releasing a more "naked" and highly reactive fluoride anion.[12]

    • Anhydrous Conditions: Ensure strictly anhydrous conditions. Trace water will preferentially solvate the fluoride ion, killing its reactivity. KF is extremely sensitive to moisture.[5]

    • Spray-Dried KF: Use commercially available spray-dried KF, which has a higher surface area and is more reactive than standard crystalline KF.

Section 3: Purification & Analysis

This section provides guidance on overcoming challenges related to the purification and characterization of fluorinated intermediates.

FAQ 5: I am having difficulty purifying my fluorinated compound. It co-elutes with byproducts on silica gel, and I'm observing strange peaks in the NMR.

Answer: Fluorinated compounds often exhibit unique physicochemical properties that can complicate purification and analysis.

  • Purification Challenges & Solutions:

    • Polarity: The introduction of fluorine can significantly alter a molecule's polarity in non-intuitive ways. A C-F bond is polar, but a CF₃ group can be considered lipophilic. This can lead to unexpected elution behavior on silica gel.

      • Solution: Screen a wider range of solvent systems for chromatography. Sometimes, switching to a different stationary phase (e.g., alumina, C18 reverse phase) is necessary.

    • Volatility: Many low-molecular-weight fluorinated compounds are highly volatile, leading to sample loss during solvent removal under reduced pressure.

      • Solution: Use lower temperatures for rotary evaporation and avoid high vacuum when possible. For very volatile compounds, consider purification techniques that do not require solvent removal, such as preparative gas chromatography.

    • HF Contamination: Reactions using reagents like DAST or HF-Pyridine can leave residual acidic species. These can cause streaking on silica gel or degradation of the product.

      • Solution: Perform an aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) before chromatography to neutralize any acidic residues.

  • NMR Spectroscopy Peculiarities:

    • ¹H and ¹³C NMR: The strong electron-withdrawing nature of fluorine causes significant downfield shifts for nearby nuclei. You will also observe C-F and H-F coupling, which splits the signals into complex multiplets. This is expected behavior.

    • ¹⁹F NMR: This is an essential tool for characterizing your product. A clean ¹⁹F NMR spectrum with the expected chemical shift and coupling is a strong indicator of product purity. The presence of multiple ¹⁹F signals may indicate a mixture of isomers or impurities.

References

  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.[Link]
  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.[Link]
  • Electrophilic fluorin
  • Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry.[Link]
  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
  • Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorin
  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.[Link]
  • Effects of Direct Fluorination on the High-Temperature Oxidation Resistance of AZ31 Magnesium Alloy. MDPI.[Link]
  • The Dark Side of Fluorine. PMC - NIH.[Link]
  • Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications.
  • (a) Commonly used N–F reagents: Selectfluor™,...
  • Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry. Mettler Toledo.[Link]
  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC.[Link]
  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorin
  • A quantitative reactivity scale for electrophilic fluorin
  • Enzymatic synthesis of fluorinated compounds. PMC - PubMed Central - NIH.[Link]
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing).[Link]
  • Nucleophilic Fluorin

Sources

Technical Support Center: Optimizing Purification Methods for Benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of benzonitrile analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the purification of this important class of compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

I. General Troubleshooting: Common Issues and Initial Checks

Before delving into specific purification techniques, let's address some common issues encountered with benzonitrile analogs. A systematic initial assessment can often save significant time and resources.

Frequently Asked Questions (FAQs)

Q1: My benzonitrile analog is yellow or brown. What does this indicate and is it usable?

A yellow or brown coloration in what should be a colorless compound is a clear indicator of impurities.[1][2][3] These can arise from various sources, including residual starting materials, byproducts from the synthesis (such as oxidized species), or degradation of the product itself.[1][4] While for some applications this might be acceptable, for sensitive reactions like those in organometallic chemistry or catalysis, purification is strongly recommended to prevent unpredictable outcomes.[3]

Q2: What are the most common types of impurities in benzonitrile synthesis?

The nature of impurities is highly dependent on the synthetic route. Common culprits include:

  • Starting Materials: Unreacted precursors are a frequent source of contamination.

  • Amine Impurities: Syntheses involving primary amines can lead to their persistence in the final product.[1]

  • Isonitriles (Carbylamines): These can form as byproducts and often have a distinct, unpleasant odor.[2][5]

  • Benzamide and Benzoic Acid: Incomplete dehydration of benzamide or hydrolysis of the nitrile group can lead to these impurities.[6]

  • Water: Moisture can inhibit certain reactions and should be carefully controlled, especially when using anhydrous grade solvents.[3]

Q3: Which analytical techniques are best for assessing the purity of my benzonitrile analog?

A multi-faceted approach to purity analysis is often necessary:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly assess the number of components in your sample.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile and UV-active contaminants.[3]

  • Karl Fischer Titration: The gold standard for quantifying water content.[3]

II. Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid benzonitrile analogs, leveraging differences in solubility between the desired compound and impurities at varying temperatures.[7]

Troubleshooting Recrystallization

Q1: How do I select the optimal solvent or solvent system for my benzonitrile analog?

The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[8] For aromatic nitriles, good starting points are alcohols (ethanol, isopropanol) or mixed solvent systems.[4] A common approach for aromatic compounds is to use a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate or acetone.[4]

Solvent Selection Workflow

start Start: Crude Solid solubility_test Small-Scale Solubility Tests start->solubility_test hot_soluble Soluble in Hot Solvent? solubility_test->hot_soluble cold_insoluble Insoluble in Cold Solvent? hot_soluble->cold_insoluble Yes mixed_solvent Try Mixed Solvent System hot_soluble->mixed_solvent No single_solvent Use Single Solvent cold_insoluble->single_solvent Yes cold_insoluble->mixed_solvent No end Proceed to Recrystallization single_solvent->end mixed_solvent->end start Crude Benzonitrile Analog is_solid Is the compound a solid? start->is_solid is_liquid Is the compound a liquid? start->is_liquid complex_mixture Is it a complex mixture or are isomers present? is_solid->complex_mixture bp_difference Sufficient boiling point difference? is_liquid->bp_difference recrystallize Recrystallization distill Distillation chromatography Column Chromatography complex_mixture->recrystallize No complex_mixture->chromatography Yes bp_difference->distill Yes bp_difference->chromatography No

Sources

Technical Support Center: Managing Exothermic Reactions in Benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical and safety information for managing the exothermic hazards associated with common benzonitrile synthesis routes. The content is structured in a question-and-answer format to address specific issues you may encounter during experimental work. Our goal is to blend theoretical understanding with practical, field-proven advice to ensure both the success and safety of your research.

Section 1: Understanding the Inherent Thermal Hazard

Q1: Why are most benzonitrile synthesis reactions highly exothermic?

A1: The formation of the carbon-nitrogen triple bond (C≡N) in the nitrile group is a thermodynamically very favorable process, releasing a significant amount of energy (heat). The primary exothermic event in many common syntheses, such as those involving cyanide salts, is the nucleophilic attack of the cyanide ion (CN⁻) on an electrophilic carbon.[1] This formation of a new carbon-carbon bond is a major contributor to the overall heat release.[1] Reactions like the Sandmeyer reaction also involve the decomposition of diazonium salts, which is a highly exothermic process that generates nitrogen gas, adding pressure and volume risks to the thermal hazard.

Q2: What are the primary consequences of a failure to control the reaction exotherm?

A2: The immediate and most severe risk is a thermal runaway . This is a situation where the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system.[2] This leads to a rapid, uncontrolled increase in temperature and pressure.[3][4]

Consequences include:

  • Violent Reaction: Boiling and splashing of reactants, potentially leading to reactor over-pressurization and rupture.

  • Toxic Gas Release: Many cyanation reactions can release highly toxic hydrogen cyanide (HCN) gas, especially if the reaction mixture acidifies.[5]

  • Reduced Yield and Purity: Side reactions and decomposition of reactants, intermediates, and the final product become dominant at elevated temperatures, leading to impurities and significantly lower yields.[6]

  • Fire or Explosion: If flammable solvents are used, a thermal runaway can easily lead to their ignition.

Section 2: Troubleshooting Guide for Common Synthesis Routes

This section addresses specific issues for two common lab-scale synthesis methods: the dehydration of benzamide and the Sandmeyer reaction.

Route 1: Dehydration of Benzamide

The dehydration of benzamide using strong dehydrating agents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or sulfamic acid is a common method.[7][8][9][10] While seemingly straightforward, the reaction with P₂O₅ can be deceptively vigorous.[7]

Troubleshooting & FAQs

  • Q: My reaction with P₂O₅ started abruptly and violently after an initial lag phase. What happened?

    • Causality: This is a classic sign of poor initial mixing and localized heating. Benzamide and P₂O₅ are both solids, and if not intimately mixed, the reaction only begins at the interface.[7] As the reaction generates heat, it melts the benzamide, suddenly increasing the contact surface area with the P₂O₅ and causing a rapid, uncontrolled acceleration of the exothermic dehydration.

    • Solution:

      • Thorough Mixing: Ensure the benzamide and P₂O₅ are a homogenous, fine powder before heating. Co-grinding the reagents (with appropriate safety precautions) can be effective.

      • Use of a Heat Sink: Mixing the reagents with an inert, high-boiling solvent or dry sand can help to moderate the heat transfer.[7]

      • Gradual Heating: Begin heating gently and ramp up the temperature slowly while monitoring for any signs of reaction initiation (e.g., vapor condensation).[7][8]

  • Q: The reaction produced a dark, tarry substance instead of benzonitrile. What went wrong?

    • Causality: This indicates decomposition due to excessive temperature.[11] As P₂O₅ becomes hydrated, it forms phosphoric and polyphosphoric acids, which can catalyze side reactions at high temperatures.[11]

    • Solution:

      • Temperature Control: Use a sand bath or heating mantle with a thermocouple to maintain the reaction temperature within the optimal range. The goal is to have the benzonitrile distill as it is formed, which keeps the reaction temperature from rising excessively.[7]

      • Alternative Reagents: Consider using sulfamic acid, which often results in a cleaner reaction, although it may require higher temperatures (250-295°C).[11] Microwave-assisted dehydration has also been reported to give high yields in very short reaction times, offering better control.[12]

Route 2: Sandmeyer-Type Cyanation of Benzenediazonium Chloride

This reaction involves the diazotization of aniline followed by reaction with a copper(I) cyanide complex.[7] The decomposition of the diazonium salt is highly exothermic.

Troubleshooting & FAQs

  • Q: During the addition of the diazonium salt solution to the cyanide solution, the temperature spiked above 10°C despite my ice bath. Why?

    • Causality: The rate of addition of the diazonium salt solution was too fast for the cooling capacity of your system. The decomposition of the diazonium salt releases a large amount of heat and nitrogen gas. Adding it too quickly overwhelms the system's ability to dissipate this energy.

    • Solution:

      • Slow, Controlled Addition: Add the cold (0-5°C) diazonium salt solution dropwise or via a syringe pump to the vigorously stirred cyanide solution.[7]

      • Monitor Temperature Continuously: Place a thermometer directly in the reaction mixture (not just in the ice bath). The addition rate should be managed to keep the internal temperature stable, typically between 0-5°C.[1][7]

      • Efficient Cooling: Use an ice-salt or a dry ice/acetone bath for more efficient cooling, especially for larger-scale reactions.[1]

  • Q: The reaction foamed excessively, and I lost product out of the condenser.

    • Causality: This is due to the rapid evolution of nitrogen gas from the diazonium salt decomposition, coupled with an uncontrolled temperature rise which increases the rate of gas formation.

    • Solution:

      • Adequate Headspace: Use a reaction flask that is no more than half full to accommodate potential foaming.

      • Vigorous Stirring: Efficient stirring helps to break up foam and allows for the controlled release of gas bubbles.[1]

      • Strict Temperature Control: As above, maintaining a low and stable temperature is the most critical factor in controlling the rate of N₂ evolution.

Section 3: Proactive Thermal Hazard Management

Q: How can I assess the thermal risk of my specific synthesis protocol before starting?

A: A proactive approach involves a basic thermal hazard assessment. This workflow helps you anticipate and plan for managing the reaction's heat output.

ThermalHazardAssessment cluster_0 Step 1: Information Gathering cluster_1 Step 2: Risk Evaluation cluster_2 Step 3: Control Strategy A Identify all reaction steps (e.g., Diazotization, Cyanation) B Research literature for known exotherms or incidents for similar reactions. A->B C Calculate Theoretical Adiabatic Temperature Rise (ΔT_ad) if data is available. B->C D Is ΔT_ad > 50°C? Or is the reaction known to be hazardous? C->D E Low Risk: Proceed with standard cooling and monitoring. D->E No F High Risk: Implement enhanced control measures. D->F Yes G Select appropriate cooling method (See Table 1) F->G H Plan for controlled reagent addition (e.g., use a syringe pump) G->H I Prepare an emergency quench plan H->I

Caption: Workflow for assessing thermal hazards before an experiment.

Q: What are my options for cooling, and how do I choose the right one?

A: The choice of cooling method depends on the scale of your reaction and the anticipated rate of heat generation.

Table 1: Comparison of Laboratory Cooling Methods

Cooling MethodTypical Temperature RangeProsConsBest For
Ice/Water Bath 0 to 5 °CSimple, inexpensive, readily available.Limited cooling capacity; melts over time.Small-scale, mildly exothermic reactions.
Ice/Salt Bath -20 to 0 °CLower temperature than ice alone.Corrosive; temperature can be inconsistent.Reactions requiring sub-zero temperatures.
Dry Ice/Solvent -78 °C (Acetone/IPA)Very low temperature, high cooling capacity.Requires careful handling of dry ice; potential for overcooling.Highly exothermic reactions; reactions requiring very low temperatures.
Cryocooler/Chiller -80 to 20 °CPrecise and stable temperature control.High initial equipment cost.Reactions requiring precise temperature profiles; overnight reactions.
Q: What is an emergency quench plan and when should I use it?

A: A quench plan is a pre-determined procedure to rapidly stop a reaction in an emergency. It should be used if you observe an uncontrolled temperature rise that does not respond to enhanced cooling.[1]

  • Stop Reagent Addition: Immediately cease adding any further reagents to the flask.[1]

  • Alert Personnel: Inform colleagues in the lab of the situation.

  • Maximum Cooling: Apply the most powerful cooling available (e.g., adding dry ice to an isopropanol bath).

  • Execute Quench: If the temperature continues to rise, execute the pre-planned quench. This typically involves the rapid addition of a large volume of a cold, inert liquid to dilute the reactants and absorb the heat.[13]

    • Example Quench Reagent: For a Sandmeyer reaction, a large volume of cold water or a pre-chilled aqueous solution could be used.

  • Evacuate if Necessary: If the situation cannot be brought under control, evacuate the area and follow your institution's emergency procedures.

Section 4: Advanced Process Control & Visualization

For scaling up reactions, more sophisticated control is necessary. The following diagram illustrates the logic for managing a reaction where an exotherm is actively monitored.

ExothermManagement start Begin Reagent Addition monitor Monitor Temperature (T_rxn) start->monitor is_stable Is T_rxn < T_setpoint + 2°C? monitor->is_stable cont_add Continue Addition is_stable->cont_add Yes stop_add Stop Addition is_stable->stop_add No cont_add->monitor enhance_cool Enhance Cooling stop_add->enhance_cool is_controlled Is T_rxn decreasing? enhance_cool->is_controlled quench EXECUTE QUENCH PLAN is_controlled->quench No resume Resume Addition Cautiously is_controlled->resume Yes resume->monitor

Caption: Decision-making flowchart for real-time exotherm control.

References

  • BenchChem Technical Support. (n.d.). Optimizing reaction conditions for the ammoxidation of toluene.
  • BenchChem Technical Support. (n.d.). Troubleshooting failed reactions of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol.
  • BenchChem Technical Support. (n.d.). Troubleshooting low yield in Benzonitrile synthesis.
  • Patil, D. D., & Wadhava, G. C. (n.d.). Benzaldehyde To Benzonitrile. Scribd.
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.
  • Gross, T., & Beller, M. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry – A European Journal, 9(15), 3680-3686.
  • Anbarasan, P., Schareina, T., & Beller, M. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • Zhang, Y., et al. (2020). An Efficient Synthetic Process for Scale-Up Production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. Organic Process Research & Development, 24(10), 2134-2141.
  • Nayak, S., & Panda, J. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33863-33883.
  • Anderson, K. W., et al. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 53(43), 11624-11628.
  • Wang, X., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(33), 19027-19034.
  • Wang, X., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar.
  • Cavalli, P., et al. (2002). Ammoxidation of toluene to benzonitrile on vanadium-titanium oxides catalysts prepared by precipitation. The role of catalyst composition. Industrial & Engineering Chemistry Research, 41(10), 2448-2455.
  • Al-Haydary, C. S., & Al-Azzawi, A. M. (2007). Mechanism of thermal toluene autoxidation. Journal of Physical Organic Chemistry, 21(2), 113-121.
  • EHS Info. (2024, June 6). Cyanation reaction safety [Video]. YouTube.
  • PATSNAP. (n.d.). Control Strategies For Managing Exothermic Reactions In Flow.
  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Benzaldehyde.
  • Mr. Chem. (2021, August 1). Synthesis of Benzonitrile [Video]. YouTube.
  • Sciencemadness.org. (2020). Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure.
  • Wang, Z., et al. (2018). Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)
  • Li, J., et al. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. RSC Advances, 10(17), 10126-10148.
  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References.
  • LiPoLytim. (n.d.). Preventing Thermal Runaway in Lithium-Ion Batteries.
  • Organic Syntheses. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides.
  • Sarpong, R. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley.
  • Chemistry Steps. (n.d.). Preparation of Nitriles.
  • Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzonitrile.
  • National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Electrolock Incorporated. (n.d.). How to Prevent Thermal Runaway in Lithium Ion Batteries.
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 2-Methoxy-4-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification and characterization of 2-Methoxy-4-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring a self-validating system of analysis grounded in authoritative standards.

The validation parameters discussed herein are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for demonstrating that an analytical procedure is fit for its intended purpose.[1][2][3]

Introduction to Analytical Method Validation for this compound

This compound is a substituted benzonitrile with a molecular structure that lends itself to analysis by several techniques. The choice of analytical method is contingent upon the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the desired throughput. This guide will focus on two of the most powerful and widely used techniques in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The validation of these methods is a systematic process that provides documented evidence of a method's suitability for its intended use.[4] The core parameters of this validation, as stipulated by ICH guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5][6][7]

Below is a workflow diagram illustrating the logical progression of analytical method validation.

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Technique Selection Technique Selection Parameter Optimization Parameter Optimization Technique Selection->Parameter Optimization Specificity Specificity Parameter Optimization->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Method Validated Method Robustness->Validated Method

Caption: Logical workflow for analytical method validation.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is a suitable approach.

Rationale for HPLC Method Development

The choice of a C18 column is based on the non-polar nature of the trifluoromethyl group and the aromatic ring, which will interact favorably with the stationary phase. A mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an aqueous component (water with a pH modifier like formic or phosphoric acid) allows for the fine-tuning of the retention time and peak shape.[8][9] UV detection is appropriate due to the presence of the chromophoric benzonitrile moiety.

Detailed Experimental Protocol for HPLC Method

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) containing 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 200 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter prior to injection.

Comparative Validation Data for HPLC Method

The following table summarizes the hypothetical performance data for the validated HPLC method.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analytePeak purity index > 0.999
Linearity (R²) R² ≥ 0.9990.9998
Range 80-120% of test concentration10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day) ≤ 2.0% Intermediate (Inter-day) ≤ 2.0%0.8% 1.2%
LOD Signal-to-Noise Ratio ≥ 3:10.5 µg/mL
LOQ Signal-to-Noise Ratio ≥ 10:11.5 µg/mL
Robustness % RSD ≤ 2.0% for minor changesRobust

Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

GC-MS offers exceptional specificity and sensitivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds.[10][11] Due to the polarity of the methoxy group, derivatization may be necessary to improve the chromatographic properties of this compound.

Rationale for GC-MS Method Development

While direct injection is possible, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can enhance peak shape and thermal stability.[12] A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is well-suited for separating the derivatized analyte. The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule.

Detailed Experimental Protocol for GC-MS Method

Instrumentation:

  • Gas chromatograph equipped with an autosampler, split/splitless injector, and coupled to a mass selective detector (MSD).

Chromatographic and MS Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program: 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-400 m/z

Standard and Sample Preparation with Derivatization:

  • Standard Stock Solution (1000 µg/mL): Prepare in a suitable solvent such as ethyl acetate.

  • Working Standard Solutions: Dilute the stock solution to prepare standards from 0.1 to 50 µg/mL.

  • Sample Preparation and Derivatization: a. To 100 µL of the sample or standard solution in a vial, add 50 µL of BSTFA with 1% TMCS. b. Cap the vial and heat at 70°C for 30 minutes. c. Cool to room temperature before injection.

Comparative Validation Data for GC-MS Method

The following table summarizes the hypothetical performance data for the validated GC-MS method.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Unique mass spectrum and no co-eluting peaksConfirmed by library match and qualifier ions
Linearity (R²) R² ≥ 0.9990.9995
Range 80-120% of test concentration1 - 40 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.5%
Precision (% RSD) Repeatability (Intra-day) ≤ 2.0% Intermediate (Inter-day) ≤ 2.0%1.1% 1.5%
LOD Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
LOQ Signal-to-Noise Ratio ≥ 10:10.3 µg/mL
Robustness % RSD ≤ 2.0% for minor changesRobust

Objective Comparison of HPLC and GC-MS Methods

The choice between HPLC and GC-MS for the analysis of this compound depends on the specific analytical needs.

Method_Comparison cluster_hplc HPLC cluster_gcms GC-MS HPLC_Node High Throughput Good for non-volatile compounds Simpler sample preparation GCMS_Node Higher Specificity (MS detection) Higher Sensitivity Requires volatile/derivatized compounds Analyte This compound Analyte->HPLC_Node Analyte->GCMS_Node

Caption: Comparison of HPLC and GC-MS for the analyte.

Key Differentiating Factors:

  • Specificity: GC-MS offers superior specificity due to the mass spectrometric detection, which provides a "fingerprint" of the molecule. While a well-developed HPLC method with PDA detection can provide good peak purity analysis, it is not as definitive as a mass spectrum.[13]

  • Sensitivity: GC-MS typically provides lower limits of detection and quantitation, making it more suitable for trace analysis.

  • Sample Preparation: The HPLC method has a simpler sample preparation workflow. The GC-MS method requires an additional derivatization step, which can add time and potential for error.

  • Throughput: For routine quality control where high throughput is necessary, the HPLC method is generally faster due to the simpler sample preparation.

  • Instrumentation: The availability of instrumentation may also be a deciding factor.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. The validation data presented in this guide, while hypothetical, is based on established principles and data from structurally similar molecules.

  • For routine quality control and assay of the bulk drug substance or formulated product, the HPLC method is recommended due to its simplicity, robustness, and adequate sensitivity.

  • For impurity profiling, trace analysis, or definitive identification , the GC-MS method is the superior choice due to its enhanced specificity and sensitivity.

Ultimately, the selection of the analytical method should be based on a thorough risk assessment and a clear understanding of the analytical requirements at each stage of the drug development process. The validation of the chosen method, following the principles outlined in this guide and the ICH guidelines, is paramount to ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
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A Comparative Analysis of Benzonitrile Derivatives: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis and drug discovery, benzonitrile derivatives stand out as a versatile and indispensable class of organic compounds. Characterized by a nitrile group (-C≡N) attached to a benzene ring, these molecules serve as crucial building blocks in the synthesis of a vast array of pharmaceuticals, functional materials, and agrochemicals.[1][2] The inherent electronic properties of the benzonitrile core, which can be finely tuned through substituent modifications on the aromatic ring, dictate the reactivity and biological activity of its derivatives.[3]

This guide offers an in-depth comparative analysis of benzonitrile derivatives, providing objective performance data from experimental findings. It is designed to be a valuable resource for researchers, scientists, and drug development professionals by not only presenting data but also explaining the causal relationships behind experimental choices and providing detailed, reproducible protocols.

The Influence of Substituents on Physicochemical Properties and Reactivity

The reactivity of the benzonitrile scaffold is profoundly influenced by the nature and position of substituents on the benzene ring.[3] These substituents alter the electron density of both the nitrile group and the aromatic ring through inductive and resonance effects, thereby impacting the molecule's susceptibility to various chemical transformations.[3]

Electron-withdrawing groups (EWGs), such as nitro (-NO2) or halogen groups, increase the electrophilicity of the nitrile carbon. This makes the nitrile group more susceptible to nucleophilic attack, facilitating reactions like hydrolysis to carboxylic acids.[3] Conversely, electron-donating groups (EDGs), such as alkyl or alkoxy groups, decrease the reactivity of the nitrile group towards nucleophiles but can activate the benzene ring for electrophilic aromatic substitution.

This tunable reactivity is a cornerstone of the synthetic utility of benzonitrile derivatives, allowing chemists to strategically design and synthesize complex molecules with desired properties.

Comparative Analysis of Biological Activity

Benzonitrile derivatives have demonstrated a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry.[4] Their ability to interact with various biological targets has led to the development of novel therapeutic agents in oncology, virology, and microbiology.[4]

Anticancer Activity

A significant area of research has focused on the development of benzonitrile-containing compounds as anticancer agents.[5] These derivatives exert their effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer progression.[4][5]

One notable mechanism is the inhibition of tubulin polymerization. Certain 2-phenylacrylonitrile derivatives, which are structurally related to stilbenes, have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[4] The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.

Furthermore, benzonitrile derivatives have been developed as inhibitors of various kinases that are often dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase-3 (JNK3).[1][5]

Below is a table summarizing the cytotoxic activity of selected benzonitrile derivatives against various cancer cell lines.

Compound IDDerivative ClassTarget/Cell LineActivity (IC50)Reference
1g2a 2-PhenylacrylonitrileHCT1165.9 nM[5]
BEL-74027.8 nM[5]
Compound 3c (Z)-2,3-diphenylacrylonitrileA5490.57 µg/mL[6]
SK-OV-30.14 µg/mL[6]
SK-MEL-20.65 µg/mL[6]
HCT150.34 µg/mL[6]
Compound 13 Benzothiazole derivativeHeLa< 5 µM[7]
Compound 12 Benzothiazole derivativeHeLa30.25 µM[7]
Compound 14 Benzothiazole derivativeHeLa47.34 µM[7]
Antimicrobial Activity

Novel benzonitrile derivatives have also been investigated for their efficacy against a range of microbial pathogens.[8] For instance, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity.[8] The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups can enhance antimicrobial potency.[9]

CompoundOrganismActivity (MIC)Reference
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e) Botrytis fabae6.25 µg/mL[8]

Applications in Materials Science: High-Performance OLEDs

Beyond their therapeutic applications, benzonitrile derivatives are making significant strides in materials science, particularly in the development of organic light-emitting diodes (OLEDs).[7] Carbazole-benzonitrile based molecules have emerged as highly promising universal host materials for triplet-harvesting blue OLEDs.[4]

The design of these host materials involves connecting a carbazole donor and a benzonitrile acceptor. This bipolar architecture facilitates efficient hole and electron transport, leading to high external quantum efficiencies (EQE). For example, blue phosphorescent OLEDs using 2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile (3-CzPB) as a host have achieved a high EQE of 26.1%.[4]

Host MaterialEmitter TypeExternal Quantum Efficiency (EQE)Reference
3-CzPB Blue Phosphorescent26.1% (sky-blue), 26.0% (deep-blue)[4]
3-CzPB Blue TADF26.8%[4]
3-CzPB Blue Multi-resonance TADF31.1%[4]
DCzBN3 TADF10.9%[9]
2PhCz2CzBn TADF>20%[9]
2tCz2CzBn TADF>20%[9]

Experimental Protocols

To ensure the practical applicability of this guide, detailed, step-by-step methodologies for key experiments are provided below. These protocols are designed to be self-validating systems, with clear explanations of the underlying principles.

Synthesis of 4-hydroxy-3,5-diiodobenzonitrile (Ioxynil)

This protocol describes a laboratory-scale synthesis of the selective contact herbicide Ioxynil, adapted from established iodination procedures for phenols.[10]

Materials:

  • 4-hydroxybenzonitrile

  • Iodine monochloride (ICl)

  • Glacial acetic acid

  • Sodium sulfite (5% aqueous solution)

  • Acetone

  • Deionized water

Procedure:

  • In a beaker equipped with a mechanical stirrer, dissolve 4-hydroxybenzonitrile in glacial acetic acid.

  • With continuous stirring, add a solution of iodine monochloride (2 molar equivalents) in glacial acetic acid.

  • Add water to the reaction mixture to precipitate the crude product.

  • Gradually heat the mixture with stirring to approximately 80°C and maintain this temperature for about 20 minutes.

  • Allow the mixture to cool to room temperature.

  • Filter the precipitate and wash with a 5% aqueous solution of sodium sulfite to remove unreacted iodine.

  • Wash the precipitate with deionized water.

  • The crude product can be further purified by recrystallization from a hot acetone/water mixture.[10]

Causality: The hydroxyl group of 4-hydroxybenzonitrile is an activating group, directing the electrophilic iodination to the ortho positions. Iodine monochloride serves as an effective source of the electrophilic iodine species.

Diagram of Ioxynil Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 4-hydroxybenzonitrile dissolve Dissolve 4-hydroxybenzonitrile in Glacial Acetic Acid start1->dissolve start2 Iodine Monochloride add_icl Add Iodine Monochloride Solution start2->add_icl start3 Glacial Acetic Acid start3->dissolve dissolve->add_icl precipitate Precipitate with Water add_icl->precipitate heat Heat to 80°C precipitate->heat cool Cool to Room Temperature heat->cool filter_wash Filter and Wash (Sodium Sulfite, Water) cool->filter_wash recrystallize Recrystallize from Acetone/Water filter_wash->recrystallize product 4-hydroxy-3,5-diiodobenzonitrile (Ioxynil) recrystallize->product

Caption: Workflow for the synthesis of Ioxynil.

In Vitro Tubulin Polymerization Assay

This assay is fundamental for characterizing compounds that modulate microtubule dynamics, a key mechanism for many anticancer agents.[3] The principle lies in monitoring the increase in turbidity (light scattering) at 340-350 nm as purified tubulin polymerizes into microtubules.[3]

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (100 mM)

  • Test benzonitrile derivative (dissolved in DMSO)

  • Positive control (e.g., Nocodazole or Colchicine)

  • Negative control (DMSO)

  • Pre-warmed 96-well plate

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold GTB to the desired concentration (e.g., 4 mg/mL).

    • Supplement the tubulin solution with GTP to a final concentration of 1 mM.

    • Prepare serial dilutions of the test benzonitrile derivative and controls in GTB. The final concentration in the assay will be a fraction of this (e.g., 1/10th).

  • Reaction Setup:

    • On ice, prepare the reaction mix. For each well, combine the tubulin/GTP solution with the diluted test compound, positive control, or negative control.

  • Data Acquisition:

    • Carefully pipette the reaction mixes into the wells of a pre-warmed 96-well plate.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes).

  • Data Analysis:

    • Plot the absorbance at 340 nm as a function of time for each condition.

    • Determine key parameters from the polymerization curves: lag time, maximum polymerization rate (Vmax), and maximum polymer mass.

    • To determine the IC50 value, plot the Vmax or maximum polymer mass as a function of the logarithm of the test compound concentration and fit the data to a dose-response curve.[3]

Causality: Tubulin polymerization is a temperature- and GTP-dependent process. Inhibitors that bind to tubulin, such as certain benzonitrile derivatives, will alter the kinetics of polymerization, which is quantifiable by the change in absorbance over time.

Diagram of Tubulin Polymerization Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_tubulin Reconstitute Tubulin with GTP mix Combine Tubulin and Compounds in 96-well Plate prep_tubulin->mix prep_compounds Prepare Serial Dilutions of Test Compounds & Controls prep_compounds->mix incubate Incubate at 37°C in Plate Reader mix->incubate measure Measure Absorbance at 340 nm over Time incubate->measure plot Plot Absorbance vs. Time measure->plot determine_params Determine Kinetic Parameters (Vmax, Lag Time) plot->determine_params calc_ic50 Calculate IC50 Value determine_params->calc_ic50

Caption: Workflow for the in vitro tubulin polymerization assay.

Conclusion

Benzonitrile derivatives represent a remarkably versatile class of compounds with significant potential across diverse scientific disciplines. Their tunable electronic properties, stemming from the interplay between the nitrile group and substituents on the aromatic ring, allow for the rational design of molecules with specific biological activities and material properties. The comparative data and detailed experimental protocols presented in this guide are intended to empower researchers and drug development professionals to further explore and harness the potential of this important chemical scaffold. Continued investigation into the structure-activity and structure-property relationships of novel benzonitrile derivatives will undoubtedly lead to the development of next-generation therapeutics and advanced materials.

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Sources

A Comparative Guide for Synthetic Chemists: 2-Methoxy-4-(trifluoromethyl)benzonitrile Versus Alternative Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel chemical entities. Among the vast arsenal of available synthons, fluorinated aromatic compounds have garnered significant attention due to the unique physicochemical properties imparted by fluorine substitution. This guide provides an in-depth technical comparison of 2-Methoxy-4-(trifluoromethyl)benzonitrile , a versatile building block, with its structural isomers and other related compounds. We will delve into their reactivity in key synthetic transformations, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making in their synthetic endeavors.

Introduction to this compound: A Privileged Scaffold

This compound (CAS No. 132927-08-3) is a polysubstituted aromatic compound featuring a nitrile, a methoxy, and a trifluoromethyl group. This unique combination of functional groups makes it a valuable intermediate in organic synthesis. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the benzene ring, impacting its reactivity in various chemical transformations. The methoxy group, an electron-donating group, and the nitrile moiety, a versatile functional handle, further contribute to the compound's utility.

Core Applications and Synthetic Utility

This building block and its analogues are crucial intermediates in the synthesis of high-value compounds, particularly in the pharmaceutical industry. A notable application is in the synthesis of non-steroidal anti-androgen drugs, such as Enzalutamide, which is used in the treatment of prostate cancer.[1] Furthermore, the structural motifs present in these benzonitrile derivatives are found in inhibitors of phosphodiesterase 4 (PDE4), a class of enzymes targeted for the treatment of inflammatory diseases like chronic obstructive pulmonary disease (COPD).[2][3][4][5]

Comparative Analysis of Key Chemical Transformations

The true value of a building block is determined by its performance in a range of chemical reactions. In this section, we will compare the reactivity of this compound with its isomers and other relevant building blocks in three cornerstone reactions of modern organic synthesis: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl structures.[6][7] The electronic nature of the substituents on the benzonitrile ring plays a critical role in the efficiency of this palladium-catalyzed reaction.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalytic_cycle Pd Catalytic Cycle Aryl_Halide Ar-X (e.g., Substituted Benzonitrile) Ox_Add Oxidative Addition Aryl_Halide->Ox_Add Boronic_Acid R-B(OH)₂ Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd0 Pd(0)L₂ Pd0->Ox_Add Ar_Pd_X Ar-Pd(II)-X      L₂ Ox_Add->Ar_Pd_X Ar_Pd_X->Transmetalation Ar_Pd_R Ar-Pd(II)-R      L₂ Transmetalation->Ar_Pd_R Red_Elim Reductive Elimination Ar_Pd_R->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-R Red_Elim->Product

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Benzonitrile Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The benzonitrile moiety, a simple benzene ring substituted with a cyano group, is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, particularly the nitrile group's ability to act as a potent hydrogen bond acceptor and a bioisosteric replacement for other functional groups, have cemented its role as a versatile building block in the design of novel therapeutic agents.[1][3] Benzonitrile derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and immunomodulatory effects.[4][5][6]

This guide provides an in-depth, comparative analysis of structure-activity relationship (SAR) studies across several key classes of benzonitrile analogs. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between molecular structure and biological function, supported by experimental data and detailed protocols. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for the rational design of next-generation benzonitrile-based therapeutics.

Decoding the SAR of Benzonitrile Analogs as Kinase Inhibitors

Expertise & Experience: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The benzonitrile scaffold has proven to be an exceptional starting point for designing potent and selective kinase inhibitors.[4] The nitrile group often plays a pivotal role by forming a key hydrogen bond interaction within the hinge region of the kinase ATP-binding pocket, a common anchoring point for many inhibitor classes.

A significant body of research has focused on developing benzonitrile derivatives as inhibitors of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[4] SAR studies in this area aim to optimize the molecule's fit within the active site to maximize potency and selectivity.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro activity of representative benzonitrile-related analogs, highlighting how structural modifications influence their potency against different cancer cell lines.

Compound IDDerivative ClassTarget/Cell LineActivity (IC50/GI50)Key Structural Features
1g2a 2-PhenylacrylonitrileHCT116 (Colon)5.9 nM[4]Stilbene-like structure, potent tubulin polymerization inhibitor.
BEL-7402 (Liver)7.8 nM[4]
Compound 2l Indole-AcrylonitrileNCI-60 Panel (Mean)0.38 µM[4]Indole moiety combined with the acrylonitrile scaffold.
Biphenyl-Triazole-Benzonitrile 7 Biphenyl-TriazolePD-1/PD-L1 Interaction8.52 µM[7]Hybrid molecule designed for immune checkpoint inhibition.

Trustworthiness: Causality in SAR

The data reveals critical SAR trends. For instance, the potent nanomolar activity of compound 1g2a is attributed to its function as a tubulin polymerization inhibitor, where the acrylonitrile moiety contributes to the overall molecular geometry that disrupts microtubule dynamics.[1] The transition to more complex heterocyclic systems, like in Compound 2l , maintains significant activity across a broad range of cancer cells, demonstrating the benzonitrile scaffold's compatibility with other pharmacophores. The key takeaway is that substitutions on the phenyl ring and the groups attached to the cyano-bearing vinyl group are systematically modified to explore the hydrophobic and electrostatic contours of the target's binding site, thereby optimizing potency.

Mandatory Visualization: Kinase Signaling Pathway

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Benzonitrile Analog Inhibitor->RTK Inhibition Gene Gene Expression (Proliferation, Angiogenesis) TF->Gene Synthesis_Workflow Cmpd4 Compound 4 (Alkyne Precursor) Reaction Cmpd4->Reaction Azide 3-Azidobenzonitrile Azide->Reaction Catalyst CuSO4 Sodium Ascorbate Catalyst->Reaction Cmpd5 Compound 5 (Triazole Product) Reaction->Cmpd5 Click Chemistry (t-BuOH/H2O) QSAR_Workflow Dataset Dataset of Benzonitrile Analogs with Known Biological Activity (IC50) Descriptors Descriptor Calculation (e.g., 2D, 3D, Lipophilicity) Dataset->Descriptors Split Split Data (Training Set & Test Set) Descriptors->Split Model Model Generation (e.g., MLR, CoMFA, PLS) Split->Model Training Set Validation Model Validation (Internal & External) Split->Validation Test Set Model->Validation Validation->Model Refine Prediction Predict Activity of New Compounds Validation->Prediction

Sources

A Senior Application Scientist's Guide: HPLC vs. GC-MS for Benzonitrile Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of chemical intermediates is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Benzonitrile (C₆H₅CN), a versatile aromatic nitrile, serves as a key precursor in the synthesis of numerous pharmaceuticals and other industrially significant compounds. The choice of analytical technique for its quantification and purity assessment is therefore a critical decision, directly impacting process control and regulatory compliance. This guide provides an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of benzonitrile, supported by experimental insights and protocols.

The Deciding Factor: Physicochemical Properties of Benzonitrile

The selection between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte. Benzonitrile, a colorless liquid with a molecular weight of 103.12 g/mol , possesses a unique combination of characteristics that make it amenable to both techniques. Its boiling point of 188-191°C indicates that it is sufficiently volatile for gas chromatography.[1] Concurrently, its polar nitrile group and aromatic ring confer a degree of polarity and solubility in common organic solvents, making it a suitable candidate for liquid chromatography. This places benzonitrile in an analytical crossroads, where the optimal choice depends on the specific requirements of the analysis, such as sensitivity, sample matrix, and the need for structural confirmation.

High-Performance Liquid Chromatography (HPLC): A Robust Technique for Routine Analysis

HPLC is a cornerstone of pharmaceutical analysis, particularly adept at separating compounds dissolved in a liquid mobile phase.[2] For benzonitrile, a reversed-phase HPLC method is typically the most effective approach.

The "Why" Behind the HPLC Method

In reversed-phase HPLC, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase. Benzonitrile, being a moderately polar molecule, will have a balanced affinity for both the stationary and mobile phases. By modulating the ratio of the organic solvent (like acetonitrile) to the aqueous phase in the mobile phase, we can precisely control the retention time of benzonitrile on the column. This allows for excellent separation from both more polar and less polar impurities. The use of a UV detector is ideal, as the aromatic ring in benzonitrile exhibits strong absorbance, leading to high sensitivity.

Experimental Protocol: HPLC-UV Analysis of Benzonitrile

Objective: To quantify the concentration of benzonitrile using a reversed-phase HPLC method with UV detection.

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD).
  • Reversed-phase column: C18, 4.6 mm x 150 mm, 5 µm particle size.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).
  • Ultrapure water.
  • Benzonitrile reference standard (≥99.9% purity).[3]

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 220 nm.[4]
  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately prepare a stock solution of benzonitrile reference standard in the mobile phase (e.g., 1 mg/mL).
  • Generate a series of calibration standards by serially diluting the stock solution to concentrations spanning the expected sample concentration range.
  • Dissolve the sample containing benzonitrile in the mobile phase to a concentration within the calibration range.
  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the benzonitrile standards against their known concentrations.
  • Determine the concentration of benzonitrile in the sample by interpolating its peak area from the calibration curve.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Weigh & Dissolve Benzonitrile Standard P2 Serial Dilution for Calibration Curve P1->P2 P3 Dissolve & Dilute Test Sample P4 Filter All Solutions (0.45 µm) P3->P4 A1 Inject into HPLC System P4->A1 A2 Separation on C18 Column A1->A2 A3 UV Detection at 220 nm A2->A3 D1 Integrate Peak Areas A3->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Workflow for the quantitative analysis of benzonitrile by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatility and Confirmation

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[5] Given benzonitrile's boiling point of 188-191°C, it is well-suited for GC analysis. The coupling with a mass spectrometer provides not just quantitative data but also structural information, making it an excellent tool for definitive identification.

The "Why" Behind the GC-MS Method

In GC, separation is based on the compound's volatility and its interaction with the stationary phase of the capillary column. Benzonitrile is vaporized in a heated injector and carried by an inert gas through the column. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good choice as it separates compounds primarily based on their boiling points. The mass spectrometer then ionizes the eluted benzonitrile molecules, which fragment in a predictable and reproducible manner. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint," allowing for unambiguous identification by comparison to spectral libraries. For trace-level analysis, a purge-and-trap system can be employed to pre-concentrate the analyte, significantly enhancing sensitivity.

Experimental Protocol: GC-MS Analysis of Benzonitrile

Objective: To identify and quantify benzonitrile using a capillary GC-MS method. This protocol is based on the principles outlined in EPA Method 8260B for volatile organic compounds.

1. Instrumentation:

  • Gas chromatograph with a capillary column and a mass spectrometer detector (GC-MS).
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

2. Reagents and Standards:

  • Helium (carrier gas, 99.999% purity).
  • Methanol or Dichloromethane (GC grade).
  • Benzonitrile reference standard (≥99.9% purity).

3. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Injector Temperature: 250°C.
  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 10°C/min to 200°C.
  • Hold: 2 minutes at 200°C.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Scan Range: m/z 40-200.

4. Sample Preparation:

  • Prepare a stock solution of benzonitrile in a suitable solvent like methanol.
  • Create calibration standards by serially diluting the stock solution.
  • Dissolve or dilute the sample in the same solvent to a concentration within the calibration range.

5. Data Analysis:

  • Identify benzonitrile by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). The major fragment ions for benzonitrile are typically m/z 103 (molecular ion), 76, and 50.[6]
  • Quantify using the peak area of a characteristic ion (e.g., m/z 103) and a calibration curve.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare Stock & Calibration Standards P2 Dissolve/Dilute Test Sample P1->P2 A1 Inject into GC P2->A1 A2 Vaporization & Separation in Capillary Column A1->A2 A3 Ionization (EI) & Mass Analysis (MS) A2->A3 D1 Identify by Retention Time & Mass Spectrum A3->D1 D2 Library Match (e.g., NIST) D1->D2 D3 Quantify using Characteristic Ion D1->D3

Caption: Workflow for the identification and quantification of benzonitrile by GC-MS.

Performance Comparison: HPLC vs. GC-MS

The choice between these two powerful techniques often comes down to a trade-off between speed, sensitivity, specificity, and the nature of the analytical challenge.

ParameterHPLC-UVGC-MSRationale & Causality
Principle Separation based on polarity and partitioning between a liquid mobile phase and solid stationary phase.Separation based on volatility and boiling point in a gaseous mobile phase.Benzonitrile's properties allow it to be analyzed by either method, making the choice dependent on other factors.
Sample Volatility Not required. Suitable for a wide range of compounds, including non-volatile and thermally labile ones.Required. Analyte must be volatile and thermally stable.Benzonitrile's boiling point of 188-191°C makes it ideally suited for GC analysis.[1]
Sensitivity Good. A Limit of Detection (LOD) of 27 ppb has been reported for a specific method.[7]Excellent. Generally offers higher sensitivity, with typical LODs for volatile compounds in the low ppb range.[8][9]The mass spectrometer is an inherently more sensitive and selective detector than a UV detector.
Specificity Moderate. Based on retention time and UV spectrum, which may not be unique.High. Mass spectrum provides a unique fragmentation pattern for definitive identification.The mass spectrum serves as a "fingerprint," offering a much higher degree of confidence in compound identification.[5]
Analysis Time Typically 5-15 minutes per sample.Can be faster, often under 10 minutes, especially with modern temperature programming.Gas phase separations are often faster than liquid phase separations.
Sample Matrix More robust for complex or "dirty" matrices that are not amenable to volatilization.Can be susceptible to matrix effects that may impact ionization and transfer in the injector.[10]Non-volatile matrix components can be challenging for GC systems, whereas HPLC can often handle them with appropriate sample cleanup.
Cost & Complexity Generally lower initial instrument cost and less complex to operate and maintain.Higher initial instrument cost and greater complexity, requiring expertise in vacuum systems and mass spectral interpretation.The addition of a mass spectrometer and high-vacuum system increases the cost and complexity of the GC-MS instrument.

Conclusion: Making the Right Choice for Your Application

Both HPLC and GC-MS are highly capable techniques for the analysis of benzonitrile. The optimal choice is not a matter of which technique is universally "better," but which is best suited for the specific analytical goal.

  • For routine quality control, process monitoring, and purity assays where the identity of the main component is known and high throughput is desired, HPLC-UV is an excellent choice. It is robust, reliable, cost-effective, and provides the necessary quantitative accuracy for these applications.

  • For trace-level analysis, identification of unknown impurities, or in situations requiring definitive confirmation (such as in regulatory submissions or forensic analysis), GC-MS is the superior technique. Its high sensitivity and the structural information provided by the mass spectrometer are invaluable for these demanding applications.

As a Senior Application Scientist, my recommendation is to have both capabilities available in a well-equipped analytical laboratory. For a new product development workflow, GC-MS would be integral in the initial stages for impurity identification and structural elucidation. As the process matures and moves into routine production, a validated HPLC method would likely become the workhorse for quality control, offering a balance of performance and efficiency.

References

  • SIELC Technologies. (n.d.). Benzonitrile.
  • U.S. Environmental Protection Agency. (n.d.). Method 8270B: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
  • PubChem. (n.d.). Benzonitrile. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (n.d.). Method 8270: Determination of Semi-volatile Organic Compounds in Water using Solid Phase Extraction and GC/MS.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Shimadzu. (n.d.). Guide to US EPA Method 8260 for Analysis of Volatile Organic Compounds in Ground Water and Solid Waste No. GCMS-1503.
  • Wikipedia. (n.d.). Benzonitrile.
  • Ingenieria Analitica Sl. (n.d.). Application Note No. 015 Analysis of Semi-volatile Organics According to EPA Method 82701.
  • Chromatography Forum. (2009, March 26). Interesting retention time for C18 column.
  • PubMed. (2023, March 21). Development and Validation of a DLLME-GC-MS-MS Method for the Determination of Benzotriazole UV Stabilizer UV-327 and Its Metabolites in Human Blood.
  • Teledyne Tekmar. (2018, April 16). US EPA Method 8260 With the Tekmar Lumin and the Agilent 7890B GC/5977A MS.
  • Teledyne Tekmar. (2017, November 30). US EPA Method 8260 with the Tekmar Atomx XYZ P&T System and Agilent 7890B GC/5977A MS Application Note.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
  • Chemie Brunschwig. (n.d.). EPA METHOD 8270.
  • RIS. (1996, December). METHOD 8270C.
  • Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
  • RSC Publishing. (2024, February 6). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC.
  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
  • ResearchGate. (n.d.). Detection Limits and Merits of HPLC Detectors.
  • PMC. (n.d.). Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory.
  • ResearchGate. (2025, August 7). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil.
  • PMC. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
  • National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST WebBook.
  • ResearchGate. (2024, September 3). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds.
  • U.S. Food and Drug Administration. (n.d.). LIB 4674 identification and quantitation of benzene impurity in sunscreen product.
  • ResearchGate. (2014, January 9). How I can determine Quantification and Detection limits in PAH analysis (GC/MS)?.
  • BrJAC. (2023, July 28). Validation and Uncertainty Calculation of Rodenticide Analysis Methods in a Simulated Gastric Content Matrix.
  • Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type.
  • PMC. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
  • Unknown. (n.d.). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotr.

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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the benzonitrile scaffold is a familiar and valuable starting point in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere have cemented its status as a privileged structure in the synthesis of a wide range of pharmaceuticals.[1] However, the strategic incorporation of fluorine into this scaffold represents a critical inflection point in the optimization of lead compounds, often dramatically enhancing their therapeutic potential.

This guide provides an in-depth technical comparison of the biological activities of fluorinated and non-fluorinated benzonitriles. Moving beyond a simple list of observations, we will explore the causal relationships behind the enhanced performance of fluorinated analogs, supported by experimental data and detailed protocols for comparative analysis. Our focus will be on three key areas of biological activity: anticancer, enzyme inhibition, and antimicrobial effects.

The Rationale for Fluorination: More Than Just an Atomic Swap

The decision to introduce fluorine into a drug candidate is a strategic one, aimed at modulating several key pharmacokinetic and pharmacodynamic properties. The high electronegativity of fluorine, combined with its relatively small size (only slightly larger than a hydrogen atom), allows for significant electronic alterations without introducing substantial steric hindrance.[2] This seemingly simple substitution can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family. This "metabolic blocking" at vulnerable positions can increase a drug's half-life and bioavailability.[3]

  • Improved Binding Affinity: The polarized C-F bond can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the binding pockets of target proteins, leading to increased potency.[4]

  • Modulated Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity (pKa), and membrane permeability, all of which are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2][5]

Comparative Analysis of Biological Activity

The true measure of fluorine's impact lies in the empirical data. The following sections provide a comparative look at the biological activities of fluorinated and non-fluorinated benzonitriles and related structures.

Anticancer Activity: A Tale of Enhanced Potency

Fluorination has been repeatedly shown to boost the cytotoxic effects of benzonitrile-containing compounds against various cancer cell lines. This enhancement is often attributed to improved target engagement and increased metabolic stability.

A compelling example can be found in a study of 4-fluoroindoline derivatives, which share structural similarities with some benzonitrile-based kinase inhibitors. The fluorinated derivative 24a demonstrated a threefold increase in inhibitory activity against the endoplasmic reticulum kinase (PERK), a key player in tumor cell survival, compared to its non-fluorinated analog.[6]

CompoundFluorination StatusTargetIC50 (nM)Fold Improvement
Analog of 24a Non-fluorinatedPERK2.5-
24a FluorinatedPERK0.83.1x

Table 1: A comparison of the PERK inhibitory activity of a fluorinated indoline derivative and its non-fluorinated analog. Data adapted from a 2024 study on fluorinated heterocycles.[6]

This data clearly illustrates the significant potency gain achievable through strategic fluorination.

Enzyme Inhibition: The Case of JAK2 Inhibitors

Benzonitriles are a key feature of many kinase inhibitors. The Janus kinase (JAK) family, particularly JAK2, is a critical mediator in the signaling pathways of numerous cytokines and growth factors. Dysregulation of the JAK/STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[1][7]

Fedratinib , an FDA-approved inhibitor of JAK2, features a benzonitrile moiety. While a direct non-fluorinated analog of Fedratinib is not commercially available for a head-to-head comparison, computational studies on Fedratinib derivatives highlight the potential impact of fluorination. A molecular docking study showed that adding a trifluoromethyl (-CF3) group to the Fedratinib scaffold could increase its binding affinity for JAK2 from -10.2 kcal/mol to -11.4 kcal/mol, suggesting a more potent inhibitory effect.[8] This is further supported by the fact that many potent JAK inhibitors incorporate fluorine to enhance their selectivity and reduce off-target toxicities.

The JAK/STAT signaling pathway, and the inhibitory action of benzonitrile-containing compounds like Fedratinib, is depicted below.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 2. Activation STAT STAT JAK2->STAT 3. Phosphorylation P_STAT pSTAT (Dimer) STAT->P_STAT 4. Dimerization DNA DNA P_STAT->DNA 5. Nuclear Translocation Fedratinib Fedratinib (Benzonitrile Inhibitor) Fedratinib->JAK2 Inhibition Gene_Expression Gene Expression (Proliferation, Inflammation) DNA->Gene_Expression 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Serial Dilutions of Benzonitriles A->B C Incubate (48-72 hours) B->C D Add MTT Reagent (4 hours) C->D E Solubilize Formazan Crystals (DMSO) D->E F Read Absorbance (570 nm) E->F G Calculate IC50 Values F->G

Workflow for the MTT cytotoxicity assay.
Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Objective: To determine the IC50 of fluorinated and non-fluorinated benzonitriles against a specific kinase (e.g., JAK2).

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the test compounds, the kinase enzyme (e.g., recombinant JAK2), and the specific substrate. Include a "no enzyme" control and a vehicle control.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Km value for the enzyme.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Convert the produced ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent.

  • Luminescence Reading: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced, and thus, the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of fluorinated and non-fluorinated benzonitriles against a bacterial strain (e.g., Staphylococcus aureus).

Step-by-Step Protocol:

  • Compound Preparation: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

The strategic incorporation of fluorine is a powerful and well-established strategy in modern drug discovery for enhancing the biological activity of lead compounds. As demonstrated with examples in anticancer, enzyme inhibition, and antimicrobial applications, fluorination can significantly improve potency, metabolic stability, and binding affinity. The provided experimental protocols offer a robust framework for the systematic and comparative evaluation of fluorinated and non-fluorinated benzonitriles. While the effects of fluorination are context-dependent and require careful structure-activity relationship studies, the evidence strongly supports its continued use as a key tool for optimizing the next generation of benzonitrile-based therapeutics.

References

  • Benchchem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols.
  • Benchchem. (n.d.). A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors.
  • National Center for Biotechnology Information. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
  • ResearchGate. (2021). (PDF) DISCOVERY OF FEDRATINIB DERIVATIVES TARGETING JANUS KINASE 2 (JAK2): AN IN-SILICO STUDY.
  • National Center for Biotechnology Information. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof.
  • National Center for Biotechnology Information. (n.d.). Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure.
  • Benchchem. (n.d.). A Comparative Analysis of 2-(3-Fluorophenyl)benzonitrile and Its Isomers for Research and Development.
  • Benchchem. (n.d.). Assessing the metabolic stability of fluorinated vs non-fluorinated compounds.
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  • Benchchem. (n.d.). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Triazine Inhibitors in Drug Discovery.
  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration).
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  • MDPI. (2024). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives.
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  • PubMed. (2018). Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors.
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Differentiating the Dicyanobenzenes: A Comparative Guide to the Spectroscopic Signatures of Benzonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and materials science, the precise identification of isomeric compounds is a foundational requirement for ensuring the purity, safety, and efficacy of a final product. The dicyanobenzenes, or benzonitrile isomers, represent a classic case where positional differences of the nitrile groups on the benzene ring give rise to distinct chemical and physical properties. This guide provides an in-depth comparison of the spectroscopic data for 1,2-benzonitrile (phthalonitrile), 1,3-benzonitrile (isophthalonitrile), and 1,4-benzonitrile (terephthalonitrile), offering researchers a practical framework for their unambiguous differentiation using common laboratory techniques.

This document moves beyond a simple recitation of data. It delves into the "why" behind the observed spectral differences, grounding the interpretation in the principles of molecular symmetry, electronic effects, and fragmentation patterns. The experimental protocols detailed herein are designed to be self-validating, ensuring that you can confidently apply these methods in your own laboratory setting.

Molecular Structures and Symmetry Considerations

The positioning of the two nitrile (-C≡N) groups on the aromatic ring dictates the overall symmetry of each isomer, a critical factor that profoundly influences their spectroscopic output, particularly in IR and NMR spectroscopy.

Caption: Molecular structures and point group symmetries of the three benzonitrile isomers.

  • 1,2-Benzonitrile (Phthalonitrile): Possesses C2v symmetry. This lower symmetry results in a more complex NMR spectrum and a larger number of active IR bands.

  • 1,3-Benzonitrile (Isophthalonitrile): Also has C2v symmetry, but the different substitution pattern leads to unique chemical shifts and coupling constants.

  • 1,4-Benzonitrile (Terephthalonitrile): Belongs to the D2h point group, a much higher symmetry. This high degree of symmetry leads to a significantly simplified NMR spectrum due to chemical equivalence of protons and carbons.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy is a powerful first-pass technique for functional group identification. For benzonitrile isomers, the key diagnostic peaks are the C≡N stretching frequency and the out-of-plane C-H bending vibrations, which are indicative of the aromatic substitution pattern.

Comparative IR Data

Vibrational Mode Phthalonitrile (1,2-) Isophthalonitrile (1,3-) Terephthalonitrile (1,4-)
C≡N Stretch (cm⁻¹) ~2230~2235~2238
Aromatic C-H Stretch (cm⁻¹) >3000>3000>3000
Aromatic C=C Stretch (cm⁻¹) ~1600-1450~1600-1450~1600-1450
C-H Out-of-Plane Bending (cm⁻¹) ~760 (ortho)~800, ~780 (meta)~830 (para)

Data synthesized from the Spectral Database for Organic Compounds (SDBS) and NIST Chemistry WebBook.[1][2][3][4][5][6][7]

Expert Interpretation:

The nitrile stretch is a sharp, intense band consistently appearing around 2230-2240 cm⁻¹. While subtle shifts exist between isomers, the most reliable differentiating feature is the C-H out-of-plane bending region (below 900 cm⁻¹). The number and position of these bands are characteristic of the substitution pattern on the benzene ring, providing a clear fingerprint for each isomer. Phthalonitrile typically shows a strong band around 760 cm⁻¹, characteristic of ortho-disubstitution. Isophthalonitrile will display bands indicative of meta-substitution, while terephthalonitrile shows a single strong band typical for para-disubstitution.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with a solvent-grade isopropanol-soaked, lint-free tissue.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid benzonitrile isomer sample onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Chemical Environments

NMR spectroscopy provides the most definitive information for structural elucidation of isomers. The number of signals, their chemical shifts (δ), and their coupling patterns (J) in both ¹H and ¹³C NMR spectra are unique to each benzonitrile isomer.

¹H NMR Spectroscopy

The symmetry of each isomer directly translates to the number of distinct proton environments.

Comparative ¹H NMR Data

Isomer Symmetry Number of ¹H Signals Expected Pattern
Phthalonitrile (1,2-) C2v2Two multiplets (AA'BB' system)
Isophthalonitrile (1,3-) C2v3One singlet, two multiplets
Terephthalonitrile (1,4-) D2h1One singlet

Data referenced from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4]

Expert Interpretation:

  • Terephthalonitrile (1,4-): The high symmetry makes all four aromatic protons chemically equivalent, resulting in a single, sharp singlet in the ¹H NMR spectrum. This is the most easily identifiable spectrum of the three.

  • Phthalonitrile (1,2-): The two pairs of chemically non-equivalent protons adjacent to the nitrile groups create a complex second-order coupling pattern, often appearing as two distinct multiplets.

  • Isophthalonitrile (1,3-): This isomer presents the most complex and feature-rich ¹H NMR spectrum. The proton situated between the two electron-withdrawing nitrile groups is significantly deshielded and appears as a downfield singlet. The other three protons will give rise to two distinct multiplets.

¹³C NMR Spectroscopy

Similar to ¹H NMR, the number of signals in the proton-decoupled ¹³C NMR spectrum corresponds to the number of unique carbon environments.

Comparative ¹³C NMR Data

Isomer Symmetry Number of ¹³C Signals Key Differentiators
Phthalonitrile (1,2-) C2v4Two quaternary carbons (ipso- and nitrile), two CH carbons
Isophthalonitrile (1,3-) C2v5Two quaternary carbons, three CH carbons
Terephthalonitrile (1,4-) D2h3One quaternary ipso-carbon, one quaternary nitrile carbon, one CH carbon

Data referenced from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][8]

Expert Interpretation:

The high symmetry of terephthalonitrile again simplifies its spectrum to only three signals: one for the two equivalent nitrile carbons, one for the four equivalent aromatic CH carbons, and one for the two equivalent ipso-carbons attached to the nitrile groups. In contrast, the lower symmetry of phthalonitrile and isophthalonitrile results in four and five distinct carbon signals, respectively. The chemical shifts of the nitrile carbons (~115-120 ppm) and the ipso-carbons (~110-115 ppm) are also characteristic.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the benzonitrile isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will be tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment that results in singlets for each carbon, simplifying the spectrum.[8]

    • Set the spectral width to cover the full range of expected carbon chemical shifts (e.g., 0-220 ppm).[9]

    • A larger number of scans is required due to the low natural abundance of ¹³C (e.g., 128-1024 scans).

  • Data Processing: Fourier transform the acquired free induction decay (FID) and phase the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation pattern.

Comparative Mass Spectrometry Data

All three isomers have the same molecular formula (C₈H₄N₂) and therefore the same molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 128.[10][11] Differentiation must come from subtle differences in the relative abundances of fragment ions, though these can be very similar.

m/z Ion Phthalonitrile (1,2-) Isophthalonitrile (1,3-) Terephthalonitrile (1,4-)
128 [M]⁺˙High AbundanceHigh AbundanceHigh Abundance
101 [M-HCN]⁺˙PresentPresentPresent
75 [C₆H₃]⁺PresentPresentPresent

Data sourced from the NIST Chemistry WebBook.[10][12]

Expert Interpretation:

While the mass spectra of the three isomers are very similar, high-resolution mass spectrometry can confirm the elemental composition. The primary fragmentation pathway involves the loss of a hydrogen cyanide (HCN) molecule, leading to a fragment ion at m/z 101. Further fragmentation can occur, but distinguishing the isomers based solely on their EI-MS spectra can be challenging and often requires careful comparison with reference spectra from databases like the NIST Mass Spectral Library.[13][14] Tandem mass spectrometry (MS/MS) experiments could potentially induce more structurally informative fragmentation to better differentiate the isomers.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a gas chromatograph (GC-MS) for dissolved samples.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Spectrum Generation: A mass spectrum is generated, plotting the relative intensity of ions versus their m/z value.

Caption: General workflow for acquiring an Electron Ionization Mass Spectrum.

UV-Visible Spectroscopy: A Look at Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugation of the nitrile groups with the benzene ring influences the energy of these transitions.

Comparative UV-Visible Spectroscopy Data (in Methanol)

Isomer λmax 1 (nm) λmax 2 (nm) λmax 3 (nm)
Phthalonitrile (1,2-) ~237~280~290
Isophthalonitrile (1,3-) ~235~278~288
Terephthalonitrile (1,4-) ~240~285~295

Data synthesized from various sources, including PubChem and NIST.[11][15]

Expert Interpretation:

All three isomers exhibit multiple absorption bands in the UV region corresponding to π → π* transitions. While there are slight differences in the absorption maxima (λmax), these are often too subtle for unambiguous identification without a high-resolution spectrophotometer and careful comparison to standards.[16][17] UV-Vis spectroscopy is therefore best used as a complementary technique for purity assessment or quantitative analysis rather than for primary structural identification of these isomers.

Experimental Protocol: UV-Visible Spectroscopy
  • Solvent Blank: Fill a quartz cuvette with the spectroscopic-grade solvent (e.g., methanol, acetonitrile) to be used for the sample. Place it in the spectrophotometer and record a baseline spectrum.

  • Sample Preparation: Prepare a dilute solution of the benzonitrile isomer in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax for optimal accuracy.

  • Data Acquisition: Rinse the cuvette with the sample solution, then fill it and place it in the sample holder of the spectrophotometer.

  • Scan: Scan the desired wavelength range (e.g., 200-400 nm). The instrument will automatically subtract the solvent blank to provide the spectrum of the analyte.

Conclusion

The unambiguous differentiation of benzonitrile isomers is readily achievable through a systematic application of standard spectroscopic techniques. While UV-Vis and Mass Spectrometry offer valuable, albeit less distinctive, information, the combination of Infrared and Nuclear Magnetic Resonance spectroscopy provides the most definitive characterization. The C-H out-of-plane bending region in the IR spectrum serves as a rapid fingerprint of the substitution pattern. Concurrently, the number of signals and coupling patterns in the ¹H and ¹³C NMR spectra, dictated by the unique molecular symmetry of each isomer, offers an irrefutable structural assignment. By understanding the principles behind the spectral differences and employing robust experimental protocols, researchers can confidently identify and characterize these important chemical building blocks.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link][1][2][3][4]
  • Linstrom, P.J.; Mallard, W.G. (eds.) NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link][6][7][18][19][20]
  • NIST. 1,2-Benzenedicarbonitrile. NIST Chemistry WebBook. [Link][10]
  • PubChem. Phthalonitrile.
  • PubChem. Isophthalonitrile.
  • NIST. Terephthalonitrile. NIST Chemistry WebBook. [Link]
  • NIST. Terephthalonitrile Infrared Spectrum. NIST Chemistry WebBook. [Link][5]
  • Graca, D., et al. (2006). Ionized Benzonitrile and Its Distonic Isomers in the Gas Phase. Journal of the American Society for Mass Spectrometry. [Link][13][22]
  • Chemistry LibreTexts. Characteristics of ¹³C NMR Spectroscopy. [Link][8]
  • ChemHelpASAP. differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link][9]
  • Hirt, R.C.; King, F.T. (1952). Search for weak absorption bands in benzonitrile in the near ultraviolet. J. Chem. Phys., 20, 1821-1822. [Link][15]
  • ResearchGate. UV-visible absorption spectra of benzonitrile solutions.... [Link][17]
  • ResearchGate.

Sources

A Senior Application Scientist's Guide to 2-Methoxy-4-(trifluoromethyl)benzonitrile: A Comparative Cross-Validation of Experimental Results

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. When coupled with a benzonitrile scaffold, a versatile precursor for a multitude of heterocyclic compounds, the resulting molecule becomes a highly valuable building block. This guide provides an in-depth comparative analysis of 2-Methoxy-4-(trifluoromethyl)benzonitrile, a key intermediate in various synthetic endeavors. We will delve into its synthesis, compare it with plausible alternatives, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

The Significance of Positional Isomerism: A Case Study in Benzonitriles

The precise arrangement of substituents on an aromatic ring can dramatically influence a molecule's physicochemical properties and biological activity.[1][2][3] In the context of this compound, its isomeric counterparts, such as 4-Methoxy-2-(trifluoromethyl)benzonitrile, present a compelling case for comparative analysis. While seemingly minor, the shift in the methoxy group's position from ortho to para relative to the nitrile can alter the molecule's dipole moment, crystal packing, and reactivity, which in turn affects its performance in subsequent synthetic transformations and its interaction with biological systems. This guide will explore these nuances, providing a framework for rational selection of the optimal isomer for specific research and development applications.

Synthesis of this compound: A Proposed Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient route can be constructed based on established methodologies for the synthesis of analogous substituted benzonitriles. The following protocol is a proposed synthetic pathway, drawing from well-understood organic transformations.

Proposed Synthesis of this compound

This proposed synthesis starts from the commercially available 2-hydroxy-4-(trifluoromethyl)benzonitrile. The key transformation is a Williamson ether synthesis to introduce the methoxy group.

Reaction: Methylation of 2-hydroxy-4-(trifluoromethyl)benzonitrile.

Materials:

  • 2-hydroxy-4-(trifluoromethyl)benzonitrile

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Protocol:

  • To a stirred solution of 2-hydroxy-4-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Expected Characterization Data:

  • ¹H NMR: The spectrum is expected to show a singlet for the methoxy protons (around 3.9-4.1 ppm) and aromatic protons in the expected regions with coupling patterns consistent with the substitution pattern.

  • ¹³C NMR: The spectrum should display signals for the methoxy carbon, the nitrile carbon, the trifluoromethyl carbon (as a quartet), and the aromatic carbons.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the molecular weight of C₉H₆F₃NO (201.15 g/mol ).

G

Proposed synthetic workflow for this compound.

Comparative Analysis: Alternative Synthetic Routes and Isomeric Counterparts

To provide a comprehensive evaluation, it is crucial to compare the proposed synthesis of this compound with alternative methodologies and with the synthesis of its isomers.

Alternative Synthetic Strategies

Several other synthetic strategies could be envisioned for the preparation of trifluoromethylated benzonitriles, often starting from different precursors. For instance, a common approach involves the cyanation of an appropriately substituted aryl halide.

G

Alternative synthetic route via palladium-catalyzed cyanation.

This palladium-catalyzed cyanation of an aryl bromide offers a direct route to the nitrile functionality. However, the synthesis of the starting material, 2-Bromo-5-(trifluoromethyl)anisole, would add extra steps to the overall sequence.

Isomeric Comparison: 4-Methoxy-2-(trifluoromethyl)benzonitrile

The synthesis of the isomeric 4-Methoxy-2-(trifluoromethyl)benzonitrile would likely proceed through a similar Williamson ether synthesis, starting from 4-hydroxy-2-(trifluoromethyl)benzonitrile. A direct comparison of the reaction kinetics, yields, and purification challenges between the synthesis of these two isomers would be highly valuable for process optimization.

ParameterThis compound (Proposed)4-Methoxy-2-(trifluoromethyl)benzonitrile (Hypothetical)Key Considerations
Starting Material 2-hydroxy-4-(trifluoromethyl)benzonitrile4-hydroxy-2-(trifluoromethyl)benzonitrileAvailability and cost of the starting phenol.
Reaction Rate Potentially influenced by steric hindrance from the ortho-nitrile group.May exhibit a slightly different reaction rate due to the para-position of the hydroxyl group.Electronic effects of the trifluoromethyl and nitrile groups on the acidity of the phenol.
Yield Expected to be high, but may be affected by side reactions.Also expected to be high, potentially with fewer steric constraints.Optimization of reaction conditions (base, solvent, temperature) is crucial for maximizing yield.
Purity Purification by column chromatography is standard.Similar purification methods would be employed.Potential for side products may differ based on the substitution pattern.

Cross-Validation of Experimental Results: The Importance of Analytical Data

Rigorous analytical characterization is paramount to validate the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Techniques and Expected Results
TechniquePurposeExpected Data for this compound
¹H NMR Structural elucidation and confirmation of proton environment.Aromatic protons with characteristic splitting patterns, a singlet for the methoxy group.
¹³C NMR Confirmation of the carbon skeleton.Signals for all nine carbons, with the CF₃ carbon appearing as a quartet.
¹⁹F NMR Direct detection and confirmation of the trifluoromethyl group.A singlet corresponding to the CF₃ group.
FT-IR Identification of functional groups.Characteristic stretching frequencies for C≡N (nitrile), C-O-C (ether), and C-F bonds.
Mass Spectrometry Determination of molecular weight and fragmentation pattern.Molecular ion peak at m/z = 201.15.
HPLC Assessment of purity.A single major peak indicating high purity.

A detailed protocol for acquiring ¹H NMR data is provided below:

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover a range of at least 0 to 10 ppm.

    • Use a standard pulse sequence with a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shifts using the residual solvent peak of CDCl₃ (δ 7.26 ppm) as an internal standard.

Conclusion and Future Directions

This guide has provided a comprehensive overview of this compound, including a proposed experimental protocol for its synthesis and a framework for its comparative analysis against alternative routes and its positional isomer. The strategic importance of this molecule as a building block in drug discovery and materials science necessitates a thorough understanding of its synthesis and properties.

Future experimental work should focus on executing the proposed synthesis and rigorously characterizing the product to establish a baseline for comparison. A direct, parallel synthesis and analysis of its key isomers would provide invaluable data for researchers, enabling more informed decisions in the design and development of novel chemical entities. The principles of scientific integrity, backed by robust experimental data and cross-validation, are essential for advancing the frontiers of chemical synthesis.

References

  • Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16–18.
  • ResearchGate. (2013). A review of drug isomerism and its significance.

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"literature review of 2-Methoxy-4-(trifluoromethyl)benzonitrile synthesis methods"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2-Methoxy-4-(trifluoromethyl)benzonitrile: A Comparative Analysis

Introduction

This compound (CAS No. 132927-08-3) is a key fluorinated building block in modern medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a methoxy group, a trifluoromethyl group, and a nitrile, makes it a valuable precursor for synthesizing a wide range of complex target molecules, including pharmaceutical agents and agrochemicals. The strategic placement of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group imparts specific electronic properties that are leveraged in drug design to modulate factors like metabolic stability and binding affinity.[2]

This guide provides a comprehensive review and comparison of the principal synthetic methodologies for preparing this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis to assist researchers in selecting the optimal pathway based on laboratory scale, available starting materials, cost, and safety considerations.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached through several classic and modern organic transformations. The most prominent and practical routes involve:

  • The Sandmeyer Reaction: A venerable and robust method for converting an aromatic amine into a nitrile via a diazonium salt intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of a suitable leaving group (typically a halide) on the aromatic ring by a cyanide nucleophile.

  • Palladium-Catalyzed Cross-Coupling: A modern, versatile, and often high-yielding method for cyanation of an aryl halide or triflate.

Each of these strategies offers distinct advantages and presents unique challenges, which we will explore in detail.

Method 1: The Sandmeyer Reaction Pathway

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, remains a cornerstone of aromatic chemistry for its reliability in converting primary anilines to a variety of functional groups, including nitriles.[3][4] This pathway is particularly attractive when the corresponding aniline precursor is readily accessible.

Principle and Mechanistic Insight

The reaction proceeds in two distinct stages:

  • Diazotization: The starting material, 2-Methoxy-4-(trifluoromethyl)aniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C) to form a highly reactive diazonium salt. Maintaining low temperatures is critical to prevent the premature decomposition of this unstable intermediate.[5]

  • Cyanation: The aqueous solution of the diazonium salt is then added to a solution of a copper(I) cyanide. The reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) species to the diazonium salt.[3] This generates an aryl radical, with the loss of dinitrogen gas, which then reacts with the copper-cyanide complex to form the target benzonitrile and regenerate the copper(I) catalyst.

Experimental Workflow

cluster_sandmeyer Method 1: Sandmeyer Reaction Start 2-Methoxy-4-(trifluoromethyl)aniline Step1 Diazotization NaNO₂, HCl (aq) 0-5 °C Start->Step1 Intermediate Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ Step1->Intermediate Step2 Cyanation CuCN, KCN Heat Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the Sandmeyer synthesis of this compound.

Detailed Experimental Protocol (Representative)

Step 1: Diazotization of 2-Methoxy-4-(trifluoromethyl)aniline

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-Methoxy-4-(trifluoromethyl)aniline (1.0 eq) in a 3M aqueous solution of hydrochloric acid (3.0 eq).

  • Cool the resulting slurry to 0–5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0–5 °C. The formation of the diazonium salt is indicated by a clear solution. This solution should be used immediately in the next step.

Step 2: Cyanation

  • In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide (1.3 eq) and potassium cyanide (1.5 eq) in water.

  • Heat this cyanide solution to 60–70 °C.

  • Add the cold diazonium salt solution from Step 1 portion-wise to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, heat the reaction mixture to 80 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and extract the product with an organic solvent (e.g., toluene or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography or distillation to yield this compound.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings.[6] The presence of the strongly electron-withdrawing -CF₃ group activates the ring, making this a highly viable strategy.

Principle and Mechanistic Insight

For an SNAr reaction to occur, two conditions must be met:

  • The aromatic ring must possess a good leaving group (typically a halogen).

  • The ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.

In the case of a precursor like 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, the trifluoromethyl group at the para position strongly activates the ring towards nucleophilic attack by the cyanide anion (CN⁻). The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6] Aprotic polar solvents like DMSO or DMF are preferred as they solvate the cation (e.g., Na⁺ or K⁺), leaving a highly reactive "naked" cyanide anion.

Experimental Workflow

cluster_snar Method 2: Nucleophilic Aromatic Substitution (SNAr) Start 1-Halo-2-methoxy-4- (trifluoromethyl)benzene Step1 Cyanide Displacement NaCN or KCN DMSO or DMF, Heat Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized) Step1->Intermediate Addition Product This compound Intermediate->Product Elimination of Halide

Caption: Workflow for the SNAr synthesis of this compound.

Detailed Experimental Protocol (Representative)
  • To a flask equipped with a reflux condenser and magnetic stirrer, add 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (1.0 eq), sodium cyanide (1.5 eq), and anhydrous dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 120–150 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or GC-MS. The reaction typically requires several hours for completion.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a large volume of ice water, which will precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove residual DMSO and inorganic salts, and dry.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the final product.

Method 3: Palladium-Catalyzed Cyanation

Modern transition-metal catalysis offers a mild, efficient, and highly versatile alternative for synthesizing aryl nitriles. Palladium-catalyzed cross-coupling reactions are particularly effective and tolerate a wide range of functional groups.[7]

Principle and Mechanistic Insight

This reaction, often referred to as a type of Rosenmund-von Braun reaction, involves the coupling of an aryl halide or triflate with a cyanide source, catalyzed by a palladium complex. The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond of the starting material (e.g., 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene), forming a Pd(II) intermediate.

  • Transmetalation/Cyanide Exchange: The cyanide group is transferred to the palladium center from the cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]). The use of zinc cyanide is often favored as it is less toxic than alkali metal cyanides and its transmetalation to palladium is efficient.[7]

  • Reductive Elimination: The final step is the reductive elimination of the aryl nitrile product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Experimental Workflow

cluster_pd_coupling Method 3: Palladium-Catalyzed Cyanation Start 1-Bromo-2-methoxy-4- (trifluoromethyl)benzene Reagents Zn(CN)₂ Pd(0) Catalyst Ligand, Solvent, Heat Start->Reagents Cycle Catalytic Cycle (Oxidative Addn, Transmetalation, Reductive Elim.) Reagents->Cycle Product This compound Cycle->Product

Caption: Workflow for the Palladium-catalyzed synthesis of this compound.

Detailed Experimental Protocol (Representative)
  • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a phosphine ligand such as dppf (4-10 mol%).

  • Add a dry, degassed solvent such as DMF or DMA.

  • Heat the reaction mixture to 80–120 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with aqueous ammonia (to complex residual zinc) followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the pure product.

Comparative Analysis of Synthesis Methods

The choice of synthetic route depends heavily on the specific needs and constraints of the research or production environment. Below is a table summarizing the key aspects of each method.

FeatureSandmeyer ReactionNucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed Cyanation
Starting Material 2-Methoxy-4-(trifluoromethyl)aniline1-Halo-2-methoxy-4-(trifluoromethyl)benzene1-Halo/Triflate-2-methoxy-4-(trifluoromethyl)benzene
Key Reagents NaNO₂, H⁺, CuCNNaCN or KCN, polar aprotic solvent (DMSO, DMF)Pd catalyst, ligand, Zn(CN)₂ or K₄[Fe(CN)₆]
Reaction Conditions Low temp. (0-5 °C) then elevated temp. (60-80 °C)High temperatures (120-150 °C)Mild to moderate temperatures (80-120 °C)
Safety & Toxicity High: Potentially explosive diazonium salts; highly toxic CuCN.High: Highly toxic alkali metal cyanides.Moderate: Less toxic Zn(CN)₂ can be used; catalyst is toxic.[7]
Scalability Well-established for large scale; requires strict temperature control.Good for large scale, but high temperatures can be energy-intensive.More expensive for large scale due to catalyst cost, but often very efficient.
Typical Yields Moderate to good (60-80%)Good to excellent (70-95%)Good to excellent (75-98%)
Functional Group Tolerance Moderate; acidic conditions can affect sensitive groups.Good; sensitive to strong bases.Excellent; very mild conditions tolerate a wide array of functional groups.

Conclusion and Recommendations

Synthesizing this compound can be accomplished effectively through multiple routes, each with its own set of advantages and disadvantages.

  • The Sandmeyer Reaction is a cost-effective and classic approach, ideal for situations where the aniline precursor is cheap and readily available. However, it requires stringent safety protocols due to the handling of unstable diazonium intermediates and highly toxic cyanide salts.[3][5]

  • Nucleophilic Aromatic Substitution (SNAr) offers a more direct route if an appropriately halogenated precursor is on hand. This method can provide high yields but requires high reaction temperatures and the use of toxic alkali metal cyanides.

  • Palladium-Catalyzed Cyanation represents the most modern and versatile approach. It boasts the mildest reaction conditions, the highest functional group tolerance, and the potential for excellent yields. While the cost of the palladium catalyst can be a drawback for large-scale production, its efficiency and the ability to use less toxic cyanide sources like Zn(CN)₂ make it an outstanding choice for laboratory-scale synthesis and for complex molecules where functional group compatibility is paramount.[7]

Ultimately, the selection of the optimal synthetic pathway should be guided by a careful evaluation of starting material accessibility, project budget, required scale, and, most importantly, the safety infrastructure available to the research team.

References

  • Benchchem. (n.d.). Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile. Technical Support Center.
  • Organic Syntheses. (n.d.). Nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of 2-(2-Methoxyphenyl)-2-methylpropionitrile.
  • Wikipedia. (2023). Sandmeyer reaction.
  • SynHet. (n.d.). 2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile.
  • Organic Chemistry Portal. (2014).
  • Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • Chemeurope.com. (n.d.). Sandmeyer reaction.
  • Guidechem. (n.d.). How can 2-(Trifluoromethyl)benzonitrile be synthesized?.
  • Chemistry Stack Exchange. (2019).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production.
  • O'Boyle, B. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
  • Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions.
  • ZHEJIANG ZHONGXIN FLUORIDE MATERIALS CO LTD. (2019). Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol.
  • European Patent Office. (2019). PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE.
  • Reddy, A. S., et al. (2006). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE.
  • ResearchGate. (n.d.). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b).
  • Google Patents. (2019). EP3696165A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile.
  • Lee, S., et al. (2021).
  • ChemicalRegister.com. (n.d.). This compound (CAS No. 132927-08-3) Suppliers.
  • Science.gov. (n.d.).
  • Taylor & Francis. (n.d.).
  • European Patent Office. (2019). PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE.
  • Google Patents. (2006). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Anderson, K. W., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)
  • Wang, J., et al. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. Organic & Biomolecular Chemistry.
  • McManus, J. B., & Nicewicz, D. A. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Manganese-Catalyzed C−H Cyanation of Arenes with N -Cyano- N-( 4-methoxy)phenyl- p -toluenesulfonamide.

Sources

A Senior Application Scientist's Guide to Benchmarking 2-Methoxy-4-(trifluoromethyl)benzonitrile in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of trifluoromethylated aromatic building blocks is a cornerstone of rational molecular design. The unique electronic properties imparted by the trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the diverse array of such building blocks, 2-Methoxy-4-(trifluoromethyl)benzonitrile has emerged as a versatile and valuable reagent.

This guide provides an in-depth technical comparison of this compound's performance in a key synthetic transformation—the Suzuki-Miyaura cross-coupling reaction—against a relevant alternative, 2-Fluoro-4-(trifluoromethyl)benzonitrile. By examining the nuances of their reactivity, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Suzuki-Miyaura Coupling: A Proving Ground for Performance

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl structures. The efficiency of this reaction is highly dependent on the electronic and steric nature of the coupling partners. For the purpose of this guide, we will consider the coupling of our target benzonitriles with a representative boronic acid, phenylboronic acid.

The Competing Influences of 2-Substituents

The substituent at the 2-position of the benzonitrile ring plays a critical role in modulating the reactivity of the aryl halide in the Suzuki-Miyaura catalytic cycle. The two key steps influenced are the oxidative addition of the aryl halide to the palladium(0) complex and the subsequent reductive elimination to form the biaryl product.

  • 2-Methoxy Group: The methoxy group is generally considered an electron-donating group through resonance, which can increase the electron density of the aromatic ring. However, its inductive effect is electron-withdrawing. The interplay of these opposing effects can be complex and context-dependent in catalytic cycles. In some palladium-catalyzed reactions, a methoxy substituent can have a "contradictory effect," influencing catalyst-ligand interactions and the overall reaction kinetics in non-obvious ways.

  • 2-Fluoro Group: The fluorine atom is a strongly electron-withdrawing group due to its high electronegativity. This property generally increases the rate of oxidative addition, which is often the rate-limiting step in the catalytic cycle for aryl chlorides and bromides.

Comparative Performance Analysis: A Data-Informed Perspective

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling

FeatureThis compound2-Fluoro-4-(trifluoromethyl)benzonitrileMechanistic Rationale
Anticipated Reactivity Moderate to HighHighThe electron-withdrawing fluorine in the 2-fluoro derivative is expected to accelerate the oxidative addition step more significantly than the electronically ambiguous methoxy group.
Typical Reported Yields Good to ExcellentGood to ExcellentBoth substrates are generally effective in Suzuki-Miyaura couplings, with yields often exceeding 80% under optimized conditions. However, the 2-fluoro derivative may achieve high yields under milder conditions or with shorter reaction times.
Optimal Catalyst System Pd(OAc)2 / SPhos or RuPhosPd(OAc)2 / SPhos or RuPhosBuchwald's biaryl phosphine ligands are often effective for coupling of electron-rich and sterically hindered aryl halides.
Base Selection K3PO4 or K2CO3K3PO4 or Cs2CO3The choice of base is crucial and can depend on the specific boronic acid and solvent system used.[1]
Potential Side Reactions Hydrolysis of the nitrile group under harsh basic conditions.Potential for hydrodehalogenation, though less common with fluoro substituents compared to chloro or bromo.The nitrile group is generally stable under Suzuki-Miyaura conditions, but prolonged exposure to strong bases at high temperatures can lead to hydrolysis.

Note: The data and trends presented are synthesized from multiple sources and are intended to be illustrative. Actual results will depend on the specific reaction conditions and substrates used.

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for conducting a Suzuki-Miyaura coupling reaction with the benzonitrile derivatives. These protocols are based on established procedures for similar substrates and should be optimized for specific applications.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4) (2.0 equiv)

  • Toluene (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)2, SPhos, and K3PO4.

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 2-Fluoro-4-(trifluoromethyl)benzonitrile

The protocol for the 2-fluoro analog is largely similar, with potential for milder conditions.

Materials:

  • 2-Fluoro-4-(trifluoromethyl)benzonitrile (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4) (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • Follow steps 1-3 as in Protocol 1, substituting 1,4-dioxane for toluene if preferred.

  • Heat the reaction mixture to 80-90 °C. The reaction may proceed faster than with the methoxy analog.

  • Monitor and work up the reaction as described in steps 5-9 of Protocol 1.

Visualizing the Process

To further clarify the experimental and theoretical aspects of this comparison, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent and Water inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool and Dilute with Organic Solvent monitor->quench extract Aqueous Wash (Water, Brine) quench->extract dry Dry, Filter, and Concentrate extract->dry purify Flash Column Chromatography dry->purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar'(L2) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product aryl_halide Ar-X aryl_halide->pd_complex boronic_acid Ar'-B(OH)2 boronic_acid->pd_complex base Base base->boronic_acid

Sources

The Strategic Advantage of 2-Methoxy-4-(trifluoromethyl)benzonitrile in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. Within the arsenal of trifluoromethylated synthons, 2-Methoxy-4-(trifluoromethyl)benzonitrile has emerged as a versatile and highly valuable intermediate. This guide provides an in-depth comparative analysis of its applications, juxtaposing its performance with relevant alternatives in the synthesis of complex, high-value molecules.

The Intrinsic Value of the this compound Scaffold

The utility of this compound stems from the unique interplay of its three functional groups. The trifluoromethyl group acts as a powerful electron-withdrawing moiety, influencing the reactivity of the aromatic ring and imparting desirable pharmacological properties. The methoxy group, an electron-donating group, modulates the electronic character of the ring and provides a potential site for derivatization. Finally, the nitrile group is a versatile functional handle, readily convertible to amines, carboxylic acids, or tetrazoles, opening a plethora of synthetic possibilities.

This strategic arrangement of functional groups makes this compound a sought-after precursor in the synthesis of targeted therapeutics, particularly kinase inhibitors, and advanced agrochemicals.

Case Study 1: Synthesis of Kinase Inhibitors - A Comparative Perspective

The development of small molecule kinase inhibitors is a major focus in oncology drug discovery. The benzonitrile scaffold is a common feature in many approved and investigational kinase inhibitors, where the nitrile group often serves as a key hydrogen bond acceptor in the ATP-binding pocket of the target kinase.

While a direct head-to-head comparative study is not always available in the literature, we can infer the advantages of this compound by examining the synthesis of analogous compounds where different substituted benzonitriles are employed.

Alternative Scaffolds for Comparison:

  • 4-Fluoro-2-methoxybenzonitrile: This analog replaces the trifluoromethyl group with a fluorine atom, offering a different electronic profile.

  • 2-Amino-4-methoxy-5-nitrobenzonitrile: This building block, used in the synthesis of Gefitinib, introduces amino and nitro groups, showcasing a different substitution pattern for achieving kinase inhibition.

Performance Comparison in Kinase Inhibitor Synthesis

FeatureThis compound4-Fluoro-2-methoxybenzonitrile2-Amino-4-methoxy-5-nitrobenzonitrile
Key Contribution Introduces a lipophilic, metabolically stable trifluoromethyl group.Provides a more polar, hydrogen bond-accepting fluorine atom.Precursor to a diamino intermediate for quinazoline ring formation.
Synthetic Utility Versatile for building a variety of heterocyclic cores via nitrile transformations.Reactive towards nucleophilic aromatic substitution at the fluorine position.Specifically tailored for the synthesis of quinazoline-based inhibitors.
Impact on Potency The -CF3 group can enhance binding affinity through hydrophobic interactions.Fluorine can form crucial hydrogen bonds with the kinase hinge region.The resulting quinazoline core is a well-established kinase-binding motif.
Metabolic Stability The C-F bond is exceptionally strong, leading to increased metabolic stability.Generally stable, but less so than the trifluoromethyl group.The nitro group requires reduction, adding a step to the synthesis.

Experimental Workflow: A Generalized Approach to Kinase Inhibitor Scaffolds

The following diagram illustrates a generalized synthetic workflow for constructing a kinase inhibitor scaffold utilizing a substituted benzonitrile.

G cluster_0 Scaffold Synthesis A This compound or Alternative B Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B Aryl halide or boronic acid C Introduction of Side Chain B->C Amine or alcohol D Final Kinase Inhibitor C->D Deprotection/ Final modification

A generalized workflow for synthesizing kinase inhibitors.

Experimental Protocol: Synthesis of a Biaryl Ether Linkage

This protocol outlines a representative nucleophilic aromatic substitution to form a biaryl ether, a common structural motif in kinase inhibitors.

Materials:

  • This compound

  • 4-Aminophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-aminophenol (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired biaryl ether.

Case Study 2: Application in Agrochemicals - Enhancing Potency and Selectivity

The trifluoromethyl group is also a key feature in many modern herbicides and pesticides. Its presence can significantly enhance the biological activity and metabolic stability of the agrochemical.

A notable example is in the development of herbicides where 2-methoxy-4-(trifluoromethyl)phenyl analogues have shown high herbicidal activity on grass species.[1] This highlights the importance of this specific substitution pattern in achieving desired biological effects in an agricultural context.

Alternative for Comparison:

  • Pyridine-based analogs: In the development of some herbicides, pyridine-based structures are used as alternatives to phenyl-based compounds to modulate selectivity and crop safety.[1]

Performance Comparison in Herbicide Development

Feature2-Methoxy-4-(trifluoromethyl)phenyl MoietyPyridine-based Moiety
Herbicidal Activity High activity against grass species.[1]Can exhibit different weed control spectrums.
Crop Selectivity May cause injury to certain crops like wheat.[1]Can offer improved crop safety in specific cereals.[1]
Metabolism The rate of metabolism in crops can be a limiting factor for selectivity.[1]Differences in metabolic pathways in crops can lead to enhanced selectivity.
Synthetic Accessibility Derived from readily available this compound.Requires synthesis of the corresponding trifluoromethylated pyridine building blocks.

Logical Relationship: From Building Block to Biological Activity

The choice of the core aromatic scaffold has a direct impact on the final properties of the agrochemical.

G cluster_0 Molecular Design cluster_1 Performance Attributes A Choice of Aromatic Core C Final Agrochemical Structure A->C B Substitution Pattern B->C D Herbicidal Potency C->D E Crop Selectivity C->E F Metabolic Profile C->F

Impact of core structure on agrochemical performance.

Conclusion: A Versatile and Strategic Building Block

This compound stands out as a highly versatile and strategic building block for the synthesis of complex, high-value molecules in both the pharmaceutical and agrochemical industries. Its unique combination of a trifluoromethyl group for enhanced biological activity and metabolic stability, a methoxy group for electronic modulation, and a versatile nitrile handle for diverse chemical transformations makes it a preferred choice for many synthetic campaigns.

While direct comparative data with alternatives is often specific to the target molecule and application, the case studies presented here illustrate the significant advantages that this scaffold can offer. The choice between this compound and its analogs will ultimately depend on the specific design strategy, desired biological profile, and synthetic feasibility. However, its proven utility in the synthesis of potent kinase inhibitors and effective herbicides underscores its importance and enduring value in modern chemical synthesis.

References

  • This guide synthesizes information from various sources on the application of benzonitrile derivatives in medicinal chemistry.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 2-Methoxy-4-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and ultimately successful research is built. In the synthesis of complex pharmaceutical agents and novel chemical entities, the seemingly minor impurities in a key building block like 2-Methoxy-4-(trifluoromethyl)benzonitrile can have cascading and often detrimental effects on reaction yields, impurity profiles of subsequent steps, and the biological activity of the final compound.

This guide provides an in-depth, objective comparison of methodologies to assess the purity of commercially available this compound. We will delve into the rationale behind selecting specific analytical techniques, provide detailed experimental protocols, and present a comparative analysis of this compound against a relevant structural isomer, 4-Methoxy-2-(trifluoromethyl)benzonitrile, to highlight the importance of rigorous analytical characterization.

The Critical Role of Purity in Synthesis

This compound is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] The trifluoromethyl group can enhance metabolic stability and binding affinity, while the methoxy and nitrile functionalities offer versatile handles for further chemical transformations.[2] However, the synthetic routes to this compound can introduce a variety of impurities that may impact its performance.

A hypothetical, yet plausible, synthetic pathway for this compound could involve the Sandmeyer reaction of 2-Methoxy-4-(trifluoromethyl)aniline or the nucleophilic substitution of a corresponding halogenated precursor. Potential impurities could therefore include:

  • Positional Isomers: Such as 4-Methoxy-2-(trifluoromethyl)benzonitrile or 3-Methoxy-5-(trifluoromethyl)benzonitrile, arising from impure starting materials or non-selective reactions.

  • Starting Material Carryover: Unreacted 2-Methoxy-4-(trifluoromethyl)aniline or its halogenated precursor.

  • By-products: Compounds formed from side reactions, such as the corresponding benzamide from nitrile hydrolysis or demethylated phenol derivatives.

The presence of these impurities, even at low levels, can complicate reaction monitoring, lead to the formation of undesired by-products that are difficult to separate, and potentially introduce misleading results in biological assays. Therefore, a multi-pronged analytical approach is essential to ensure the quality of commercially sourced this compound.

Comparative Analysis of Purity Assessment Techniques

A comprehensive assessment of purity relies on orthogonal analytical techniques that probe different physicochemical properties of the compound and its potential impurities. For this compound, the three pillars of purity analysis are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method is most suitable.

dot

Caption: Workflow for HPLC Purity Assessment.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL. From this, prepare a working solution of 0.1 mg/mL. Filter the working solution through a 0.45 µm syringe filter before injection.[4]

  • Data Analysis: The purity is calculated using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for detecting and identifying isomeric impurities that may co-elute in HPLC. The mass spectrometer provides structural information, aiding in the identification of unknown impurities.[5]

dot

Caption: Workflow for GC-MS Impurity Profiling.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary GC column suitable for aromatic compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation: Prepare a solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

  • Data Analysis: The total ion chromatogram (TIC) is used to assess the overall purity. The mass spectrum of each peak is compared against a spectral library (e.g., NIST) for identification.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

For fluorine-containing compounds, ¹⁹F NMR is an exceptionally powerful tool for both qualitative and quantitative analysis. The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus often allow for the clear resolution of signals from the main compound and fluorinated impurities.[7][8] Quantitative ¹⁹F NMR (qNMR) can provide a highly accurate measure of purity without the need for a reference standard of the analyte itself.[9][10]

dot

Caption: Workflow for Quantitative ¹⁹F NMR Purity Determination.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.

  • Internal Standard: A high-purity, stable fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., trifluorotoluene).

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., CDCl₃ or DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 10-15 mg of the internal standard into the same NMR tube.

    • Add approximately 0.6 mL of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition Parameters:

    • Pulse Angle: 30-45° to ensure complete relaxation between scans.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest. A value of 30 seconds is often a safe starting point.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Analysis:

    • Process the ¹⁹F NMR spectrum with careful phasing and baseline correction.

    • Integrate the signal corresponding to the -CF₃ group of this compound and the signal(s) of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_F_sample) * (N_F_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std

    Where:

    • I = Integral value

    • N_F = Number of fluorine atoms per molecule

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Comparative Data: A Hypothetical Analysis

To illustrate the importance of these analytical techniques, let's consider a hypothetical comparison of two commercially available lots of this compound (Supplier A and Supplier B) and one lot of its isomer, 4-Methoxy-2-(trifluoromethyl)benzonitrile (Supplier C).

Parameter Supplier A (2-Methoxy-4-...) Supplier B (2-Methoxy-4-...) Supplier C (4-Methoxy-2-...)
Stated Purity >98%>98%>97%
HPLC Purity (Area %) 98.5%97.2%97.8%
Major Impurity (HPLC) Unknown (0.8%) at RRT 1.2Isomer (1.5%) at RRT 1.1Unknown (1.1%) at RRT 0.9
GC-MS Identified Impurities Starting Material (0.3%), Benzamide (0.2%)4-Methoxy-2-isomer (1.5%), Dichloromethane (0.1%)Positional Isomer (0.5%), Toluene (0.2%)
¹⁹F qNMR Purity 98.7%97.1%97.5%

RRT: Relative Retention Time

This hypothetical data highlights several key points:

  • Stated vs. Measured Purity: The stated purity from the supplier is a good starting point, but should always be independently verified.

  • Orthogonal Techniques: HPLC alone might not have identified the isomeric impurity in Supplier B's material without a corresponding standard. GC-MS was crucial for this identification.

  • Quantitative Accuracy: ¹⁹F qNMR provides a highly accurate, absolute measure of purity that can corroborate the findings from chromatographic techniques.

Conclusion and Recommendations

The comprehensive purity assessment of this compound is not a one-size-fits-all process. A judicious combination of HPLC, GC-MS, and ¹⁹F NMR provides a self-validating system for ensuring the quality of this critical reagent.

  • For routine quality control of incoming materials: A validated HPLC method is often sufficient to confirm the primary purity and detect major impurities.

  • For troubleshooting unexpected reaction outcomes or for use in GMP environments: A multi-technique approach is essential. GC-MS should be employed to identify unknown impurities, especially isomers. ¹⁹F qNMR should be used to establish an accurate, absolute purity value.

By investing in a thorough analytical characterization of this compound and its alternatives, researchers and drug development professionals can build a solid foundation for their synthetic endeavors, leading to more reliable and reproducible scientific outcomes.

References

  • Mäkelä, M., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
  • Zhao, Y., et al. (2022). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology, 56(15), 10743-10754.
  • Ghandi, M., & Sadegh-belarak, J. (2014). Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture.
  • Uchiyama, N., et al. (2024). Absolute purity determination of an organic fluorine pharmaceutical voriconazole via quantitative 19F-NMR and method validation.
  • DiVA portal. (n.d.). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different.
  • Veeprho. (n.d.). Benzonitrile Impurities and Related Compound.
  • ChemicalRegister. (n.d.). This compound (CAS No. 132927-08-3) Suppliers.
  • Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
  • ChemWhat. (n.d.). This compound CAS#: 132927-08-3.
  • Google Patents. (n.d.). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
  • Oakwood Chemical. (n.d.). 2-Methoxy-5-(trifluoromethyl)benzonitrile, min 97%, 100 grams.
  • Pharmaffiliates. (n.d.). Benzonitrile-impurities.
  • TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Trade Science Inc.
  • GlobalChemMall. (n.d.). Optimizing Synthesis with 2-Fluoro-4-(trifluoromethyl)benzonitrile.
  • Hindawi. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker.
  • ResearchGate. (2013). What do I need to do for a better separation of isomers co-eluting in GC-MS?.
  • Separation Science. (n.d.). Impact of GC Parameters on The Separation.
  • GlobalChemMall. (n.d.). 4-methoxy-2-(trifluoromethyl)benzonitrile.
  • Google Patents. (n.d.). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
  • PubMed Central. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Google Patents. (n.d.). EP3696165A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile.
  • European Patent Office. (2019). PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE.
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxy-4-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 2-Methoxy-4-(trifluoromethyl)benzonitrile are paramount. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in established safety standards and regulatory compliance. Our objective is to empower you with the knowledge to manage this chemical waste safely and effectively, ensuring the protection of yourself, your colleagues, and the environment.

Hazard Assessment: Understanding the "Why"

Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent risks is essential. This compound is classified as a hazardous substance, and its disposal is governed by its specific toxicological and chemical properties.[1] The trifluoromethyl group, while generally stable, and the nitrile functional group contribute to its hazardous profile.[2]

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple hazards that dictate its handling and disposal protocols.

Hazard ClassificationCategoryAssociated RiskSource
Acute Oral ToxicityCategory 4Harmful if swallowed.[1]
Acute Dermal ToxicityCategory 4Harmful in contact with skin.[1]
Acute Inhalation ToxicityCategory 4Harmful if inhaled.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1]

These classifications unequivocally categorize this compound as hazardous waste. Therefore, disposal methods such as drain or trash disposal are strictly prohibited.[3][4] The chemical must be managed through a regulated hazardous waste stream.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the compound's hazard profile, the selection and use of appropriate PPE are non-negotiable. The causality is direct: the PPE is chosen to create a barrier against the specific routes of exposure—inhalation, dermal contact, and eye contact.

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[1]

  • Eye and Face Protection: Use chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a significant risk of splashing, consider additional protective clothing.

  • Respiratory Protection: All handling of this compound, including waste collection, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][5] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an appropriate filter is required.[1]

Waste Collection and Segregation: A Step-by-Step Protocol

The foundation of proper disposal is meticulous collection and segregation at the point of generation. This prevents dangerous reactions and ensures compliance with waste management regulations.

Step 1: Designate a Waste Container

  • Select a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. Plastic containers are often preferred for their durability.[6]

  • The original product container can be an ideal choice for waste accumulation, provided it is not compromised.[7]

  • Never use foodstuff containers (e.g., jars, bottles) for hazardous waste storage.[7]

Step 2: Label the Container Immediately

  • As soon as the first drop of waste enters the container, it must be labeled.[3]

  • The label must clearly state the words "Hazardous Waste ".[7]

  • List all chemical constituents by their full names, including solvents and the full name "this compound." Avoid abbreviations or chemical formulas.[7]

  • Indicate the associated hazards (e.g., Toxic, Irritant).[7]

Step 3: Segregate Incompatible Wastes

  • This is a critical step to prevent violent chemical reactions.[7] Store the waste container for this compound away from:

    • Strong Oxidizing Agents: To prevent potentially explosive reactions.[8]

    • Acids and Bases: To avoid reactions that could generate toxic fumes or compromise the waste container.[6][7]

    • Water-Reactive Agents: To prevent uncontrolled reactions.[7]

Step 4: Accumulate Waste Safely

  • Keep the hazardous waste container closed at all times, except when adding waste.[3][6] This minimizes the release of vapors and prevents spills.

  • Store the container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of waste generation.[6][7] This could be a designated section of a benchtop or within the chemical fume hood.

Disposal Workflow and Logistics

The following diagram illustrates the comprehensive workflow for managing this compound waste from generation to final disposal.

G cluster_lab In-Laboratory Procedures cluster_ehs Institutional/External Procedures A Waste Generation (e.g., reaction quench, leftover material) B Select & Label Waste Container 'Hazardous Waste' A->B Step 1 C Add Waste to Container in Fume Hood B->C Step 2 D Securely Close Container C->D Step 3 E Store in Designated SAA (Segregated from Incompatibles) D->E Step 4 F Is Container Full OR >1 Year Old? E->F Step 5 F->E No G Request Waste Pickup (Contact EHS/EH&S) F->G Yes H EHS Personnel Collect Waste G->H I Waste Manifested & Transported by Licensed Service H->I J Final Disposal at Approved TSDF (e.g., Incineration) I->J

Caption: Disposal workflow for this compound.

Arranging for Final Disposal

Laboratory personnel are responsible for the safe collection and temporary storage of hazardous waste; final disposal must be handled by trained professionals.[9]

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS or EH&S) department is your primary resource. They manage the hazardous waste collection program.[3] Submit a chemical waste collection request as soon as your container is full.[3]

  • Licensed Disposal Service: The EHS office will arrange for a licensed and reputable hazardous waste disposal company to transport the material. This process is tracked using a hazardous waste manifest system from the point of generation to the final disposal facility, in compliance with EPA regulations.[10]

  • Final Treatment: The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate personnel from the immediate vicinity.[5]

  • Control Ignition Sources: Keep away from any potential sources of ignition.[8]

  • Contain the Spill: Wearing appropriate PPE, sweep up the solid material.[1] Avoid creating dust. Place the spilled material and any contaminated cleaning materials into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

    • On Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.

    • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.

    • If Swallowed: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.

By adhering to these rigorous procedures, you uphold the highest standards of laboratory safety and contribute to a culture of responsibility. This protocol not only ensures compliance but also builds a foundation of trust in our shared scientific endeavors.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]
  • A Primer On Laboratory Waste Disposal. Hazardous Waste Experts. [Link]
  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
  • Discussion on Trifluoromethyl-containing compounds. Reddit r/chemistry. [Link]
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

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A Researcher's Guide to the Safe Handling of 2-Methoxy-4-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 2-Methoxy-4-(trifluoromethyl)benzonitrile (CAS No. 132927-08-3). As a compound frequently utilized in pharmaceutical and fine chemical synthesis, a thorough understanding of its safe handling, necessary personal protective equipment (PPE), and proper disposal is paramount for the safety of laboratory personnel and the integrity of research. This document is designed to provide clear, actionable, and scientifically grounded procedures for researchers, scientists, and drug development professionals.

Hazard Assessment and Core Principles

Benzonitrile and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[2] They can cause irritation to the skin, eyes, and respiratory tract.[2][3] Exposure to high levels of benzonitrile can lead to severe health effects, including respiratory distress, convulsions, and in extreme cases, coma and death.[2] Therefore, all handling of this compound should be conducted with the assumption that it possesses similar toxicological properties.

The operational approach outlined below is grounded in the "Hierarchy of Controls," prioritizing engineering controls and administrative controls to minimize exposure, with personal protective equipment serving as the final and crucial line of defense.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the recommended PPE, which should be readily available and in good condition before any handling procedures begin.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended.Nitrile gloves offer good resistance to a variety of chemicals.[1] Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards are mandatory.[1]Protects the eyes from splashes of the chemical, which can cause serious irritation.
Face Protection Face ShieldA face shield should be worn over safety goggles, especially when there is a risk of splashes.[1]Provides an extra layer of protection for the entire face.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.Protects the skin and personal clothing from contamination.[1]
Respiratory Protection RespiratorAll handling of this compound must be performed in a certified chemical fume hood.[4] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with cartridges for organic vapors should be used.[2]Minimizes the risk of inhaling harmful vapors or aerosols.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes that cover the entire foot are required.[1]Protects the feet from potential spills.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

Preparation
  • Work Area Setup : Ensure the designated work area, preferably a chemical fume hood, is clean and free of clutter.[1]

  • Verify PPE : Confirm that all necessary PPE is available, fits correctly, and is in good condition.[1]

  • Emergency Preparedness : Locate the nearest eyewash station and safety shower and ensure they are accessible and operational.[2][3][4] Have spill control materials, such as absorbent pads or sand, readily available.[1]

Compound Handling
  • Don PPE : Wear all required PPE before handling the chemical container.[1]

  • Container Inspection : Visually inspect the container for any signs of damage or leaks.

  • Dispensing : Carefully open the container within the chemical fume hood to prevent the release of any dust or vapors.[1] Use appropriate tools, such as a spatula and weigh paper, to dispense the required amount of the compound.[1] Handle with care to minimize the generation of airborne particles.[1]

  • Container Sealing : After dispensing, securely seal the container.[5]

  • Cleanup : Clean any residual compound from the work surface using a suitable solvent and absorbent material. Dispose of all cleaning materials as hazardous waste.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response
  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert : Notify your supervisor and the institution's environmental health and safety (EHS) office.

  • Cleanup (for minor spills) : If the spill is small and you are trained to handle it, wear appropriate PPE and use absorbent materials to contain and clean up the spill.[6] Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.[6] Avoid generating dust.[6]

  • Ventilate : Ensure the area is well-ventilated during and after the cleanup.

Exposure Response
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.[2][4]

  • Skin Contact : Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[2][3] Seek immediate medical attention.[2][4]

  • Inhalation : Move the individual to fresh air immediately.[3][4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion : Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Rinse the mouth with water and seek immediate medical attention.[2][4]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of its life cycle in the laboratory.

  • Chemical Waste : Unused or waste this compound must be collected in a clearly labeled, sealed container as hazardous waste.[5] Do not mix with incompatible waste streams.[1]

  • Contaminated Materials : All disposable items that have come into contact with the compound, including gloves, weigh paper, and absorbent pads, must be disposed of as hazardous waste.[1] Collect these materials in a separate, clearly labeled waste container.[1]

  • Disposal Procedure : All waste must be disposed of through your institution's environmental health and safety (EHS) office.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.[1] Never dispose of this chemical down the drain or in regular trash.[1] For empty containers, the first rinse should be collected and disposed of as hazardous waste.[7]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Is a certified chemical fume hood available? start->fume_hood ppe_standard Standard PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Face Shield - Lab Coat - Closed-toe Shoes fume_hood->ppe_standard Yes respirator Add NIOSH-approved respirator with organic vapor cartridges fume_hood->respirator No proceed Proceed with Handling Protocol ppe_standard->proceed respirator->ppe_standard

Caption: A workflow for selecting appropriate PPE for handling this compound.

References

  • Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade - Cole-Parmer. (URL: )
  • Personal protective equipment for handling 2-Azepan-1-yl-5-nitrobenzonitrile - Benchchem. (URL: )
  • Material Safety Data Sheet - 4-(Benzyloxy)benzonitrile - Cole-Parmer. (URL: )
  • 2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile - SynHet. (URL: )
  • SAFETY DATA SHEET - 3-Methoxy-4-(trifluoromethyl)benzonitrile - Fisher Scientific. (URL: )
  • SAFETY DATA SHEET - 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile - Fisher Scientific. (URL: )
  • SAFETY DATA SHEET - Benzonitrile - Sigma-Aldrich. (URL: )
  • Personal Protective Equipment | US EPA. (URL: )
  • Personal Protective Equipment (PPE) - CHEMM. (URL: )
  • 4-Methoxy-3-(trifluoromethoxy)benzonitrile - CymitQuimica. (URL: )
  • SAFETY DATA SHEET - 4-hydroxybenzonitrile - Sigma-Aldrich. (URL: )
  • SAFETY DATA SHEET - 4-(Trifluoromethyl)benzonitrile - Fisher Scientific. (URL: )
  • 2-(Trifluoromethoxy)benzonitrile - Synquest Labs. (URL: )
  • Chemical Safety Data Sheet MSDS / SDS - 2-Methoxy-5-(trifluoromethyl)benzonitrile - ChemicalBook. (URL: )
  • 2-Nitro-4-(trifluoromethyl)benzonitrile - Apollo Scientific. (URL: )
  • 2-METHOXY-4-(TRIFLUOROMETHYL)
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (URL: )
  • Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+% - Cole-Parmer. (URL: )

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.